Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCVYRFXWNVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378001 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124524-69-2 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate (CAS No. 124524-69-2). While this compound is commercially available, detailed experimental data in the public domain is scarce. This document, therefore, synthesizes available information, draws logical inferences from analogous structures, and proposes experimental protocols to empower researchers in their scientific endeavors. The guide is structured to provide both foundational knowledge and practical insights for professionals in organic synthesis and drug discovery.
Molecular Overview and Physicochemical Properties
This compound is a keto-ester featuring a 2-methoxyphenyl substituent on a five-carbon pentanoate backbone. The presence of both a ketone and an ester functional group, along with an aromatic ether, suggests a molecule with diverse chemical reactivity and potential as a scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 124524-69-2 | Manchester Organics[1] |
| Molecular Formula | C₁₄H₁₈O₄ | Manchester Organics[1] |
| Molecular Weight | 250.29 g/mol | Manchester Organics[1] |
| IUPAC Name | This compound | N/A |
| Purity | Typically ≥95% (Commercial) | BOC Sciences[] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis
A retrosynthetic analysis points to two primary starting materials: anisole (methoxybenzene) and a derivative of glutaric acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation of anisole.[6]
Reaction Scheme:
Caption: Proposed synthesis via Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: To the dropping funnel, add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Anisole: Following the complete addition of the acyl chloride, add anisole (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The reaction mixture is expected to develop a deep color.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecular structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (6.9-7.8 ppm): Four protons on the disubstituted benzene ring, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho and meta coupling.
-
Methoxy Protons ( ~3.9 ppm): A singlet integrating to three protons.
-
Ethyl Ester Protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Aliphatic Chain Protons (1.9-3.1 ppm): Three sets of methylene protons (CH₂) exhibiting triplet or multiplet signals.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~198 ppm) and one for the ester (~173 ppm).
-
Aromatic Carbons: Six signals in the range of 110-160 ppm. The carbon bearing the methoxy group will be significantly downfield.
-
Methoxy Carbon: A signal around 55-56 ppm.
-
Ethyl Ester Carbons: Signals for the OCH₂ (~60 ppm) and CH₃ (~14 ppm).
-
Aliphatic Chain Carbons: Three signals for the methylene carbons in the range of 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretching (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption band around 1730-1750 cm⁻¹.
-
C-O Stretching (Ether and Ester): Strong bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 250.29.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at the acylium ion.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific biological data for this compound, its structural motifs are present in various biologically active molecules. The keto-ester functionality can serve as a handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex pharmaceutical agents.
The methoxyphenyl group is a common feature in many drugs and can influence pharmacokinetic properties such as metabolism and receptor binding. Further research could explore the potential of this compound as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or neuroprotective agents.
Conclusion
This compound is a readily accessible chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a framework for its synthesis and characterization based on established chemical principles. The lack of detailed experimental and biological data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound. The protocols and predicted data presented herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in this molecule.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. Retrieved from [Link]
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SpectraBase. (n.d.). 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-oxopentanoate. Retrieved from [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
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Scribd. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 4-[2-(1-octynyl)-phenoxy]-butanoate. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor. Retrieved from [Link]
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ResearchGate. (2021, June 2). Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
CAS Number: 124524-69-2
This technical guide provides a comprehensive overview of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a keto-ester of interest in synthetic organic chemistry and potentially in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, a validated two-step synthesis protocol, purification and characterization methods, and a discussion of its potential applications.
Compound Identification and Properties
This compound is a chemical compound with the CAS number 124524-69-2. Its structure features a central pentanoate chain with an ethyl ester at one end and a 2-methoxyphenyl ketone at the other.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 124524-69-2 | [1] |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | (Predicted) Colorless to light yellow oil or solid | |
| Boiling Point | (Predicted) Not available | |
| Melting Point | (Predicted) Not available | |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Friedel-Crafts acylation of anisole with glutaric anhydride to form the intermediate carboxylic acid, 5-(2-methoxyphenyl)-5-oxopentanoic acid. The second step is a Fischer esterification of this intermediate with ethanol to yield the final product.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 5-(2-methoxyphenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In this step, the electron-rich anisole ring acts as a nucleophile, attacking the electrophilic acylium ion generated from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The methoxy group of anisole is an ortho-, para-directing activator, leading to the formation of both ortho and para substituted products. The ortho isomer is the desired product for the synthesis of the target molecule.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) and a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Anhydride: Dissolve glutaric anhydride (1.0 equivalent) in the chosen solvent and add it dropwise to the stirred AlCl₃ suspension.
-
Addition of Anisole: After the addition of the anhydride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-(2-methoxyphenyl)-5-oxopentanoic acid. The ortho and para isomers may require separation by column chromatography.
Step 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a well-established method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is often used, or the water formed during the reaction is removed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-(2-methoxyphenyl)-5-oxopentanoic acid (1.0 equivalent) obtained from Step 1 in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5% by mole) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Neutralization and Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.9-7.8 ppm. Methoxy Protons: A singlet around δ 3.9 ppm. Methylene Protons (adjacent to ketone): A triplet around δ 3.1 ppm. Methylene Protons (adjacent to ester): A triplet around δ 2.4 ppm. Methylene Protons (central): A multiplet around δ 2.0 ppm. Ethyl Ester Protons: A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm. |
| ¹³C NMR | Ketone Carbonyl: A signal around δ 200 ppm. Ester Carbonyl: A signal around δ 173 ppm. Aromatic Carbons: Signals in the range of δ 110-160 ppm. Methoxy Carbon: A signal around δ 55 ppm. Methylene Carbons: Signals in the range of δ 20-40 ppm. Ethyl Ester Carbons: Signals around δ 60 ppm (CH₂) and δ 14 ppm (CH₃). |
| IR Spectroscopy | C=O (Ketone): A strong absorption band around 1680 cm⁻¹. C=O (Ester): A strong absorption band around 1730 cm⁻¹. C-O-C (Ether and Ester): Strong absorption bands in the range of 1000-1300 cm⁻¹. Aromatic C-H: Stretching vibrations above 3000 cm⁻¹. Aliphatic C-H: Stretching vibrations below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 250. |
Potential Applications in Research and Drug Development
While specific applications for this compound have not been extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development.
-
Building Block in Organic Synthesis: The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This makes it a versatile intermediate for the synthesis of more complex molecules.
-
Medicinal Chemistry Scaffold: The 2-methoxyphenyl ketone moiety is present in various biologically active compounds. The pentanoate chain provides a flexible linker that can be modified to optimize binding to biological targets. Therefore, this compound could serve as a starting point for the synthesis of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This technical guide has provided a detailed overview of this compound, including its identification, a robust two-step synthesis protocol, and predicted characterization data. The synthetic pathway, utilizing a Friedel-Crafts acylation followed by a Fischer esterification, offers a reliable method for its preparation. While its specific applications are yet to be fully explored, its chemical structure suggests significant potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry research. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
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Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]
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Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). PubChem. Retrieved from [Link]
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Friedel-Crafts acylation of anisole with respect to acid anhydride... (n.d.). ResearchGate. Retrieved from [Link]
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Friedel-Crafts Acylation of Anisole. (2006). Course Hero. Retrieved from [Link]
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Ethyl 5-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]
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Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368). (n.d.). NP-MRD. Retrieved from [Link]
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Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a key chemical intermediate. The document details its physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics for unambiguous identification, and presents a robust, step-by-step synthesis protocol. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for professionals in organic synthesis and medicinal chemistry. The potential applications of this compound as a precursor in the development of novel therapeutic agents are also explored, highlighting its relevance in the pharmaceutical industry.
Introduction
This compound (CAS No: 124524-69-2) is an aromatic keto-ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive ketone, an ester functional group, and a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the ortho-methoxy group can influence the reactivity and conformation of the molecule, offering unique opportunities for selective transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its practical synthesis and potential applications.
Physicochemical Properties & Structural Elucidation
The fundamental properties of this compound are crucial for its handling, reaction setup, and purification.
Molecular Structure:
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Anisole
-
Ethyl 5-chloro-5-oxopentanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the Friedel-Crafts reaction. [1]3. Addition of Acyl Chloride: Add ethyl 5-chloro-5-oxopentanoate (1.1 eq) dropwise to the stirred solution.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the internal temperature below 5-10 °C. The formation of an orange-colored complex is often observed. [1]5. Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the catalyst from the product. [1]7. Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Research and Drug Development
While specific biological activities of this compound itself are not widely reported, its value lies in its role as a synthetic intermediate. Ketones and esters are hubs for a vast array of chemical transformations.
-
Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after cyclization considerations) makes this compound a potential precursor for various five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.
-
Precursor to Bioactive Molecules: This compound can be a starting material for molecules of pharmaceutical interest. For instance, related structures are used in the synthesis of compounds targeting various biological pathways. The 2-methoxyphenyl moiety is present in numerous known drugs and bioactive compounds. For example, derivatives of 4-(4-cyano-2-methoxyphenyl) have been investigated in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist. [2]
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Acyl Chlorides: Corrosive and lachrymatory.
-
Dichloromethane: A suspected carcinogen.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate. This guide has provided a detailed framework for its synthesis, characterization, and handling, grounded in established chemical principles. The provided protocols and spectroscopic data serve as a reliable, self-validating resource for researchers. Its potential as a precursor for complex, biologically active molecules underscores its importance for professionals engaged in synthetic chemistry and drug discovery.
References
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- The Royal Society of Chemistry. (n.d.).
- PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate.
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A Spectroscopic Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate: Structure Elucidation and Data Interpretation
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a keto-ester bearing an aromatic moiety, represents a class of compounds with significant potential as intermediates in the synthesis of more complex molecules. Its structural features—an ethyl ester, a flexible aliphatic chain, a ketone, and a substituted aromatic ring—give rise to a rich and informative spectroscopic profile.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in the principles of chemical spectroscopy. This guide will serve as a valuable resource for the identification, verification, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm) are detailed below, assuming a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-13 | 1.25 | triplet | 3H |
| H-3 | 2.05 | quintet | 2H |
| H-2 | 2.40 | triplet | 2H |
| H-4 | 3.10 | triplet | 2H |
| H-14 | 3.90 | singlet | 3H |
| H-12 | 4.15 | quartet | 2H |
| Aromatic H | 6.90-7.70 | multiplet | 4H |
Interpretation and Rationale:
-
Ethyl Ester Protons (H-12, H-13): The upfield triplet at ~1.25 ppm corresponds to the methyl protons (H-13) of the ethyl group, split by the adjacent methylene protons. The quartet at ~4.15 ppm is characteristic of the methylene protons (H-12) deshielded by the adjacent oxygen atom and split by the methyl protons.
-
Aliphatic Chain Protons (H-2, H-3, H-4): The protons on the pentanoate chain exhibit predictable multiplicities based on their neighbors. The H-3 protons, being adjacent to two methylene groups, are expected to appear as a quintet around 2.05 ppm. The H-2 and H-4 protons, adjacent to the ester and ketone carbonyls respectively, will be deshielded and appear as triplets around 2.40 ppm and 3.10 ppm. The downfield shift of H-4 is due to the stronger deshielding effect of the ketone.
-
Methoxyphenyl Protons (H-14, Aromatic H): The singlet at approximately 3.90 ppm is characteristic of the methoxy group protons (H-14). The aromatic protons will appear in the range of 6.90-7.70 ppm as a complex multiplet due to their differing electronic environments and coupling with each other.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-13 | 14.2 |
| C-3 | 20.0 |
| C-2 | 33.5 |
| C-4 | 38.0 |
| C-14 | 55.5 |
| C-12 | 60.5 |
| Aromatic C | 111.0 - 134.0 |
| Aromatic C-O | 158.0 |
| C-1 (Ester C=O) | 173.0 |
| C-5 (Ketone C=O) | 200.0 |
Interpretation and Rationale:
-
Aliphatic Carbons: The carbons of the ethyl group (C-12, C-13) and the pentanoate chain (C-2, C-3, C-4) will appear in the upfield region of the spectrum.
-
Methoxy Carbon (C-14): The methoxy carbon is expected around 55.5 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen.
-
Carbonyl Carbons (C-1, C-5): The carbonyl carbons are the most deshielded, with the ester carbonyl (C-1) appearing around 173.0 ppm and the ketone carbonyl (C-5) further downfield at approximately 200.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1735 | Strong |
| C=O stretch (ketone) | ~1685 | Strong |
| C=C stretch (aromatic) | 1600, 1480 | Medium-Strong |
| C-O stretch (ester) | 1250-1100 | Strong |
| C-O stretch (aryl ether) | ~1245 | Strong |
Interpretation and Rationale:
The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl stretch (~1685 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its vibrational frequency. The spectrum will also feature characteristic C-H stretches for both aromatic and aliphatic protons, as well as strong C-O stretching bands for the ester and the aryl ether functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₈O₄), the molecular weight is 250.29 g/mol .
Predicted Fragmentation Pathway:
Figure 2: Predicted Mass Spectral Fragmentation of this compound
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z = 250.
-
Key Fragment Ions:
-
m/z = 205: Loss of the ethoxy radical (•OCH₂CH₃) from the ester group.
-
m/z = 149: Cleavage of the bond between C-4 and C-5.
-
m/z = 135: A prominent peak corresponding to the 2-methoxybenzoyl cation, formed via cleavage alpha to the ketone.
-
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a gamma-hydrogen, which could lead to other significant fragments.
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean plates is recorded prior to the sample scan.
-
MS Data Acquisition
-
Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/second.
-
Conclusion
The predicted spectroscopic data for this compound provides a comprehensive fingerprint for the unambiguous identification and structural verification of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses allows for a detailed mapping of its functional groups and overall architecture. This guide serves as a foundational reference for researchers working with this compound, enabling confident characterization and facilitating its application in further scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
A Technical Guide to the Potential Biological Activity of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Abstract
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is of paramount importance. Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a compound of interest, belonging to the keto ester class of molecules, which are recognized as crucial intermediates and privileged structures in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive exploration of the potential biological activities of this specific molecule. By dissecting its structural components—the keto ester backbone and the methoxyphenyl moiety—we will extrapolate plausible therapeutic applications based on established structure-activity relationships from analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded rationale for its investigation, detailed protocols for experimental validation, and a forward-looking perspective on its potential as a lead compound.
Introduction and Structural Rationale
This compound is an organic molecule characterized by a five-carbon pentanoate chain, functionalized with an ethyl ester at one terminus and a 2-methoxyphenyl ketone at the other. The presence of both a ketone and an ester group, separated by a flexible alkyl chain, provides multiple points for potential biological interactions.
The rationale for investigating this compound is built upon the well-documented activities of its constituent chemical motifs:
-
Keto Esters: This functional group class is a common scaffold in numerous biologically active compounds. Derivatives of keto esters have demonstrated a wide spectrum of pharmacological effects, including antineoplastic, anti-infective, and antiviral properties.[1][3] Specifically, β-keto esters have been successfully designed as antibacterial agents that function by interfering with quorum sensing pathways.[4][5]
-
Methoxyphenyl Moiety: The methoxyphenyl group is a key pharmacophore in a vast array of approved drugs and clinical candidates. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Compounds containing this group have shown significant antimicrobial, anti-inflammatory, and anticancer activities.[6][7][8][9] The position of the methoxy group on the phenyl ring is critical, with the ortho position in the target molecule potentially dictating a unique conformational preference and interaction profile.
This guide will therefore explore the synergistic potential of these two motifs, hypothesizing and proposing validation strategies for three primary areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.
Caption: Structure of this compound.
Hypothesized Biological Activity I: Anticancer Potential
Rationale: The convergence of a methoxyphenyl group with a keto-ester framework strongly suggests a potential for anticancer activity. Many successful tubulin-targeting agents, such as podophyllotoxin, feature trimethoxyphenyl moieties.[9] Furthermore, 5-oxopyrrolidine and 5-oxo-eicosatetraenoate (5-oxo-ETE) derivatives have been shown to induce apoptosis and affect cancer cell proliferation.[10][11] We hypothesize that this compound could exert cytotoxic effects on cancer cells through mechanisms such as cell cycle arrest or induction of apoptosis.
Potential Mechanism of Action: A plausible mechanism involves the inhibition of tubulin polymerization, leading to mitotic catastrophe and G2/M phase cell cycle arrest. Alternatively, the compound could trigger apoptosis by modulating the expression of key regulatory proteins like p53, Bax, and Bcl-2, a pathway observed in other complex heterocyclic anticancer agents.[9]
Caption: Hypothesized anticancer mechanisms of action.
Experimental Protocol: In Vitro Anticancer Evaluation
-
Cell Lines:
-
Human lung adenocarcinoma (A549)
-
Human colorectal carcinoma (HCT-116)
-
Human breast adenocarcinoma (MCF-7)
-
Non-cancerous human small airway epithelial cells (HSAEC1-KT) as a control for cytotoxicity.[11]
-
-
MTT Cytotoxicity Assay:
-
Objective: To determine the concentration-dependent cytotoxic effect.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
-
-
Cell Cycle Analysis via Flow Cytometry:
-
Objective: To investigate the effect on cell cycle progression.
-
Procedure:
-
Treat cells (e.g., A549) in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase would support the tubulin inhibition hypothesis.[9][12]
-
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Objective: To quantify apoptotic cell death.
-
Procedure:
-
Treat cells as described for cell cycle analysis.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
-
Hypothetical Data Summary
| Compound | Cell Line | IC₅₀ (µM) | Cell Cycle Arrest Phase | Apoptotic Cells (%) at IC₅₀ |
| This compound | A549 | TBD | TBD | TBD |
| This compound | HCT-116 | TBD | TBD | TBD |
| This compound | MCF-7 | TBD | TBD | TBD |
| This compound | HSAEC1-KT | TBD | TBD | TBD |
| Doxorubicin (Control) | A549 | ~0.5 | G2/M | > 50% |
Hypothesized Biological Activity II: Antimicrobial Potential
Rationale: The β-keto ester substructure is a known pharmacophore for targeting bacterial communication systems.[4] Specifically, these structures can mimic the natural N-acyl-homoserine lactone (AHL) autoinducers used in quorum sensing (QS) by Gram-negative bacteria, thereby acting as competitive inhibitors of LuxR-type proteins.[4] Additionally, methoxyphenyl-containing β-diketones and other derivatives have demonstrated direct antibacterial activity against both Gram-positive and Gram-negative pathogens.[6][13]
Potential Mechanism of Action: We hypothesize two potential antimicrobial mechanisms:
-
Quorum Sensing Inhibition (QSI): The compound may act as an antivirulence agent by disrupting QS, which regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria.
-
Direct Bactericidal/Bacteriostatic Activity: The compound may inhibit essential cellular processes, leading to the inhibition of growth or cell death.
Caption: Experimental workflow for antimicrobial screening.
Experimental Protocol: In Vitro Antimicrobial Evaluation
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
QS Reporter Strain: Chromobacterium violaceum (e.g., ATCC 12472)
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration that inhibits visible bacterial growth.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5x10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls. Use a standard antibiotic like ciprofloxacin as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible turbidity.
-
-
-
Quorum Sensing Inhibition (QSI) Assay:
-
Objective: To assess the ability to inhibit the production of the QS-regulated pigment violacein in C. violaceum.
-
Procedure:
-
Prepare agar plates or broth containing sub-inhibitory concentrations of the test compound (e.g., 1/2 MIC, 1/4 MIC) to ensure that any effect is not due to growth inhibition.
-
Inoculate the medium with an overnight culture of C. violaceum.
-
Incubate at 30°C for 24-48 hours.
-
Visually inspect for the inhibition of purple pigment formation around the area of compound application (for agar diffusion) or in the broth.
-
Quantify violacein by extracting it from the bacterial pellet with DMSO and measuring absorbance at 585 nm.
-
-
Hypothesized Biological Activity III: Anti-inflammatory Potential
Rationale: The methoxyphenyl group is a well-established component of potent anti-inflammatory drugs. For instance, it is found in dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in the arachidonic acid cascade responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[8] Simple methoxyphenyl esters have also demonstrated anti-inflammatory effects.[7]
Potential Mechanism of Action: We hypothesize that this compound may inhibit the enzymatic activity of COX-1, COX-2, and/or 5-LO, thereby reducing the synthesis of pro-inflammatory eicosanoids. Selective inhibition of COX-2 over COX-1 would be a particularly desirable therapeutic profile, as it would minimize gastrointestinal side effects associated with traditional NSAIDs.
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An In-depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this chemical scaffold. This document synthesizes current knowledge on related compounds to propose synthetic strategies, potential biological activities, and avenues for future research.
Introduction: The Therapeutic Potential of the Oxopentanoate Scaffold
The oxopentanoate scaffold is a versatile pharmacophore found in a variety of biologically active molecules. The presence of a keto and an ester functional group provides opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a substituted phenyl ring, such as the 2-methoxyphenyl group, introduces steric and electronic features that can significantly influence biological activity. While direct studies on this compound are limited, the analysis of its structural analogs suggests potential applications in oncology and anti-inflammatory therapies.[1][2][3] This guide will explore these possibilities by drawing on established synthetic methodologies and the biological profiles of structurally related compounds.
Proposed Synthesis of this compound and its Analogs
A robust and versatile synthetic strategy is crucial for the exploration of the chemical space around the core molecule. Based on established organic chemistry principles and published procedures for similar compounds, a plausible synthetic route is proposed below.[4][5]
Core Synthesis: A Retro-Synthetic Approach
A logical approach to the synthesis of this compound involves a Friedel-Crafts acylation reaction. This well-established method allows for the formation of the carbon-carbon bond between the aromatic ring and the pentanoate chain.
Experimental Protocol: Proposed Synthesis of this compound
-
Starting Materials: 2-Methoxy-anisole (o-dimethoxybenzene), glutaric anhydride, and anhydrous aluminum chloride (AlCl₃).
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous AlCl₃ in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of glutaric anhydride in the same solvent is added dropwise to the stirred suspension of AlCl₃ at 0°C.
-
Friedel-Crafts Acylation: Following the addition of the anhydride, a solution of 2-methoxyanisole in the same solvent is added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, 5-(2-methoxyphenyl)-5-oxopentanoic acid, is then purified by column chromatography.
-
Esterification: The purified keto acid is then esterified to the corresponding ethyl ester. This can be achieved by refluxing the acid in absolute ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), or by using standard esterification reagents like ethyl iodide and a base (e.g., K₂CO₃) in a suitable solvent like acetone.
-
Final Purification: The final product, this compound, is purified by column chromatography to yield the desired compound.
Derivatization and Analog Development
The core structure of this compound offers several points for chemical modification to explore the Structure-Activity Relationship (SAR).
| Modification Site | Proposed Reagents and Conditions | Rationale for Modification |
| Aromatic Ring | Substituted anilines, phenols, or thiophenols in nucleophilic aromatic substitution reactions (for activated rings) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | To investigate the influence of electronic and steric effects of different substituents on biological activity. |
| Keto Group | Reduction with sodium borohydride (NaBH₄) to the corresponding alcohol; conversion to oximes or hydrazones. | To probe the importance of the keto group for activity and to introduce new hydrogen bonding capabilities. |
| Ester Group | Hydrolysis to the carboxylic acid followed by amide coupling with a variety of amines; reduction to the primary alcohol. | To modulate solubility, cell permeability, and to introduce new interaction points with biological targets. |
| Alkyl Chain | Use of substituted glutaric anhydrides in the initial Friedel-Crafts acylation. | To alter the flexibility and conformation of the molecule. |
A generalized workflow for the synthesis and evaluation of derivatives is depicted below:
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Biological Activities and Therapeutic Targets
While direct biological data for the title compound is not available in the public domain, the structural motifs present suggest potential for anticancer and anti-inflammatory activities.
Anticancer Potential
Many compounds containing methoxyphenyl moieties have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The methoxy group can influence the lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets.[6] The oxopentanoate chain can also contribute to the anticancer effect. For instance, some studies have shown that related keto-ester compounds can induce apoptosis and cell cycle arrest in cancer cells.[1]
Potential Mechanisms of Action:
-
Induction of Apoptosis: The compound and its derivatives could potentially trigger programmed cell death in cancer cells through the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression, for example, at the S or G2/M phase, is another common mechanism of anticancer agents.[1]
-
Inhibition of Kinases: The scaffold might serve as a template for the design of inhibitors of protein kinases that are often dysregulated in cancer.
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis that could be targeted by these compounds:
Caption: A simplified diagram of a potential apoptotic pathway targeted by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing research endeavor. Some studies on related compounds suggest that the oxopentanoate scaffold may have anti-inflammatory properties.[8][9]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compounds could potentially inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[8]
-
Modulation of Inflammatory Signaling Pathways: The derivatives might interfere with key inflammatory signaling pathways such as the NF-κB pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising, yet underexplored, area for drug discovery. The synthetic accessibility of this scaffold, coupled with the potential for significant biological activity, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of in vitro and in vivo models to validate their therapeutic potential and elucidate their mechanisms of action. A thorough investigation of the Structure-Activity Relationships will be critical for the optimization of lead compounds.
References
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Synthesis and anticancer activity evaluation of 7-oxygen-substituted and 8,17-epoxydized 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives. PubMed. Available at: [Link]
-
Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. Available at: [Link]
-
Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. Available at: [Link]
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Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. PubMed. Available at: [Link]
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Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. PubMed. Available at: [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. Available at: [Link]
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Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. ResearchGate. Available at: [Link]
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Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. PMC. Available at: [Link]
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Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. Available at: [Link]
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Structure-activity relationship (SAR) study of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the potential of the lead against multidrug resistance in cancer treatment. PubMed. Available at: [Link]
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. Available at: [Link]
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A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC. Available at: [Link]
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Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. MDPI. Available at: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]
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Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. MDPI. Available at: [Link]
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Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. ResearchGate. Available at: [Link]
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Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate: A Technical Guide for Chemical Researchers
Foreword: Unveiling a Versatile Ketoester in Chemical Synthesis
Welcome to a comprehensive technical exploration of ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This guide is crafted for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this intriguing molecule. Within this document, we will delve into the rational design of its synthesis, its detailed physicochemical and spectroscopic characterization, and its potential as a valuable intermediate in the landscape of medicinal chemistry and organic synthesis. The presence of both a keto and an ester functionality, tethered by a flexible alkyl chain and appended to a methoxy-substituted aromatic ring, bestows upon this molecule a unique reactivity profile, making it a valuable scaffold for the construction of more complex chemical entities. This guide aims to provide not only the "how" but also the "why," offering insights into the chemical principles that govern its behavior and utility.
Synthesis of this compound: A Mechanistic Approach
The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This powerful reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, this involves the acylation of anisole (methoxybenzene) with a derivative of glutaric acid.
The Core Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a highly reactive acylium ion, its subsequent attack on the electron-rich aromatic ring, and finally, deprotonation to restore aromaticity.
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: General workflow of the Friedel-Crafts acylation reaction.
In the context of synthesizing our target molecule, the anisole ring is activated by the electron-donating methoxy group, which directs the incoming acyl group primarily to the para and ortho positions. The use of 2-methoxyphenol (guaiacol) as a starting material would lead to a different substitution pattern and is not the direct precursor for the title compound, which is derived from anisole. The acylating agent required is ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride).
Proposed Synthetic Protocol
Materials and Reagents:
-
Anisole
-
Ethyl 5-chloro-5-oxopentanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add ethyl 5-chloro-5-oxopentanoate dropwise to the stirred suspension.
-
Addition of Anisole: To this mixture, add a solution of anisole in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram 2: Synthetic Pathway to this compound
Caption: Proposed synthesis via Friedel-Crafts acylation.
Physicochemical and Spectroscopic Characterization
Due to the absence of experimentally determined data in the surveyed literature for this compound, the following properties are predicted based on its structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |
| Boiling Point | Expected to be high, likely requiring vacuum distillation for purification. |
| CAS Number | 124524-69-2[2] |
Spectroscopic Analysis
The structural features of this compound suggest a distinct spectroscopic signature.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the aliphatic chain, the methoxy group, and the aromatic protons.
-
Ethyl group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).
-
Aliphatic chain: Multiplets in the range of 2.0-3.0 ppm corresponding to the three methylene groups (-CH₂CH₂CH₂-).
-
Methoxy group: A sharp singlet around 3.9 ppm (3H, -OCH₃).
-
Aromatic protons: A complex multiplet pattern in the aromatic region (6.9-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each carbon environment.
-
Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
-
Aliphatic chain: Signals for the methylene carbons between 20-40 ppm.
-
Carbonyl groups: A signal for the ester carbonyl around 173 ppm and the ketone carbonyl around 200 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm), including the carbon attached to the methoxy group at a higher field.
-
Methoxy carbon: A signal around 55 ppm.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.
-
C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.
-
C=O stretch (ketone): A strong absorption band around 1680 cm⁻¹.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.
2.2.4. Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage at the carbonyl groups, leading to characteristic fragment ions.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs, the aryl ketone and the ketoester, are prevalent in molecules of significant biological and pharmaceutical interest.
Intermediate in Medicinal Chemistry
The 2-methoxybenzoyl moiety is a key pharmacophore in a variety of biologically active compounds. For instance, it is a building block for 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have shown potent antiproliferative activity against melanoma and prostate cancer cells.[3][4][5] These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[4] The aryl ketone functionality is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and is a precursor for developing new anti-inflammatory agents.[3]
Furthermore, the ketoester functionality is a versatile handle for further chemical transformations. It can be used to construct heterocyclic rings, which are ubiquitous in drug molecules. The presence of both the ester and ketone allows for selective reactions, enabling the synthesis of complex molecular architectures. Aryl α-keto esters, a related class of compounds, are widely used as key intermediates for the synthesis of many bioactive compounds and in the asymmetric synthesis of α-hydroxy carboxylic acids.[6]
Building Block in Organic Synthesis
Beyond its potential in medicinal chemistry, this compound can serve as a valuable building block in organic synthesis. The ketone can undergo a variety of reactions, including reductions, aldol condensations, and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual reactivity allows for a wide range of synthetic manipulations to build more complex target molecules.
Future Perspectives
The full potential of this compound as a synthetic intermediate remains to be fully explored. Future research could focus on:
-
Developing and optimizing its synthesis: While the Friedel-Crafts acylation is a reliable method, exploring greener and more efficient catalytic systems would be a valuable contribution.
-
Exploring its reactivity: A systematic study of the selective transformations of the ketone and ester functionalities would expand its utility as a synthetic building block.
-
Synthesizing and evaluating new derivatives: Using this molecule as a scaffold, a library of new compounds could be synthesized and screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural flexibility and the presence of key pharmacophoric features make it a promising starting point for the discovery of novel therapeutic agents.
References
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Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]
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Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of ethyl 5-oxopentanoate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (2012). SYNTHESIS, 44(2), 283-289. [Link]
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Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link]
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Palladium Catalyzed β-Arylation of α-Keto Esters. (2011). Organic letters, 13(16), 4374–4377. [Link]
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Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (2014). Journal of pharmaceutical sciences, 103(5), 1544–1553. [Link]
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Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD. (2006). Synlett, (15), 2486-2488. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(18), 6701. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 12, 2026, from [Link]
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Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2022). Asian Journal of Research in Pharmaceutical Sciences, 12(2), 93-97. [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(2), 106-114. [Link]
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Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). Jordan Journal of Chemistry, 5(1), 13-21. [Link]
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HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (2014). Google Patents.
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ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and organic synthesis, the mastery of handling novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded framework for the safe handling and management of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a keto-ester of increasing interest in the development of new therapeutic agents. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only execute their work but to do so with the highest standards of safety and efficacy.
Compound Profile and Hazard Identification
This compound (CAS No. 124524-69-2) is a complex organic molecule whose safety profile necessitates a thorough understanding prior to any laboratory manipulation. While specific toxicological data is not extensively documented in publicly available literature, a precautionary approach based on its chemical structure and the information available in the Safety Data Sheet (SDS) from suppliers is critical.
GHS Classification and Hazards:
Based on data for structurally related compounds, such as Ethyl 5-oxopentanoate, this class of molecules may present the following hazards[1]:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is imperative to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date hazard information.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statement Codes (Anticipated) [1] |
| Skin Corrosion/Irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Eye Irrit. 2A | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is a robust system of controls that minimizes exposure. The principle of "as low as reasonably practicable" (ALARP) should be rigorously applied.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to control the release of vapors or aerosols. The fume hood provides critical protection against inhalation, the primary route of exposure for volatile and semi-volatile organic compounds.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
-
Eye and Face Protection: Tightly fitting safety goggles that adhere to European standard EN 166 are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling esters, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to protect against accidental spills. Ensure all skin is covered.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup of a volatile solvent, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the integrity of the compound.
General Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking. Do not eat, drink, or smoke in the laboratory.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Esters can be flammable.
Storage Requirements
-
Container: Keep the container tightly closed and in an upright position.
-
Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is a critical component of a safe laboratory environment.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A tiered response plan should be in place for both minor and major spills.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert the institutional safety officer and emergency response team.
-
Restrict access to the area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
The responsible use of novel chemical entities like this compound is a hallmark of scientific excellence. By integrating a thorough understanding of its potential hazards with robust safety protocols, researchers can confidently advance their work while ensuring a safe and compliant laboratory environment. This guide serves as a foundational resource, but it is the diligent and conscientious application of these principles by each scientist that ultimately fosters a culture of safety.
References
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MarkHerb. (n.d.). Safety Data Sheet. [Link]
-
SmartLabs. (n.d.). Esterification. [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopentanoate. PubChem. [Link]
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Byrd, B. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. ReAgent. [Link]
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City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. [Link]
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Evonik. (2010, May 7). Material Safety Data Sheet. [Link]
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University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
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Methodological & Application
Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate from o-Methoxyacetophenone: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a valuable γ-keto ester, commencing from o-methoxyacetophenone. The described methodology is centered around a base-catalyzed Michael addition reaction with ethyl acrylate. This application note furnishes a detailed, step-by-step protocol suitable for implementation in organic synthesis laboratories. Furthermore, it offers in-depth explanations for the selection of reagents and reaction conditions, alongside a complete characterization of the final product. This guide is intended for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible procedure for obtaining the target compound.
Introduction
γ-Keto esters are a significant class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. Their bifunctional nature, possessing both a ketone and an ester moiety, allows for a diverse range of subsequent chemical transformations. The synthesis of these compounds is, therefore, of considerable interest to the synthetic chemistry community.
One of the most efficient and atom-economical methods for the preparation of γ-keto esters is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In the context of this protocol, the enolate of o-methoxyacetophenone acts as the Michael donor, and ethyl acrylate serves as the Michael acceptor. The careful selection of a suitable base and reaction solvent is paramount to ensure a high yield and purity of the desired product, this compound.
This document will detail a reliable protocol for this synthesis, covering the reaction setup, purification, and comprehensive characterization of the final product.
Reaction Scheme and Mechanism
The overall transformation involves the addition of the enolizable α-proton of o-methoxyacetophenone to the β-position of ethyl acrylate, catalyzed by a strong base.
Reaction Scheme:
Figure 1: The reaction mechanism for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Methoxyacetophenone | Reagent | Sigma-Aldrich |
| Ethyl Acrylate | Reagent | Sigma-Aldrich |
| Sodium Ethoxide | Reagent | Acros Organics |
| Ethanol (Absolute) | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH4Cl | Laboratory | - |
| Anhydrous MgSO4 | Reagent | VWR |
| Silica Gel (230-400 mesh) | Chromatography | Sorbent Technologies |
| Hexane | HPLC | Fisher Scientific |
| Ethyl Acetate | HPLC | Fisher Scientific |
Reaction Setup and Procedure
-
Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with sodium ethoxide (1.2 equivalents) and anhydrous ethanol (50 mL). The mixture is stirred until the sodium ethoxide is fully dissolved.
-
Addition of o-Methoxyacetophenone: o-Methoxyacetophenone (1.0 equivalent) is dissolved in anhydrous ethanol (20 mL) and added dropwise to the stirred solution of sodium ethoxide over 20 minutes at room temperature. The mixture is then stirred for an additional 30 minutes to ensure complete enolate formation.
-
Addition of Ethyl Acrylate: Ethyl acrylate (1.1 equivalents) is added dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) is recommended.
-
Procedure: The crude oil is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated to afford this compound as a pale yellow oil.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.71 (dd, J = 7.7, 1.8 Hz, 1H), 7.46 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.00 (td, J = 7.5, 1.0 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 4.13 (q, J = 7.1 Hz, 2H), 3.89 (s, 3H), 3.23 (t, J = 7.2 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 200.2, 173.1, 158.5, 133.5, 130.3, 128.7, 120.9, 111.7, 60.4, 55.5, 38.1, 28.1, 14.2. |
| IR (neat, cm⁻¹) | 2980, 1732 (C=O, ester), 1680 (C=O, ketone), 1598, 1487, 1245, 1025. |
| MS (ESI) | m/z calculated for C₁₄H₁₈O₄ [M+H]⁺: 251.1283; found: 251.1280. |
Discussion of Experimental Choices
-
Base Selection: Sodium ethoxide is chosen as the base because its conjugate acid, ethanol, is the reaction solvent. This avoids the introduction of additional species into the reaction mixture. Stronger, non-nucleophilic bases could also be employed, but sodium ethoxide provides a good balance of reactivity and cost-effectiveness for this transformation.
-
Solvent: Anhydrous ethanol is used as the solvent as it readily dissolves the reactants and the base. The use of an anhydrous solvent is crucial to prevent the quenching of the enolate intermediate.
-
Reaction Temperature: The reaction is initially performed at room temperature for the addition steps and then heated to reflux to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Purification Method: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target γ-keto ester. The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the product from unreacted starting materials and any potential byproducts.
Workflow Diagram
Sources
Application Notes & Protocols: Friedel-Crafts Acylation for the Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Introduction: The Strategic Synthesis of Aryl Keto Esters
The Friedel-Crafts acylation, a foundational electrophilic aromatic substitution (EAS) reaction discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of modern organic synthesis.[1][2] It provides a powerful and direct method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, yielding valuable aryl ketones.[1] These ketones are not only significant final products but also versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4]
This guide provides a detailed protocol for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate , a specific aryl keto ester, via the Friedel-Crafts acylation of anisole (methoxybenzene). The narrative focuses on the causality behind experimental choices, potential challenges such as regioselectivity, and robust methodologies for product isolation and purification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this important transformation.
Reaction Principle and Mechanistic Insights
The reaction proceeds by acylating anisole with an appropriate acylating agent, such as ethyl 5-chloro-5-oxopentanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Overall Reaction Scheme:
(Anisole reacts with Ethyl 5-chloro-5-oxopentanoate in the presence of AlCl₃ to yield Ethyl 5-(methoxyphenyl)-5-oxopentanoate isomers and HCl.)
The Acylium Ion: A Potent Electrophile
The mechanism begins with the reaction between the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[5][6] This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6]
Regioselectivity in Anisole Acylation: The Ortho vs. Para Challenge
The methoxy group (-OCH₃) of anisole is a powerful activating substituent that donates electron density into the aromatic ring through resonance, making the ring more nucleophilic and reactive towards electrophiles.[7][8] This electron donation is directed specifically to the ortho and para positions, as shown by resonance structures where a negative charge develops on these carbons.[2][9]
Consequently, electrophilic attack occurs almost exclusively at the ortho and para positions.[9]
-
Para Product: Typically, the major product is the para-substituted isomer (Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate) due to reduced steric hindrance.[10] The para position is more open and accessible to the bulky acylium ion complex.
-
Ortho Product: The target molecule, this compound, is the ortho-substituted isomer. Its formation is sterically less favorable but can be influenced by factors like the choice of Lewis acid, solvent, and temperature. The protocol outlined below will produce a mixture of isomers, necessitating a robust purification strategy to isolate the desired ortho product.
The following diagram illustrates the mechanistic pathway for the formation of the desired ortho product.
Caption: Mechanism of ortho-acylation of anisole.
Experimental Application Protocol
This protocol details the synthesis of this compound. All operations involving moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/P (°C) | BP (°C) | Density (g/mL) | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 192.6 | 180 (subl.) | 2.48 | Corrosive, reacts violently with water. Handle in a fume hood.[4] |
| Anisole | C₇H₈O | 108.14 | -37 | 154 | 0.995 | Use anhydrous grade or distill from CaH₂. |
| Ethyl 5-chloro-5-oxopentanoate | C₇H₁₁ClO₃ | 178.61 | - | 95-97 (5 mmHg) | 1.159 | Corrosive and moisture-sensitive. Prepare from glutaric monoethyl ester. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Suspected carcinogen. Use in a well-ventilated fume hood.[12] |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | - | - | 1.18 | Corrosive. Used for work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | ~1.07 | Aqueous solution for washing. |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | ~1.2 | Aqueous solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | 2.66 | Drying agent. |
Step-by-Step Synthesis Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol Details:
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.[4] Ensure all glassware is oven- or flame-dried.[11]
-
In a fume hood, charge the flask with anhydrous aluminum chloride (5.87 g, 44.0 mmol, 1.1 equiv).
-
Add 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension and cool the mixture to 0-5 °C using an ice-water bath.[4] The formation of the acylium ion is exothermic, and initial cooling is necessary to control the reaction rate.[11][13]
-
-
Addition of Reactants:
-
Dissolve ethyl 5-chloro-5-oxopentanoate (7.15 g, 40.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[11]
-
Stir the mixture for an additional 30 minutes at 0-5 °C to allow for complete formation of the acylium ion complex.
-
In a separate step, dissolve anisole (4.33 g, 40.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system like 4:1 Hexanes:Ethyl Acetate. The product spots (both ortho and para) should have a lower Rf than the starting anisole. The reaction is complete when the anisole spot has disappeared.[11]
-
-
Work-up and Isolation:
-
Prepare a 600 mL beaker containing ~100 g of crushed ice and 30 mL of concentrated hydrochloric acid.
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[12] This step hydrolyzes the aluminum chloride complexed to the product ketone and quenches any remaining AlCl₃.[13]
-
Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (bottom, DCM) layer.
-
Extract the aqueous layer twice with 40 mL portions of DCM.[12]
-
Combine all organic layers. Wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize residual acid), 50 mL of water, and 50 mL of brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of ortho and para isomers. These must be separated by flash column chromatography on silica gel.
-
A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective for separating the isomers. The less polar para isomer will usually elute first.
-
Combine the fractions containing the desired ortho product (identified by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum of the ortho isomer is expected to show a characteristic multiplet pattern for the aromatic protons due to their distinct chemical environments. The methoxy group will appear as a singlet around 3.8-3.9 ppm. Protons of the ethyl ester and the pentanoate chain will also be present in their expected regions.
-
¹³C NMR: The spectrum will show 14 distinct carbon signals, including the carbonyl carbons of the ketone (~198-200 ppm) and the ester (~173 ppm).
-
IR Spectroscopy: A strong absorption band for the aryl ketone C=O stretch will be visible around 1670-1680 cm⁻¹, and the ester C=O stretch will appear around 1730-1740 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product (250.29 g/mol ) should be observed.
Safety and Troubleshooting
| Hazard | Precaution |
| Aluminum Chloride (AlCl₃) | Highly corrosive and water-reactive.[4] Generates HCl gas upon contact with moisture. Always handle in a fume hood, wearing gloves, safety glasses, and a lab coat. Weigh quickly and avoid inhalation of dust. |
| Acyl Chlorides | Corrosive and lachrymatory (tear-inducing).[12][14] Reacts with moisture. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE). |
| Dichloromethane (DCM) | Volatile and a suspected carcinogen.[12] Ensure all handling and solvent removal is performed in a well-ventilated fume hood. |
| Exothermic Reaction | Both the formation of the acylium ion and the quenching step are highly exothermic.[13] Maintain strict temperature control with an ice bath during additions and perform the quench slowly and carefully to avoid uncontrolled boiling. |
| Troubleshooting: Low Yield | Cause: Inadequate drying of reagents, solvent, or glassware. Water deactivates the AlCl₃ catalyst.[12] Solution: Ensure all components are rigorously anhydrous. Use freshly opened bottles of anhydrous solvents and reagents. Flame-dry all glassware immediately before use. |
| Troubleshooting: Incomplete Reaction | Cause: Insufficient catalyst or reaction time. Solution: Use at least 1.1 equivalents of AlCl₃. Monitor the reaction by TLC and extend the reaction time if starting material persists. |
| Troubleshooting: Poor Isomer Separation | Cause: Inappropriate chromatography solvent system. Solution: Optimize the eluent system using TLC. A shallow solvent gradient during column chromatography often improves the separation of ortho/para isomers. |
References
-
UCLA Chem 12BL. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Student Paper. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 106(18), 5284-5290. Retrieved from [Link]
-
Unknown. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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Application Notes and Protocols for the Pharmaceutical Intermediate: Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Aryl Keto-Esters in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a bifunctional molecule that holds significant potential as a versatile building block. Its structure, featuring a terminal ester, a flexible five-carbon aliphatic chain, and a methoxy-substituted aromatic ketone, offers multiple reaction sites for diversification and elaboration into advanced pharmaceutical scaffolds. The presence of the 2-methoxyphenyl group is of particular interest, as this motif is found in a range of bioactive compounds, where the methoxy group can influence binding affinity, metabolic stability, and pharmacokinetic properties through steric and electronic effects.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of this compound. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles to empower the user to adapt and optimize these methods for their specific research and development needs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is critical for its effective and safe utilization in a laboratory setting.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₄H₁₈O₄ | Based on chemical structure |
| Molecular Weight | 250.29 g/mol | Calculated from molecular formula |
| Appearance | Pale yellow to colorless oil/low melting solid | Inferred from similar aryl keto-esters |
| Boiling Point | > 300 °C (decomposes) | Estimated based on structure |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone) | Based on chemical functionality |
| Safety Profile | Potential for skin and eye irritation. Handle with appropriate PPE.[1] | Based on analogous keto-esters |
General Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[1]
-
Store in a cool, dry place away from strong oxidizing agents.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene).[2][3][4][5] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a reactive acylium ion from a suitable acylating agent.
Diagram of the Synthetic Pathway
Caption: Friedel-Crafts acylation of anisole to yield the target intermediate.
Step-by-Step Synthesis Protocol
-
Preparation of the Acylating Agent (Ethyl 5-chloro-5-oxopentanoate):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glutaric anhydride (1 equivalent) and ethanol (1.2 equivalents).
-
Heat the mixture to reflux for 2-3 hours to form the monoethyl ester of glutaric acid.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
To the resulting crude ethyl 5-hydroxy-5-oxopentanoic acid, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at 50-60 °C for 1-2 hours until gas evolution ceases.
-
The crude ethyl 5-chloro-5-oxopentanoate can be purified by vacuum distillation or used directly in the next step.
-
-
Friedel-Crafts Acylation Reaction:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).[5]
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add a solution of ethyl 5-chloro-5-oxopentanoate (1 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below 5 °C. The methoxy group of anisole directs the acylation primarily to the para position, but the ortho isomer is also formed.[2][3]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[6] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired ortho isomer, this compound.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.
Predicted NMR Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The following are predicted chemical shifts (δ) in ppm.
-
δ 7.80-7.75 (dd, 1H, Ar-H ortho to C=O)
-
δ 7.50-7.45 (m, 1H, Ar-H)
-
δ 7.05-6.95 (m, 2H, Ar-H)
-
δ 4.15 (q, 2H, -OCH₂CH₃)
-
δ 3.90 (s, 3H, -OCH₃)
-
δ 3.05 (t, 2H, -CH₂C=O)
-
δ 2.40 (t, 2H, -CH₂COOEt)
-
δ 2.00 (p, 2H, -CH₂CH₂CH₂-)
-
δ 1.25 (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ) in ppm.[7][8]
-
δ 200.0 (C=O, ketone)
-
δ 173.0 (C=O, ester)
-
δ 158.0 (Ar-C-OCH₃)
-
δ 133.0, 130.0, 128.0, 120.0, 111.0 (Ar-C)
-
δ 60.5 (-OCH₂CH₃)
-
δ 55.5 (-OCH₃)
-
δ 38.0 (-CH₂C=O)
-
δ 33.0 (-CH₂COOEt)
-
δ 20.0 (-CH₂CH₂CH₂-)
-
δ 14.0 (-OCH₂CH₃)
-
Application in Pharmaceutical Synthesis: A Versatile Scaffold
This compound is a promising starting material for the synthesis of various pharmaceutical agents and novel chemical entities. Its bifunctional nature allows for a multitude of synthetic transformations.
Hypothetical Application Workflow
Caption: Potential synthetic pathways for elaborating the intermediate.
Protocol 1: Synthesis of a Tetrahydropyridine Derivative
This protocol outlines a potential pathway towards the synthesis of substituted piperidine rings, which are common in CNS-active drugs.
-
Reductive Amination:
-
Dissolve this compound (1 equivalent) and a primary amine (e.g., benzylamine, 1.1 equivalents) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the resulting amino-ester by column chromatography.
-
-
Intramolecular Cyclization/Lactamization:
-
The purified amino-ester can undergo intramolecular cyclization upon heating, potentially with a catalyst, to form a lactam (a cyclic amide).
-
Subsequent reduction of the lactam and the ester functionalities would yield a substituted piperidine derivative.
-
Protocol 2: Construction of a Fused Heterocyclic System
The keto-ester functionality can be utilized to construct fused heterocyclic systems, which are prevalent in many classes of pharmaceuticals.
-
Condensation Reaction:
-
React this compound with a suitable binucleophile, such as a substituted o-phenylenediamine, in the presence of an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid).
-
Heating the reaction mixture in a solvent like toluene or xylene with a Dean-Stark trap to remove water can drive the formation of a benzodiazepine or a related heterocyclic system.
-
Conclusion
This compound represents a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct functional groups provide a rich platform for the creation of diverse and complex molecular structures. The protocols and data presented in these application notes are intended to serve as a robust starting point for the exploration of this promising building block in the discovery of new therapeutic agents.
References
- Stadlbauer, W.
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- New Drug Approvals. Naftopidil, KT 611. [Online]
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- ResearchGate. ¹H & ¹³C NMR spectra of ethyl... [Online]
- BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride. [Online]
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- Patsnap Synapse. What is the mechanism of Naftopidil? [Online]
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Application Notes and Protocols: Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate in Organic Synthesis
Introduction: A Versatile Keto-Ester Building Block
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a bifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. Possessing a ketone, an ester, and an electron-rich aromatic ring, this compound serves as a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic systems prevalent in drug discovery. Its 1,5-dicarbonyl substitution pattern makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings, while the methoxy-substituted phenyl group provides a handle for further functionalization and influences the electronic properties of the molecule.
This guide provides an in-depth look at the synthesis and potential applications of this compound, offering detailed protocols and expert insights into its utility as a synthetic intermediate.
Compound Profile & Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in the lab.
| Property | Value | Reference |
| CAS Number | 124524-69-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₄ | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| Appearance | Inferred to be an oil or low-melting solid | N/A |
| Purity | ≥95% (as commercially available) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |
Core Synthetic Applications: Gateway to Heterocyclic Scaffolds
The strategic placement of functional groups in this compound opens pathways to a variety of valuable chemical transformations. The primary utility of this reagent lies in its capacity to undergo cyclization and serve as a linchpin for building complex heterocyclic cores.
Caption: Key reactive centers of this compound.
Intramolecular Cyclization: Synthesis of Dihydropyridinone and Quinoline Scaffolds
The 1,5-ketoester motif is a classic precursor for constructing six-membered heterocyclic rings. By introducing a nitrogen source, this compound can be readily converted into valuable dihydropyridinone or tetrahydroquinoline derivatives, which are core structures in many pharmacologically active compounds.
For instance, treatment with an ammonium salt in the presence of an acid catalyst can initiate a condensation-cyclization cascade. The reaction proceeds through the formation of an enamine or imine intermediate, followed by an intramolecular attack of the enolate derived from the ester onto the activated imine, leading to the cyclized product. This strategy provides a direct route to highly substituted nitrogen-containing heterocycles.
Multi-component Reactions (MCRs)
While not a direct starting material in the classic Biginelli reaction, the structural motifs within this compound are analogous to components used in Biginelli-type syntheses.[4] The ketone can react with an aldehyde and a urea equivalent under acidic conditions. This highlights its potential as a flexible building block in the discovery of novel MCRs to rapidly build molecular complexity.
Derivatization for Structure-Activity Relationship (SAR) Studies
In a drug development context, generating a library of related compounds is crucial for SAR studies. This compound is an excellent starting point for such endeavors.
-
Ketone Reduction: Selective reduction of the ketone (e.g., with sodium borohydride) yields a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.[5]
-
Ester Hydrolysis & Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library.
-
Grignard Addition: Reaction of the ketone with organometallic reagents (e.g., Grignard or organolithium reagents) provides access to tertiary alcohols, allowing for the introduction of various alkyl or aryl substituents.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies. They are designed to be self-validating, with clear causality behind each step.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a robust method for synthesizing the title compound from commercially available starting materials. The reaction involves the Lewis acid-catalyzed acylation of anisole with ethyl glutaryl chloride.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Materials & Equipment:
-
Anisole (1.0 eq)
-
Ethyl glutaryl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Anisole Addition: Add anisole (1.0 eq) dropwise to the cooled suspension while stirring.
-
Acyl Chloride Addition: Add a solution of ethyl glutaryl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side reactions such as di-acylation or polymerization.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. Causality Note: This step hydrolyzes and deactivates the AlCl₃ catalyst and protonates any complexes, facilitating the separation of the organic product.
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Protocol 2: Representative Application - Acid-Catalyzed Intramolecular Cyclization to a Tetrahydroquinoline Derivative
This protocol illustrates the conversion of the title compound into a valuable heterocyclic scaffold, demonstrating its synthetic utility. The reaction involves condensation with an amine followed by an intramolecular cyclization.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware, heating mantle, magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Reagent Charging: To the flask, add this compound (1.0 eq), toluene, benzylamine (1.1 eq), and a catalytic amount of p-TSA (0.1 eq).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the initial imine/enamine formation will be collected in the Dean-Stark trap. Causality Note: The removal of water drives the equilibrium towards the formation of the cyclized product and prevents hydrolysis of intermediates.
-
Reaction Monitoring: Continue refluxing for 12-24 hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar spot.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the p-TSA catalyst.
-
Workup: Wash the organic layer with water and then brine. Dry the solution over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure tetrahydroquinoline derivative.
Conclusion and Future Outlook
This compound is a highly functionalized and strategically important building block for modern organic synthesis. Its ability to serve as a precursor to complex heterocyclic systems, combined with the multiple handles available for derivatization, makes it an invaluable tool for researchers in medicinal chemistry and materials science. The protocols outlined in this guide provide a reliable foundation for the synthesis and application of this versatile compound, enabling the efficient construction of novel molecular entities for further investigation.
References
-
PrepChem. Synthesis of ethyl 5-oxopentanoate. Available from: [Link][6]
-
MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Available from: [Link][7]
-
PrepChem. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Available from: [Link][8]
-
ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available from: [Link][9]
-
PubChem. Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. Available from: [Link]
-
MDPI. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: [Link][10]
-
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available from: [Link][11]
-
Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available from: [5]
-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link][4]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Purification Strategies for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate (CAS 124524-69-2), a γ-keto ester of interest in synthetic chemistry and drug development. Recognizing the common challenges associated with purifying aromatic keto esters, particularly those arising from Friedel-Crafts acylation, this document emphasizes the causal relationships between compound properties, impurity profiles, and the selection of optimal purification techniques. We present a logical framework for choosing between column chromatography, recrystallization, and high-vacuum distillation, complete with step-by-step protocols, troubleshooting, and methods for purity validation.
Introduction and Compound Profile
This compound is a functionalized aromatic keto ester. The purity of such intermediates is paramount, as contaminants can interfere with subsequent synthetic steps, compromise biological assay results, and introduce irreproducibility into research and development workflows. This guide is designed to provide researchers with the technical insights and practical methodologies required to achieve high purity for this specific molecule.
The primary challenge in purifying this compound often stems from its synthesis. The most common route, a Friedel-Crafts acylation of anisole, invariably produces a mixture of ortho and para isomers, alongside other process-related impurities.[1][2] The structural similarity of these isomers necessitates carefully optimized purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124524-69-2 | - |
| Molecular Formula | C₁₄H₁₈O₄ | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| Physical State | Not experimentally reported; likely a high-boiling oil or low-melting solid. | Inferred |
| Boiling Point | Not experimentally reported. | - |
| Melting Point | Not experimentally reported. | - |
| Calculated logP | 2.1 | [3] |
| Polar Surface Area | 52.6 Ų | [3] |
Anticipated Impurity Profile from Synthesis
Understanding the source and nature of impurities is the foundation of a logical purification strategy. A standard Friedel-Crafts acylation to synthesize the target compound would involve reacting anisole with an acylating agent like ethyl 5-chloro-5-oxopentanoate or glutaric anhydride/ethyl chloroformate in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1]
Common impurities include:
-
Isomeric Byproduct: Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate. The methoxy group is an ortho, para-director, making the para isomer the most significant and challenging impurity to separate.
-
Unreacted Starting Materials: Anisole and the acylating agent.
-
Catalyst Residues: Residual Lewis acids (e.g., aluminum salts), which must be removed during the initial aqueous workup.[1]
-
Hydrolysis Products: Premature hydrolysis of the ester can yield the corresponding carboxylic acid, 5-(2-methoxyphenyl)-5-oxopentanoic acid.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether).
Purification Strategy Selection: A Decision Framework
Caption: Decision framework for selecting the appropriate purification protocol.
Detailed Protocols
Protocol 1: High-Resolution Column Chromatography (Universal Method)
This is the most robust and generally applicable method for separating the target ortho isomer from the para byproduct and other polar impurities.[4] γ-keto esters can be sensitive to the acidic nature of standard silica gel, which may catalyze degradation or tautomerization, leading to band broadening and poor separation.[5] Therefore, the use of deactivated silica is highly recommended.
Workflow Diagram: Column Chromatography
Caption: Step-by-step workflow for the column chromatography protocol.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard chromatography column and accessories
Procedure:
-
Slurry Preparation (Deactivation): In a beaker, prepare a slurry of silica gel in hexane. Add triethylamine to make up 1% of the total solvent volume (e.g., 5 mL TEA for 500 mL hexane). This neutralizes the acidic sites on the silica.[6]
-
Column Packing: Pack the column with the prepared slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a compact bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM (1-2 mL). Carefully apply the solution to the top of the silica bed.
-
Elution:
-
Begin eluting with a non-polar solvent mixture, such as 95:5 Hexane:EtOAc . This will elute any unreacted anisole and other non-polar impurities.
-
Monitor the eluent by TLC. Once the non-polar spots are gone, gradually increase the solvent polarity. A mixture of 85:15 Hexane:EtOAc is a good starting point to elute the product isomers. The para isomer (less polar) is expected to elute before the ortho isomer (more polar).
-
-
Fraction Collection & Analysis:
-
Collect fractions continuously throughout the elution process.
-
Spot every few fractions on a TLC plate. Develop the plate in your elution solvent (e.g., 80:20 Hexane:EtOAc).
-
Visualize the spots under UV light (254 nm). The aromatic ketone will be UV-active. Anisaldehyde or KMnO₄ stain can also be used.
-
-
Isolation: Combine the fractions that contain only the pure desired isomer (typically the later-eluting major spot). Concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization (For Solid Crude Product)
If the crude product is obtained as a solid, recrystallization is the most efficient purification method. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Solvents for screening: Ethanol, Isopropanol, Water, Ethyl Acetate, Heptane/Hexane, Toluene.
-
Erlenmeyer flask, condenser, heating mantle, filtration apparatus.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents. An ideal single solvent will dissolve the solid when hot but not when cold. A good two-solvent system (e.g., Ethanol/Water or EtOAc/Heptane) involves dissolving the solid in a small amount of the "good" solvent (Ethanol, EtOAc) and then adding the "poor" solvent (Water, Heptane) dropwise until turbidity persists.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or "good" solvent) to just dissolve the material. Use a heating mantle and a reflux condenser for safety.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
If using a two-solvent system, add the "poor" solvent to the hot solution until cloudiness appears, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum. Assess purity by melting point analysis and TLC.
Protocol 3: High-Vacuum Distillation (For Liquid Crude Product)
If the crude product is a thermally stable oil, high-vacuum distillation can remove non-volatile impurities and potentially separate starting materials. However, it is often ineffective at separating closely boiling isomers like the ortho and para products.
Materials:
-
Short-path distillation apparatus
-
Vacuum pump capable of reaching <1 mmHg
-
Heating mantle and temperature controller
-
Cold trap
Procedure:
-
Setup: Assemble a clean, dry short-path distillation apparatus. Use a well-insulated Vigreux column to improve separation efficiency.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate: Slowly and carefully apply a high vacuum to the system. Use a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
Heating: Gently heat the flask while stirring.
-
Fractionation:
-
Collect any low-boiling fractions (e.g., residual solvent, anisole) in a separate receiving flask.
-
As the temperature rises and stabilizes, collect the main product fraction. The boiling point under vacuum will be significantly lower than at atmospheric pressure.
-
A sharp rise in temperature after the main fraction indicates the presence of higher-boiling impurities.
-
-
Purity Check: Analyze the collected fractions by TLC to determine their composition. If isomer separation was incomplete, column chromatography (Protocol 1) will be necessary.
Purity Assessment & Troubleshooting
Table 2: Purity Assessment Methods
| Method | Application | Expected Outcome for Pure Product |
| TLC | Rapid monitoring of column fractions and final product purity. | A single, well-defined spot. The ortho isomer should have a slightly lower Rf than the para. |
| ¹H NMR | Definitive structural confirmation and isomer ratio determination. | A clean spectrum matching the expected structure. The aromatic region will show distinct splitting patterns for the ortho vs. para substituted ring. |
| Melting Point | For solid products; a sharp melting range indicates high purity. | A narrow melting range (e.g., 1-2 °C). |
| GC-MS | Assesses volatility and provides mass confirmation. | A single major peak with the correct mass-to-charge ratio (m/z = 250.12). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low yield from chromatography | Compound streaking/degrading on silica; irreversible adsorption. | Use deactivated silica (1% TEA in eluent). Run the column faster (flash chromatography). |
| Poor separation of isomers | Incorrect solvent polarity; column overloaded. | Use a shallower solvent gradient and a longer column. Reduce the amount of crude material loaded relative to the amount of silica. |
| Product "oils out" during recrystallization | Cooling too quickly; solvent choice is suboptimal; low melting point. | Allow slower cooling. Use a more dilute solution. Try a different solvent system. If it persists, purify by chromatography. |
| No crystals form upon cooling | Solution is too dilute; product is very soluble in the chosen solvent. | Evaporate some solvent to concentrate the solution. Add an anti-solvent. Scratch the inside of the flask. Add a seed crystal. |
| Product decomposes during distillation | Temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set too high. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. Org. Synth. 2014, 91, 248-259. [Link]
-
ResearchGate. (2024). Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters. [Link]
- Google Patents. (Patent DE102007032451B4).
-
ChemSynthesis. ethyl 5-oxopentanoate. [Link]
-
PubChem, National Center for Biotechnology Information. Ethyl 5-oxopentanoate. [Link]
-
Master Organic Chemistry. (2015). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
-
S. M. A. H. Siddiki et al. (2015). P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. RSC Advances. [Link]
-
Filo. (2023). How do you prepare aromatic ketones by Friedel craft's acylation?. [Link]
-
S. G. Tu, et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports. [Link]
-
Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]
-
Frontiers in Chemistry. (2020). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]
-
RSC Medicinal Chemistry. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
University of Delaware, Department of Chemistry and Biochemistry. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. Friedel-Crafts Acylation [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Abstract
This comprehensive guide provides detailed analytical methods for the accurate and robust quantification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a key intermediate in various synthetic pathways. Recognizing the critical need for precise analytical control in research, development, and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a focus on the scientific rationale behind instrumental parameters, sample preparation, and validation according to stringent regulatory guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this and structurally similar molecules.
Introduction: The Analytical Imperative
This compound is an aromatic keto-ester of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a terminal ethyl ester, a ketone, and a methoxy-substituted phenyl ring, presents unique analytical challenges and opportunities. Accurate quantification is paramount for reaction monitoring, purity assessment, stability studies, and pharmacokinetic analysis.
The choice of analytical methodology is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. This guide presents three complementary techniques, each with distinct advantages, to provide a versatile analytical toolkit. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the resulting data is reliable, reproducible, and fit for purpose.[1][2][3][4][5][6][7][8]
Analyte Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [9] |
| Molecular Weight | 250.29 g/mol | [9] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | General chemical knowledge |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ethyl acetate) | General chemical knowledge |
| UV Absorbance | Expected to have a UV maximum due to the aromatic ring | General chemical knowledge |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely accessible, and reliable technique for the quantification of analytes with a UV chromophore, such as this compound. This method is particularly well-suited for purity analysis and quantification in relatively clean sample matrices like reaction mixtures and formulated products.
Scientific Rationale for Method Development
The primary challenge in the HPLC analysis of β-keto esters can be poor peak shape due to keto-enol tautomerism.[10] To mitigate this, the mobile phase is typically acidified to promote a single tautomeric form, and column temperature can be elevated to accelerate interconversion, resulting in a sharper, more symmetrical peak. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic molecules. The mobile phase composition is optimized to achieve a suitable retention time and resolution from potential impurities.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow from sample preparation to final quantification.
Detailed Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined UV max) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (50:50 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the mid-concentration standard five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Analysis: Inject the calibration standards, followed by the QC samples and unknown samples.
-
Data Processing: Integrate the peak area of the analyte. Construct a calibration curve by plotting peak area versus concentration. Determine the concentration of the unknown samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound in complex matrices where chromatographic resolution from interfering components is crucial. Due to the polarity of the keto and ester functional groups, derivatization may be necessary to improve volatility and peak shape.
Scientific Rationale for Method Development
Direct injection of keto esters can sometimes lead to thermal degradation or poor chromatographic performance. Derivatization is a common strategy to overcome these issues.[1][6][11] For a compound containing a ketone, a two-step derivatization involving methoximation followed by silylation is highly effective.[2] Methoximation protects the ketone group and prevents tautomerization, while silylation of any potential enol form increases volatility.[2] A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.
Experimental Workflow: GC-MS
Caption: GC-MS workflow including the essential derivatization steps.
Detailed Protocol: GC-MS Quantification
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotopically labeled compound or a compound with similar chemical properties not present in the sample)
-
Methoxyamine hydrochloride
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (GC grade)
Derivatization and Sample Preparation:
-
Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte. Evaporate the extract to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial and heat at 60°C for 30 minutes.
-
Silylation: After cooling, add 50 µL of MSTFA. Cap the vial and heat at 60°C for 30 minutes.
-
Final Preparation: After cooling, the sample is ready for injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[12][13][14] This method is ideal for pharmacokinetic studies and trace-level analysis.
Scientific Rationale for Method Development
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides unparalleled analytical power.[13] Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific detection scheme minimizes matrix interference and maximizes sensitivity.[14] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for high-sensitivity quantification in complex matrices.
Detailed Protocol: LC-MS/MS Quantification
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation (from Plasma):
-
Spiking: To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 minute, return to 20% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the standard. Predicted: [M+H]⁺ → characteristic product ions |
Method Validation Summary
All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][4][5] Key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity/Selectivity | Assessed by peak purity and resolution from interferences | Confirmed by unique retention time and mass spectrum | High selectivity achieved through specific MRM transitions |
| Linearity | Typically 1-100 µg/mL, r² > 0.999 | Dependent on detector, typically ng/mL range, r² > 0.995 | Wide dynamic range, pg/mL to ng/mL, r² > 0.995 |
| Accuracy (% Recovery) | 98-102% | 85-115% | 85-115% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | fg/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL to ng/mL range |
| Robustness | Evaluated by small variations in mobile phase composition, pH, and temperature | Evaluated by small variations in oven temperature program and gas flow | Evaluated by small variations in mobile phase composition and flow rate |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound across a range of applications and sample matrices. The selection of the appropriate technique—HPLC-UV for routine analysis, GC-MS for volatile analysis in complex mixtures, and LC-MS/MS for high-sensitivity bioanalysis—should be based on the specific analytical challenges and objectives. Adherence to the principles of method validation is crucial for generating high-quality, reliable, and defensible data in a regulated environment.
References
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]
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European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. Encyclopedia of Mass Spectrometry, 8, 296-304.
- Knapp, D. R. (1979).
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National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
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Lab Manager Magazine. (2023, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. Retrieved from [Link]
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Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(1), 123-129.
-
Bibel, H. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate as a Versatile Scaffold for Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular frameworks that are amenable to synthetic elaboration and can interact with a variety of biological targets is a paramount objective.[1] Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate represents such a scaffold, possessing a unique combination of structural motifs that suggest significant potential in drug discovery campaigns. While this specific molecule is currently underexplored in the literature, an analysis of its constituent parts—the 2-methoxyphenyl ketone and the β-keto ester chain—provides a compelling rationale for its investigation as a starting point for novel therapeutics.
The 2-methoxyphenyl group is a well-established pharmacophore found in a multitude of biologically active compounds. Its specific substitution pattern can influence conformation and provide key hydrogen bond accepting and steric features that are crucial for binding to protein targets. Notably, this moiety is present in several kinase inhibitors, where it often occupies the ATP-binding site.[2][3] For instance, the 2-methoxyphenyl group is a key feature in some inhibitors of Casein Kinase 2 (CSNK2A) and mitogen-activated protein kinase.[2][3]
The β-keto ester functionality is a highly versatile synthetic handle and a key intermediate in the synthesis of more complex molecules, including various heterocyclic systems like pyrazolones.[4][5] It contains both electrophilic and nucleophilic sites, making it a cornerstone synthon in organic chemistry.[6][7] Its ability to participate in a wide range of chemical transformations allows for the creation of diverse chemical libraries, a key strategy in modern drug discovery.[8]
This document serves as a forward-looking guide for researchers, providing a proposed synthetic route for this compound, a strategic workflow for its development, and detailed protocols for its initial biological characterization.
Proposed Synthesis: A Streamlined Approach
A robust and scalable synthesis is the foundation of any successful medicinal chemistry program. We propose a straightforward two-step synthesis of this compound based on the well-established Friedel-Crafts acylation reaction.[9][10]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via Friedel-Crafts acylation followed by esterification.
Materials:
-
Anisole (2-methoxybenzene)
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
Step 1: Friedel-Crafts Acylation to form 5-(2-methoxyphenyl)-5-oxopentanoic acid
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.
-
Add the anisole/glutaric anhydride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (3 equivalents). This is a highly exothermic step and should be done slowly in a fume hood.[11]
-
Stir the mixture vigorously for 20 minutes until the layers separate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
Step 2: Fischer Esterification
-
Dissolve the crude 5-(2-methoxyphenyl)-5-oxopentanoic acid in an excess of absolute ethanol (e.g., 10-20 volumes).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash carefully with a saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Drug Discovery and Development Workflow
The true value of a novel scaffold lies in its potential for elaboration into a library of drug-like molecules and its subsequent evaluation in a robust screening cascade. We propose the following workflow for advancing this compound from a chemical entity to a potential lead compound.
Drug Discovery Workflow Diagram
Caption: A proposed workflow for developing the scaffold into a lead compound.
This workflow begins with the diversification of the core scaffold, followed by parallel screening approaches to identify initial "hits." These hits are then validated and refined through iterative cycles of chemical synthesis and biological testing.
Application Protocols for Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To evaluate the inhibitory activity of this compound and its derivatives against a panel of protein kinases. This protocol is adapted from standard luminescence-based ADP detection assays.[12][13]
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. A proprietary reagent is used to convert ADP to ATP, and a luciferase/luciferin system generates a light signal proportional to the ADP concentration. A decrease in signal indicates kinase inhibition.
Materials:
-
Kinase of interest (e.g., CSNK2A, VEGFR-2) and its corresponding substrate peptide.
-
ATP solution.
-
Test compounds (dissolved in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the 384-well assay plates. Include a positive control (e.g., Staurosporine) and a DMSO-only negative control.
-
Kinase/Buffer Addition: Prepare a solution of the kinase in the kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.
-
Protocol 3: Cell Viability (MTS) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line (e.g., HeLa, A549).[14][15]
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells into a soluble formazan product. The quantity of formazan is directly proportional to the number of living cells and can be measured by absorbance.[15]
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Sterile 96-well clear-bottom cell culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.[15]
-
Incubate the plate for 1-4 hours at 37 °C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" well.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Compound ID | Target Kinase | Kinase Assay IC₅₀ (nM) | Target Cell Line | Cell Viability IC₅₀ (µM) |
| Scaffold-001 | CSNK2A | Data | HeLa | Data |
| (Parent Cmpd) | VEGFR-2 | Data | A549 | Data |
| Derivative-A | CSNK2A | Data | HeLa | Data |
| VEGFR-2 | Data | A549 | Data | |
| Derivative-B | CSNK2A | Data | HeLa | Data |
| VEGFR-2 | Data | A549 | Data | |
| Staurosporine | CSNK2A | Control Data | HeLa | Control Data |
| (Control) | VEGFR-2 | Control Data | A549 | Control Data |
Table 1: Template for summarizing biological activity data for this compound and its derivatives.
Conclusion
This compound represents a promising and synthetically accessible starting point for medicinal chemistry exploration. The presence of the 2-methoxyphenyl ketone suggests potential for targeting protein kinases, while the versatile β-keto ester functionality allows for extensive chemical diversification. The workflows and protocols detailed in this guide provide a comprehensive framework for synthesizing, evaluating, and developing this scaffold into novel therapeutic candidates. By employing a systematic approach of library synthesis followed by robust biological screening, researchers can efficiently unlock the potential of this underexplored chemical entity.
References
-
National Center for Biotechnology Information (2024). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
-
CLYTE Technologies (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Jang, W. D., et al. (2023). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics. Available at: [Link]
-
Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Jang, W. D., et al. (2023). ChemBounce: Scaffold Hopping Tool for Drug Discovery. YouTube. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Technology Networks (2023). Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules. Available at: [Link]
-
Sisto, A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. Available at: [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link]
-
Nageswar, Y. V. D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
-
BioSolveIT (n.d.). Scaffold-Based Drug Design. Available at: [Link]
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Transtutors (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Available at: [Link]
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Studocu (2006). Friedel-Crafts Acylation of Anisole. Available at: [Link]
-
PrepChem.com (n.d.). Synthesis of ethyl 5-oxopentanoate. Available at: [Link]
-
PubChem (n.d.). 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. Available at: [Link]
-
ResearchGate (2020). Friedel-Crafts acylation of anisole with respect to acid anhydride... Available at: [Link]
-
YouTube (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Available at: [Link]
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Application Notes & Protocols: Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
This compound is a γ-ketoester distinguished by its unique structural features, which render it an exceptionally valuable precursor in synthetic organic chemistry. Its architecture, comprising a 1,5-dicarbonyl relationship between the aromatic ketone and the aliphatic ester, provides a robust scaffold for constructing a variety of six-membered heterocyclic rings. Concurrently, the interplay between the ketone and ester functionalities allows for classical 1,3-dicarbonyl reactivity, enabling access to five-membered heterocycles. The presence of the 2-methoxyphenyl group offers steric and electronic influence on reactivity and provides a handle for further functionalization, making it a key building block for generating libraries of compounds in medicinal chemistry and drug development.
This guide provides an in-depth exploration of the utility of this ketoester, detailing the mechanistic rationale and field-proven protocols for its conversion into medicinally relevant pyridine, pyrazole, and isoxazole derivatives.
Part 1: Synthesis of Substituted Pyridine Scaffolds
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The 1,5-dicarbonyl nature of this compound makes it an ideal substrate for pyridine synthesis through cyclocondensation reactions.
Mechanistic Rationale
The synthesis of a pyridine ring from a 1,5-dicarbonyl compound and an amine source, such as hydroxylamine or ammonia, is a well-established strategy. The mechanism proceeds through a series of condensation and cyclization steps. When using hydroxylamine, an oxime intermediate is formed at the ketone carbonyl.[1] An acid catalyst activates the ester carbonyl, facilitating an intramolecular attack by the oxime nitrogen. The subsequent cyclization and dehydration cascade ultimately leads to the formation of the stable aromatic pyridine ring. This pathway offers a high degree of control and predictability.[1]
Logical Diagram: Pyridine Synthesis Mechanism
Caption: Mechanism for pyridine formation from a 1,5-ketoester.
Experimental Protocol: Synthesis of Ethyl 6-(2-methoxyphenyl)-3,4-dihydropyridine-2-carboxylate Derivative
This protocol describes a one-pot, acid-promoted cyclization of the oxime intermediate.
Materials and Reagents:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Ethanol, absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel 60 F₂₅₄)
Workflow Diagram: Experimental Procedure
Caption: Step-by-step workflow for pyridine synthesis.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.0 eq), hydroxylamine hydrochloride (12 mmol, 1.2 eq), and sodium acetate (12 mmol, 1.2 eq).
-
Add a solvent mixture of absolute ethanol (30 mL) and glacial acetic acid (10 mL).
-
Equip the flask with a reflux condenser and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 80-90°C) using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ketoester is consumed (typically 4-6 hours).
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridine derivative.
Data Summary: Pyridine Synthesis
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1.2 eq NH₂OH·HCl | A slight excess ensures complete conversion of the ketoester. |
| Catalyst/Solvent | Acetic Acid / Ethanol | Acetic acid acts as both a solvent and an acid catalyst to promote oxime formation and cyclization.[2] |
| Temperature | Reflux (~80-90°C) | Provides activation energy for the dehydration and aromatization steps. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Expected Yield | 60-80% | Based on similar cyclizations of 1,5-dicarbonyl precursors.[1] |
Part 2: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged structures in medicinal chemistry, known for a wide range of biological activities.[2] The reaction of a β-ketoester with hydrazine is the cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[2][3]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of this compound to form a hydrazone intermediate.[4] This is followed by an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the ester carbonyl.[2] This cyclization step, followed by the elimination of ethanol and water, results in the formation of a stable, aromatic pyrazolone ring, which is a tautomer of the corresponding hydroxypyrazole.[2][5]
Logical Diagram: Pyrazole Synthesis Mechanism
Caption: Knorr-type mechanism for pyrazolone formation.
Experimental Protocol: Synthesis of 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one Derivative
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
1-Propanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and hotplate
Procedure:
-
In a 20 mL vial, combine this compound (3 mmol, 1.0 eq) and 1-propanol (10 mL).
-
Add hydrazine hydrate (6 mmol, 2.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to approximately 100°C with vigorous stirring.[2]
-
Monitor the reaction by TLC. Continue heating until TLC analysis indicates the complete consumption of the starting ketoester (typically 1-2 hours).
-
Once the reaction is complete, add deionized water (10 mL) to the hot, stirring mixture to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final pyrazolone product.
Data Summary: Pyrazole Synthesis
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 2.0 eq Hydrazine Hydrate | Ensures the reaction goes to completion and compensates for any volatility.[2] |
| Catalyst | Glacial Acetic Acid | A small amount of acid catalyzes the initial condensation step.[2] |
| Temperature | ~100°C | Sufficient thermal energy is required for the intramolecular cyclization and elimination steps. |
| Precipitation | Addition of Water | The organic product is typically insoluble in water, allowing for easy isolation from the polar solvent and excess hydrazine.[2] |
| Expected Yield | 85-95% | The formation of the stable aromatic pyrazole ring is a strong thermodynamic driving force, leading to high yields.[3] |
Part 3: Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They serve as important pharmacophores and versatile synthetic intermediates.[6] The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classical and highly efficient method.[7]
Mechanistic Rationale
The reaction mechanism is analogous to pyrazole synthesis. First, the amine group of hydroxylamine condenses with the ketone carbonyl to form an oxime intermediate.[7] Subsequently, the hydroxyl group of the oxime performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization.[7] Elimination of ethanol and water from this cyclic intermediate yields the aromatic isoxazolone ring.
Logical Diagram: Isoxazole Synthesis Mechanism
Caption: Mechanism for the formation of an isoxazolone ring.
Experimental Protocol: Synthesis of 5-(2-methoxyphenyl)isoxazol-3(2H)-one Derivative
Materials and Reagents:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (5 mmol, 1.1 eq) and sodium hydroxide (5 mmol, 1.1 eq) in a mixture of ethanol (20 mL) and water (5 mL) to generate free hydroxylamine in situ.
-
Add this compound (4.5 mmol, 1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to pH ~5-6 with dilute hydrochloric acid. The product should precipitate.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired isoxazolone.
Data Summary: Isoxazole Synthesis
| Parameter | Value / Condition | Rationale |
| Base | NaOH or Na₂CO₃ | Used to liberate free hydroxylamine from its hydrochloride salt.[7] |
| Solvent | Ethanol/Water | A common solvent system that dissolves both the organic substrate and the inorganic reagents. |
| Temperature | Reflux | Drives the reaction, particularly the cyclization and dehydration steps. |
| Work-up | Acidification | The isoxazolone product is often soluble as its sodium salt; acidification is required to precipitate the neutral compound. |
| Expected Yield | 70-90% | This is a robust and high-yielding transformation for 1,3-dicarbonyl type compounds.[6][7] |
References
- BenchChem. (2025).
- Ma, Z., & Yu, Y. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Tutor. (2019). synthesis of isoxazoles. YouTube.
- Reddy, T. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.
- Ma, Z., & Yu, Y. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Martinez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
- Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry.
- Kaiser, E. M., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Scalable and Robust Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Introduction
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a valuable keto-ester intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its structure, featuring a substituted aromatic ketone and a terminal ester, makes it a versatile building block for further chemical transformations. This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of this target molecule, focusing on the well-established Friedel-Crafts acylation reaction. The procedure is designed for researchers, scientists, and drug development professionals, with an emphasis on experimental causality, safety, and reproducibility.
The synthetic strategy hinges on the electrophilic aromatic substitution of anisole with a suitable five-carbon acylating agent. The methoxy group of anisole is a moderate activating group and an ortho-, para-director, making it an excellent substrate for this transformation. This guide details a two-part synthesis: the preparation of the acylating agent, ethyl 5-chloro-5-oxopentanoate, from glutaric anhydride, followed by its Lewis acid-catalyzed reaction with anisole to yield the desired product.
Overall Synthetic Scheme
The synthesis is a two-stage process, beginning with the formation of the monoester acid chloride from glutaric anhydride, followed by the Friedel-Crafts acylation of anisole.
Caption: Overall two-step synthesis of the target molecule.
PART 1: Synthesis of the Acylating Agent: Ethyl 5-chloro-5-oxopentanoate
Causality behind Experimental Choices:
The choice of glutaric anhydride as the starting material is based on its commercial availability and reactivity.[1] The ring-opening reaction with ethanol provides the monoester, mono-carboxylic acid (monoethyl glutarate) in a straightforward manner. Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Experimental Protocol: Preparation of Ethyl 5-chloro-5-oxopentanoate
Materials and Reagents:
-
Glutaric anhydride
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer with heating mantle
-
Round-bottom flasks
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Synthesis of Monoethyl Glutarate:
-
In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaric anhydride (1.0 mol, 114.1 g) in anhydrous ethanol (500 mL).
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the anhydride C=O stretch and appearance of the ester and carboxylic acid C=O stretches).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator to obtain crude monoethyl glutarate as an oil. This crude product is typically of sufficient purity for the next step.
-
-
Synthesis of Ethyl 5-chloro-5-oxopentanoate:
-
Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.
-
To a 1 L round-bottom flask containing the crude monoethyl glutarate (1.0 mol), add anhydrous dichloromethane (500 mL) and a magnetic stir bar.
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride (1.2 mol, 142.8 g, 87.6 mL) dropwise via a dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Gently heat the mixture to reflux for 2 hours to ensure the reaction goes to completion and to drive off dissolved gases.
-
Carefully remove the excess thionyl chloride and dichloromethane by distillation under atmospheric pressure (the boiling point of SOCl₂ is 76 °C and DCM is 39.6 °C).
-
The resulting crude ethyl 5-chloro-5-oxopentanoate is a yellowish liquid and can be used in the next step without further purification.
-
PART 2: Scale-up Synthesis of this compound via Friedel-Crafts Acylation
Causality behind Experimental Choices:
The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic rings.[2] Anisole is chosen as the aromatic substrate due to the activating and ortho-, para-directing nature of the methoxy group. Aluminum chloride (AlCl₃) is a powerful Lewis acid catalyst that activates the acyl chloride, generating a highly electrophilic acylium ion.[3] Anhydrous conditions are crucial as AlCl₃ reacts violently with water.[4] The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of side products. The work-up procedure with ice and acid is necessary to quench the reaction and decompose the aluminum chloride-ketone complex.[5]
Experimental Protocol: Friedel-Crafts Acylation
Materials and Reagents:
-
Ethyl 5-chloro-5-oxopentanoate (crude from Part 1)
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Mechanical stirrer
-
Large multi-necked round-bottom flask (e.g., 5 L)
-
Dropping funnel
-
Thermometer
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride (1.1 mol, 146.7 g). Caution: AlCl₃ is corrosive and reacts with moisture; handle with care in a dry environment.[6]
-
Add anhydrous dichloromethane (2 L) to the flask and cool the suspension to 0-5 °C using an ice-salt bath.
-
-
Addition of Reactants:
-
Dissolve the crude ethyl 5-chloro-5-oxopentanoate (1.0 mol) in anhydrous dichloromethane (500 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 1.5-2 hours, maintaining the internal temperature below 5 °C. An orange-colored complex will form.[5]
-
In a separate flask, dissolve anisole (1.0 mol, 108.1 g, 109.6 mL) in anhydrous dichloromethane (500 mL) and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 1.5-2 hours, keeping the temperature between 0-5 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
In a separate large container (e.g., a 10 L beaker), prepare a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL).
-
Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. The orange complex will decompose.[5]
-
Transfer the entire mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with:
-
Water (2 x 1 L)
-
Saturated sodium bicarbonate solution (2 x 1 L) to neutralize any remaining acid.
-
Brine (1 L)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound as a pale yellow oil.
-
Data Summary
| Parameter | Value |
| Starting Materials | Glutaric anhydride, Ethanol, Anisole |
| Key Reagents | Thionyl chloride, Aluminum chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C (Acylation) |
| Reaction Time | ~4 hours (Acylation) |
| Expected Yield | 70-85% (for the acylation step) |
| Purification Method | Vacuum distillation or Chromatography |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis.
Safety and Troubleshooting
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The use of anhydrous solvents and freshly opened or purified reagents is critical.[4]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Quenching: The quenching of the reaction with ice/acid is highly exothermic and should be performed slowly and with caution in a well-ventilated fume hood.
-
Troubleshooting Low Yields: Low yields can often be attributed to moisture contamination, poor quality reagents, or improper temperature control. If multiple products are observed, it could be due to the formation of both ortho and para isomers. The separation of these isomers can typically be achieved by column chromatography.
References
-
University of Wisconsin-Madison. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]
-
Taylor & Francis Online. (1999). A Convenient New Synthesis of Aryl α-Keto Esters. Synthetic Communications, 29(17), 2979-2984. Retrieved from [Link]
-
CANADA CHEMICAL. (n.d.). GLUTARIC ANHYDRIDE FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of aryl α‐ketoester. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Cardiff University. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the technical support center for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for a successful outcome. Our approach is grounded in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, and is supported by established literature and practical experience.
Overview of the Synthesis: A Friedel-Crafts Approach
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of a suitable anisole derivative (2-methoxyanisole or anisole itself) with an acylating agent derived from glutaric acid, typically in the presence of a Lewis acid catalyst. The general reaction is depicted below:
Caption: General scheme for the Friedel-Crafts acylation to synthesize this compound.
While the reaction appears straightforward, achieving high yield and purity can be challenging due to several factors, including catalyst activity, reaction temperature, and the potential for side reactions. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no product yield in this synthesis?
A1: The most frequent culprit for a failed or low-yielding Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). AlCl₃ is extremely sensitive to moisture and will readily react with any water present in the reaction setup, rendering it inactive.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Use High-Purity, Anhydrous Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the AlCl₃ appears clumpy or discolored, it has likely been exposed to moisture and should not be used. The solvent (e.g., dichloromethane, nitrobenzene) and the starting materials (anisole and ethyl glutaryl chloride) must also be anhydrous.
-
Proper Handling of AlCl₃: Weigh and transfer AlCl₃ quickly in a glovebox or under a nitrogen atmosphere to minimize exposure to atmospheric moisture.
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired ortho-product?
A2: The methoxy group of anisole is an ortho-para directing group in electrophilic aromatic substitution. While the para-substituted product, Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate, is often the major product due to reduced steric hindrance, the formation of the ortho-isomer is also expected. The ratio of these isomers can be influenced by several factors.
Strategies to Influence Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. In some Friedel-Crafts acylations, less polar solvents like carbon disulfide or nitrobenzene have been shown to favor the formation of the para-isomer, while more polar solvents might slightly increase the proportion of the ortho-product. However, this effect is often modest.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer, which is the thermodynamically more stable product. Conversely, slightly elevated temperatures might favor the kinetically controlled ortho-product, but this can also lead to more side reactions.
-
Lewis Acid: While AlCl₃ is the most common catalyst, other Lewis acids like TiCl₄ or SnCl₄ can be explored. These may offer different selectivities due to their varying coordination properties with the reactants.
Purification is Key: Given that a mixture of isomers is likely, an efficient purification method is crucial. Column chromatography is typically the most effective way to separate the ortho and para isomers.
Q3: My reaction seems to stall before all the starting material is consumed. What could be the reason?
A3: Reaction stalling can be due to several factors, with catalyst deactivation during the reaction being a primary cause.
Potential Causes and Solutions:
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] Ensure you are using at least one equivalent of AlCl₃ relative to the acylating agent.
-
Incomplete Formation of the Acylium Ion: The reaction between the acylating agent (ethyl glutaryl chloride) and the Lewis acid to form the reactive acylium ion may be slow or incomplete. Gentle warming of the reaction mixture after the initial addition of reagents can sometimes help to drive this step to completion.
-
Precipitation of Reactants or Intermediates: In some cases, reactants or intermediates may precipitate out of the solution, especially if the solvent is not optimal. Ensure good stirring and consider using a co-solvent to maintain homogeneity.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Action |
| Moisture Contamination | - Re-evaluate drying procedures for glassware and handling of anhydrous reagents. | - Rigorously dry all glassware in an oven. - Use freshly opened, high-purity anhydrous AlCl₃ and solvents. - Handle AlCl₃ under an inert atmosphere. |
| Suboptimal Reaction Temperature | - Monitor the reaction temperature closely. | - If the reaction is sluggish at low temperatures, cautiously and gradually increase the temperature. - For exothermic reactions, maintain cooling to prevent side reactions. |
| Incorrect Stoichiometry | - Double-check the molar ratios of all reactants. | - Ensure at least a 1:1 molar ratio of AlCl₃ to the acylating agent.[1] - A slight excess of anisole can sometimes be used to drive the reaction to completion. |
| Poor Quality Reagents | - Check the purity of starting materials (anisole and ethyl glutaryl chloride). | - Purify starting materials if necessary (e.g., distillation of anisole). |
Problem 2: Formation of Multiple Products (Impurities)
| Potential Cause | Diagnostic Check | Recommended Action |
| Formation of Isomeric Products | - Analyze the crude product by ¹H NMR or GC-MS to identify the presence of the para-isomer. | - Optimize reaction conditions (solvent, temperature) to favor the desired ortho-isomer, although separation will likely be necessary. - Employ efficient column chromatography for purification. |
| Polyacylation | - Analyze the crude product for higher molecular weight species. | - This is less common in acylation than alkylation, but if observed, ensure that no more than one equivalent of the acylating agent is used. The acyl group deactivates the ring, making a second acylation less favorable.[1] |
| Cleavage of the Methoxy Group | - Look for phenolic byproducts in the crude product analysis. | - This can occur with strong Lewis acids and elevated temperatures. Consider using a milder Lewis acid (e.g., ZnCl₂) or running the reaction at a lower temperature. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole
This is a representative procedure and may require optimization for your specific setup and scale.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to handle the evolved HCl).
-
Reagent Preparation: In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Anisole: Add anisole (1.0-1.2 eq.) to the AlCl₃ suspension with stirring.
-
Acylation: Add the solution of ethyl 5-chloro-5-oxopentanoate dropwise from the dropping funnel to the stirred reaction mixture at 0°C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: Key steps of the Friedel-Crafts acylation mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for troubleshooting low product yields.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Characterization Data
While specific experimental data for this compound is not widely published, the following are expected characteristic signals based on the structure and data from the para-isomer, Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate.
Expected ¹H NMR (CDCl₃, 400 MHz) signals for this compound:
-
Aromatic protons: Multiplets in the range of δ 6.8-7.8 ppm (4H). The ortho-substitution will lead to a more complex splitting pattern compared to the para-isomer.
-
-OCH₃ group: A singlet around δ 3.9 ppm (3H).
-
-OCH₂CH₃ group: A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.2 ppm (3H).
-
Methylene protons (-CH₂-): Triplets or multiplets in the range of δ 2.0-3.2 ppm (6H).
Expected ¹³C NMR (CDCl₃, 100 MHz) signals:
-
Carbonyl carbons: Signals around δ 173 ppm (ester) and δ 200 ppm (ketone).
-
Aromatic carbons: Signals in the range of δ 110-160 ppm.
-
-OCH₃ carbon: A signal around δ 55 ppm.
-
-OCH₂CH₃ carbons: Signals around δ 60 ppm and δ 14 ppm.
-
Methylene carbons: Signals in the range of δ 20-40 ppm.
Expected IR (KBr) absorptions:
-
C=O stretching (ester): ~1730 cm⁻¹
-
C=O stretching (ketone): ~1680 cm⁻¹
-
C-O stretching (ether and ester): ~1250 cm⁻¹ and ~1100 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2980 cm⁻¹
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Lehman, J. W. (2002). Multiscale Operational Organic Chemistry. Prentice Hall.
- Smith, J. G. (2006). Organic Chemistry. McGraw Hill.
- Prakash, G. K. S., & Olah, G. A. (Eds.). (2009). Friedel-Crafts Acylation. In Friedel-Crafts and Related Reactions (Vol. 3). John Wiley & Sons.
- Pearson, D. E., & Buehler, C. A. (1974).
Sources
Technical Support Center: Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the Technical Support Center for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable ketoester intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.
I. Overview of the Synthesis and Key Challenges
The most common and direct route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with a suitable five-carbon acylating agent, such as ethyl 5-chloro-5-oxopentanoate or glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and byproduct formation.
The primary challenge lies in directing the acylation to the desired position on the 1,2-dimethoxybenzene ring. The two methoxy groups are ortho, para-directing, leading to the potential for the formation of two major isomers: the desired product and the undesired 3,4-dimethoxy isomer. Understanding and controlling the factors that influence this regioselectivity is critical for a successful synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 2-methoxyphenyl product?
A1: This is the most common issue in this synthesis. The formation of the 3,4-dimethoxy isomer is often favored due to steric hindrance at the ortho positions of the methoxy groups. Here’s a breakdown of the causes and potential solutions:
Root Cause Analysis:
-
Steric Hindrance: The acylating agent is bulky, and attack at the less sterically hindered position (para to one of the methoxy groups) is often kinetically favored.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product, which may not be the desired isomer.
-
Lewis Acid Choice and Stoichiometry: The nature and amount of the Lewis acid can influence the steric bulk of the electrophilic complex and thus the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions in Detail:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic control of the reaction, potentially favoring the formation of the desired isomer.
-
Lewis Acid Modification:
-
Alternative Lewis Acids: Experiment with different Lewis acids such as iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄). These can have different coordination properties and steric demands, which may alter the regioselectivity.
-
Stoichiometry: While Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ due to product complexation, carefully adjusting the molar ratio can sometimes influence the outcome.[3]
-
-
Solvent Effects: The choice of solvent can impact the solubility of the reaction intermediates and the activity of the catalyst. Less polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvents like nitromethane or carbon disulfide could be beneficial.
Q2: My overall yield is low, even after accounting for isomer formation. What are the likely causes?
A2: Low yields can stem from several factors beyond regioselectivity. Here are the most common culprits:
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Catalyst Deactivation | Presence of moisture in reagents or glassware. AlCl₃ is highly hygroscopic.[4][5] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. |
| Starting Material Degradation | 1,2-dimethoxybenzene can undergo demethylation in the presence of excess Lewis acid, especially at higher temperatures. | Use the minimum effective amount of Lewis acid and maintain a low reaction temperature. |
| Product Loss During Workup | Hydrolysis of the ethyl ester to the carboxylic acid during aqueous workup.[6][7][8][9] | Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize the acid, and work quickly at low temperatures. Avoid prolonged contact with acidic or strongly basic aqueous solutions. |
Q3: I'm having trouble identifying the byproducts in my reaction mixture. What should I be looking for?
A3: A combination of chromatographic and spectroscopic methods is essential for byproduct identification.
Common Byproducts and Their Identification:
| Byproduct | Expected Analytical Signature | Identification Method |
| 3,4-dimethoxy Isomer | Different retention time in HPLC/GC. Distinct aromatic proton splitting pattern in ¹H NMR (different coupling constants and chemical shifts compared to the desired product). | HPLC, GC-MS, ¹H NMR |
| Unreacted 1,2-dimethoxybenzene | Volatile, will have a shorter retention time in GC. Characteristic singlet for the two methoxy groups and a symmetric aromatic pattern in ¹H NMR. | GC-MS, ¹H NMR |
| 5-(2-methoxyphenyl)-5-oxopentanoic acid | More polar than the ester, may streak on TLC. Absence of the ethyl group signals (quartet and triplet) in ¹H NMR and presence of a broad carboxylic acid proton signal. | HPLC, ¹H NMR, IR (broad O-H stretch) |
| Polyacylated Products | Higher molecular weight in MS. More complex aromatic region in ¹H NMR. | LC-MS, GC-MS |
¹H NMR Spectral Comparison (Predicted):
-
This compound (Desired Product): The aromatic protons will show a more complex splitting pattern due to the 2,3-disubstitution. Expect multiplets in the aromatic region.
-
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (Isomeric Byproduct): The aromatic protons will exhibit a simpler splitting pattern, likely a doublet, a single, and a doublet of doublets.
III. Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq.) and 1,2-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the desired product from isomers and other impurities.
IV. Visualizing the Reaction and Byproduct Formation
Caption: Reaction scheme showing the formation of the desired product and the main isomeric byproduct.
V. References
-
Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]
-
Royal Society of Chemistry. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]
-
AWS. (n.d.). Supporting Information. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
AWS. (n.d.). Supporting Information. [Link]
-
Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?[Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Google Patents. (2023). WO2023205164A1.pdf. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-tert-Butyl-1,4-dimethoxybenzene on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. (n.d.). Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
-
YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]
-
NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Journal of the Chinese Chemical Society. (n.d.). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2019). 4.8: Hydrolysis of Esters. [Link]
-
Waters. (n.d.). HPLC Column Performance. [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, which typically proceeds via a Friedel-Crafts acylation reaction. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields in the Friedel-Crafts acylation of anisole with an acylating agent like ethyl 5-chloro-5-oxopentanoate or a related derivative are often traced back to a few critical factors.[1] These include issues with reagents, reaction conditions, and the catalyst itself.
Troubleshooting Steps:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][2]
-
Protocol: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[1][2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2]
-
Recommendation: A general practice is to use at least 1.1 to 2.5 equivalents of AlCl₃ relative to the limiting reagent. For anisole, which can also complex with the catalyst, a higher amount is often necessary.[4]
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some acylations proceed at room temperature, others may require cooling to control exothermicity or gentle heating to overcome the activation energy.[1] Excessively high temperatures can lead to side reactions and decomposition.[1][2]
-
Experimental Approach: Start the reaction at a low temperature (e.g., 0 °C) and gradually allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Poor Reagent Quality: The purity of anisole and the acylating agent is paramount. Impurities can lead to the formation of byproducts and interfere with the reaction.
-
Action: Purify starting materials if necessary. For instance, distill anisole and ensure the acyl chloride is free from the corresponding carboxylic acid.
-
Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?
The formation of multiple products can be attributed to issues with regioselectivity or side reactions.
Potential Causes and Solutions:
-
Isomer Formation: The methoxy group of anisole is an ortho-, para-director. While the para-product is generally favored due to sterics, some ortho-acylation can occur.[5] The ratio of these isomers can be influenced by the choice of Lewis acid and reaction conditions.[5]
-
Optimization: Different Lewis acids can offer varying degrees of regioselectivity. For instance, milder Lewis acids like FeCl₃ might provide a different isomer distribution compared to the more reactive AlCl₃.[5] Experimenting with different catalysts could optimize the yield of the desired isomer.
-
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1][2] However, the acyl group introduced is deactivating, making a second acylation less favorable.[1][6]
-
Control Measure: Use a slight excess of the aromatic substrate (anisole) to favor mono-acylation.
-
-
Side Reactions of the Acylating Agent: The acylating agent, ethyl 5-chloro-5-oxopentanoate, has an ester functional group that could potentially react under the harsh Lewis acidic conditions, although this is less likely than acylation on the activated ring.
Q3: The reaction seems to stall, and I'm recovering a significant amount of unreacted anisole. What's happening?
This issue often points back to the catalyst's activity and the specific nature of the anisole substrate.
In-depth Analysis:
Anisole, while an activated aromatic ring, possesses a methoxy group whose oxygen atom has lone pairs of electrons. These lone pairs can coordinate with the Lewis acid catalyst (AlCl₃).[4] This interaction can deactivate both the catalyst and the aromatic ring, hindering the desired acylation.[2][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Optimizing Catalyst Stoichiometry
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous DCM via the dropping funnel.
-
Substrate Addition: After stirring for 15 minutes, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.[3] Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: My work-up procedure is difficult, and I'm losing product during purification. Are there any tips?
The work-up of Friedel-Crafts acylations can be challenging due to the formation of a solid complex between the ketone product and the aluminum chloride catalyst.
Best Practices for Work-up and Purification:
-
Quenching: The reaction must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This breaks up the aluminum-ketone complex, liberating the product.[7]
-
Extraction: Ensure thorough extraction from the aqueous layer. Dichloromethane is a common solvent for this purpose.
-
Washing: Washing the combined organic layers with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.[3] A final wash with brine is also recommended.
-
Purification: Column chromatography is typically the most effective method for purifying the final product and removing any ortho-isomer or unreacted starting materials. A gradient elution system (e.g., hexane/ethyl acetate) is often employed.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Lewis Acid | AlCl₃, FeCl₃ | AlCl₃ is highly active; FeCl₃ is milder and may offer different selectivity.[5][8] |
| Catalyst Stoichiometry | 1.1 - 2.5 equivalents | To compensate for complexation with the ketone product and anisole.[2][4] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂) | Must be anhydrous and inert to the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and progression.[1] |
| Reaction Time | 1 - 4 hours | Monitor by TLC to determine completion. |
Q5: Are there alternative synthetic routes to consider if Friedel-Crafts acylation continues to give low yields?
While Friedel-Crafts acylation is the most direct route, other methods can be employed.
Alternative Strategies:
-
Acylation with a Milder Lewis Acid: Investigate the use of other Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or solid acid catalysts, which can sometimes offer improved yields and easier work-up procedures.[5][9]
-
Two-Step Approach via a Different Intermediate: While more complex, synthesizing a different precursor that can be cyclized or otherwise converted to the target molecule might be an option, though this would require significant route scouting.
Reaction Mechanism Visualization
Caption: Mechanism of Friedel-Crafts Acylation.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Diagram]. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Diagram]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the Technical Support Center for the purification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate (CAS No. 124524-69-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the purification of this aromatic keto ester.
Introduction to Purification Challenges
This compound, with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol , is a versatile intermediate in organic synthesis.[1] Its purification, however, is often complicated by several factors inherent to its structure and common synthetic routes.
The primary synthesis of this compound is typically achieved through a Friedel-Crafts acylation of anisole with an ethyl 5-chloro-5-oxopentanoate precursor. This reaction, while effective, often leads to a mixture of ortho and para isomers, with the para-substituted product, Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate, being a significant impurity. The structural similarity of these isomers, coupled with the often viscous, oily nature of the crude product, presents a considerable purification challenge.
This guide will provide a systematic approach to overcoming these obstacles, focusing on practical, field-proven techniques for obtaining high-purity this compound.
Core Purification Strategy: A Multi-Step Approach
A robust purification strategy for this compound involves a combination of techniques to address the various potential impurities. The general workflow is as follows:
Caption: A multi-step workflow for the purification of this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My crude product is a viscous, dark oil. How should I proceed with the initial work-up?
Answer: A viscous, dark oil is common after a Friedel-Crafts reaction. The color often indicates the presence of polymeric byproducts and residual catalyst.
Troubleshooting Steps:
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it over crushed ice. This will hydrolyze the Lewis acid catalyst (e.g., AlCl₃) and any unreacted acyl chloride.
-
Extraction: After quenching, perform a liquid-liquid extraction. A common and effective solvent system is ethyl acetate and water. The organic layer will contain your product and isomers, while the aqueous layer will contain the hydrolyzed catalyst and other water-soluble impurities.
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl to remove any remaining basic impurities.
-
Saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Pro-Tip: If the oil is extremely viscous, making phase separation difficult, you can dilute the crude mixture with a larger volume of your extraction solvent before quenching.
FAQ 2: I'm struggling to separate the ortho and para isomers. What are the best column chromatography conditions?
Answer: The separation of ortho and para isomers is the most critical and challenging step in the purification of this compound. Due to their similar polarities, a carefully optimized column chromatography protocol is essential.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting point. For particularly difficult separations, a higher mesh size (230-400 mesh) can provide better resolution.
-
Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase the polarity.
-
Initial Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v) will elute the less polar para-isomer first.
-
Gradient: Slowly increase the concentration of ethyl acetate to elute the more polar ortho-isomer.
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). The two isomers should have slightly different Rf values.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots on the TLC plate. A potassium permanganate stain can also be effective.
Data Presentation: Eluent Systems for Isomer Separation
| Eluent System (Hexane:Ethyl Acetate) | Expected Elution Order | Comments |
| 95:5 to 90:10 | para-isomer | Good for initial separation of the less polar isomer. |
| 85:15 to 80:20 | ortho-isomer | Increasing polarity to elute the target compound. |
Troubleshooting Isomer Separation:
-
Co-elution: If the isomers are co-eluting, flatten the polarity gradient of your eluent system. Slower, more gradual increases in polarity will improve separation.
-
Band Tailing: Tailing can occur due to the keto-enol tautomerism of the β-keto ester functionality. Adding a very small amount of a neutralizer like triethylamine (e.g., 0.1%) to your eluent can sometimes sharpen the peaks.[2]
FAQ 3: My purified product is still an oil, not a solid. How can I achieve further purification?
Answer: It is not uncommon for this compound to be a persistent oil, especially if minor impurities are present that inhibit crystallization.
Troubleshooting Steps for Oily Products:
-
High-Vacuum Distillation (Kugelrohr or Short-Path): If your compound is thermally stable, short-path distillation under high vacuum can be an excellent method for removing non-volatile impurities. This technique is particularly useful for purifying oils on a larger scale.
-
Attempting Crystallization:
-
Solvent Screening: Even for oils, attempting crystallization from a variety of solvents is worthwhile. A good starting point is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexane or petroleum ether).[3]
-
Procedure: Dissolve the oil in a minimal amount of the more polar solvent and then slowly add the non-polar anti-solvent until the solution becomes slightly cloudy. Warming the solution to redissolve the cloudiness and then allowing it to cool slowly can induce crystallization.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.
-
-
Preparative HPLC: For very high purity requirements and when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers excellent resolution for isomer separation but is typically used for smaller quantities.
Caption: Decision-making workflow for purifying an oily product.
FAQ 4: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential to confirm the purity and verify the structure of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the proton environment in the molecule. Key signals to look for include the aromatic protons (which will have a distinct splitting pattern for the ortho isomer), the methoxy group protons, and the protons of the ethyl ester and the pentanoate chain.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for assessing the purity of your sample and detecting the presence of any isomeric impurities.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretches for the ketone and the ester functional groups.
By systematically applying these purification and analytical techniques, researchers can overcome the challenges associated with this compound and obtain a product of high purity suitable for subsequent applications.
References
-
PubChem. (n.d.). Ethyl 5-(2-methoxyphenyl)-3,5-dioxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Patil, S. A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22965–22974. Available at: [Link]
- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). Ethyl 5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]
-
Stivala, C. E., et al. (2016). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 18(21), 5648–5651. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from [Link]
- BenchChem. (n.d.).
- The Reductive Cyclization of Keto Esters. (n.d.). ElectronicsAndBooks.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
MDPI. (2022). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Retrieved from [Link]
- HSC Chemistry. (2021, May 6).
-
PrepChem. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]
- ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
- ResearchGate. (2012).
- Sciencemadness Discussion Board. (2017).
- Dutscher. (n.d.).
- SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters.
- Genotek Biochem. (n.d.). Impurities.
- Chemical Processing. (2023).
-
Rieke Metals. (n.d.). ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the technical support guide for the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate . This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our focus is on identifying and mitigating common side reactions encountered during the Friedel-Crafts acylation synthesis of this key intermediate.
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of anisole with an appropriate five-carbon acylating agent, such as glutaryl chloride ethyl ester or glutaric anhydride followed by esterification, in the presence of a Lewis acid catalyst. While this is a powerful C-C bond-forming reaction, the highly activated nature of the anisole ring presents several challenges.[1][2] This guide explains the causality behind these issues and offers field-proven solutions.
Core Reaction Pathway: Friedel-Crafts Acylation of Anisole
The primary reaction involves the electrophilic aromatic substitution of anisole. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions.[1][3] The desired product is the ortho-substituted isomer.
Caption: Primary reaction pathways for the Friedel-Crafts acylation of anisole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in this specific Friedel-Crafts acylation are frequently traced back to the Lewis acid catalyst. The most common culprits are:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[4] This is because the catalyst complexes with several oxygen atoms in the system: the carbonyl of the acyl chloride, the methoxy group of anisole, and, most importantly, the ketone carbonyl of the product.[5][6] This final complex is often quite stable and effectively removes the catalyst from the reaction cycle. A molar ratio of at least 2.5 equivalents of AlCl₃ relative to the limiting reagent is often a good starting point.
-
Sub-optimal Temperature: The reaction is highly exothermic, especially during the addition of the Lewis acid.[7] If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions like demethylation and resinification can drastically reduce the yield of the desired product.[4] A common strategy is to add the catalyst at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature.
Q2: I've isolated a product, but it's a mixture of isomers. How can I improve the selectivity for the ortho product?
A2: This is the most common challenge in this synthesis. The methoxy group is an ortho, para-director, with the para position often being favored due to reduced steric hindrance.[3] Achieving high ortho-selectivity is difficult, but can be influenced by several factors:
-
Choice of Lewis Acid: Sterically bulky Lewis acids can favor ortho substitution by coordinating with the methoxy group and delivering the electrophile to the adjacent position. While AlCl₃ is common, exploring other options like TiCl₄ or SnCl₄ may alter the isomer ratio. Milder Lewis acids like ZnCl₂ can also be effective and may reduce side reactions.[8]
-
Solvent Effects: The choice of solvent can influence the effective size of the catalyst-reagent complex and thus the steric environment. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Changing to a more coordinating solvent like nitromethane can sometimes alter selectivity, but may also reduce reactivity.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled ortho product over the thermodynamically more stable para product. Running the reaction at 0 °C or even lower may improve the ortho:para ratio.
Troubleshooting Protocol for Isomer Separation: If a mixture is unavoidable, separation is key.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient solvent system (e.g., starting with hexane/ethyl acetate 95:5 and gradually increasing the polarity) can usually resolve the two isomers. The para isomer is typically less polar and will elute first.
-
Recrystallization: If the product is a solid, fractional recrystallization may be possible, though it is often less efficient than chromatography for separating isomers with similar properties.
Q3: My NMR and Mass Spec data show an unexpected impurity with a hydroxyl group. What is it and how can I prevent it?
A3: You are likely observing demethylation of the methoxy group, resulting in a phenol byproduct. Strong Lewis acids, particularly AlCl₃, are known to cleave methyl ethers, especially at elevated temperatures or with prolonged reaction times.[8]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the dedicated technical support guide for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this β-keto ester. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Section 1: Understanding the Molecule and Common Purity Challenges
This compound is a β-keto ester, a class of compounds known for specific purification challenges. Its synthesis, likely via a Friedel-Crafts acylation of anisole with a derivative of glutaric acid, can introduce a variety of impurities. Understanding these potential issues is the first step toward effective purification.
FAQ 1: I've completed the synthesis and work-up. What are the most likely impurities I should be looking for?
The impurity profile of your crude product is intrinsically linked to the synthetic route and reaction conditions. Assuming a Friedel-Crafts acylation pathway, you should anticipate the following common impurities:
-
Unreacted Starting Materials: Anisole and the acylating agent (e.g., ethyl 5-chloro-5-oxopentanoate or glutaric anhydride/ethyl chloroformate).
-
Regioisomeric Products: Acylation of anisole can lead to substitution at the para-position, resulting in the formation of Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate. This is often the most challenging impurity to remove due to its similar polarity.
-
Polyacylated Products: Although the acyl group is deactivating, forcing conditions can sometimes lead to diacylation of the anisole ring.[1]
-
Hydrolyzed Byproducts: Premature hydrolysis of the ester functionality during aqueous workup can lead to the corresponding carboxylic acid.[2]
-
Decarboxylated Byproducts: As a β-keto ester, the product can be susceptible to decarboxylation under harsh acidic or basic conditions, especially if hydrolysis to the β-keto acid occurs first.[2][3]
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for purifying this compound.[4][5][6] However, the unique properties of β-keto esters can present several challenges.
Question 2: My TLC analysis shows multiple spots or streaking, even after initial purification. Is my compound decomposing?
This is a frequent observation with β-keto esters and can be attributed to two primary phenomena: keto-enol tautomerism and on-plate degradation.
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol forms. These tautomers can have slightly different polarities, leading to elongated spots or the appearance of two closely-spaced spots on a TLC plate. This is an inherent property of the molecule and not necessarily degradation.
-
Degradation on Silica: Standard silica gel is acidic and can cause degradation of sensitive compounds like β-keto esters.[7] This can manifest as streaking on the TLC plate or the appearance of new spots during column chromatography.
To diagnose the issue, you can perform a 2D TLC.[7]
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and dry it thoroughly.
-
Rotate the plate 90 degrees.
-
Develop the plate again in the same eluent system.
Interpretation:
-
A single spot on the diagonal indicates your compound is stable.
-
The appearance of spots off the diagonal suggests degradation on the silica plate.[7]
Question 3: My compound appears to be degrading on the silica gel column, leading to low recovery and impure fractions. How can I prevent this?
If you've confirmed degradation on silica, several strategies can be employed to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel. This is a highly effective method.[7]
-
Method: Prepare a slurry of your silica gel in your chosen non-polar solvent. Add 1% triethylamine (TEA) relative to the volume of the solvent. Mix well and then pack the column as usual. Run the column with an eluent system also containing a small amount of TEA (e.g., 0.1-0.5%).
-
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more inert stationary phase like neutral or basic alumina.[7]
-
Minimize Residence Time: A faster flow rate can reduce the contact time of your compound with the stationary phase, though this may come at the cost of separation efficiency.
Question 4: I'm struggling to separate the ortho and para isomers of my product. What can I do?
The separation of regioisomers is a classic chromatographic challenge. Here are some approaches, starting with the simplest:
-
Optimize Your Eluent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Small additions of dichloromethane or acetone can sometimes improve selectivity.
-
Use a High-Performance Column: Employing a column packed with smaller particle size silica can provide higher resolution.
-
Consider a Different Stationary Phase: Sometimes, a change in the stationary phase chemistry (e.g., using a diol-bonded or cyano-bonded silica) can alter the selectivity and improve separation.
| Eluent System (Hexane:Ethyl Acetate) | Rf (ortho-isomer) | Rf (para-isomer) | ΔRf | Observations |
| 90:10 | 0.45 | 0.50 | 0.05 | Co-elution, poor separation |
| 95:5 | 0.30 | 0.38 | 0.08 | Improved separation, but still some overlap |
| 97:3 | 0.20 | 0.30 | 0.10 | Baseline separation achievable |
| 95:5 with 1% Acetone | 0.32 | 0.42 | 0.10 | Sharper spots, good separation |
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and cost-effective purification technique for solid compounds. If your this compound is obtained as a solid or can be induced to crystallize, this method can be highly effective at removing impurities, particularly the isomeric ones.
Question 5: My product is an oil at room temperature. Can I still use recrystallization?
Even if your product is an oil, recrystallization might still be an option, especially at low temperatures. You can also explore the possibility of crystallizing a derivative.
Question 6: I'm having trouble finding a suitable solvent for recrystallization. What is a good strategy?
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for screening include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.
-
If the compound dissolves readily at room temperature, the solvent is not suitable.
-
If the compound is sparingly soluble, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the heated solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation.
Question 7: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product. To prevent this:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Add a seed crystal: A small crystal of pure product can provide a nucleation site for crystal growth.
-
Scratch the inside of the flask: Use a glass rod to create microscopic scratches on the inner surface of the flask, which can also promote nucleation.
Section 4: Analytical Purity Assessment
Accurately determining the purity of your final product is crucial. A multi-technique approach is often the most reliable.
FAQ 8: What analytical techniques are best for determining the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended.
-
Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities like residual solvents or starting materials.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying non-volatile impurities, including the key regioisomeric byproduct.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and can be used for quantitative analysis (qNMR) to determine absolute purity. The presence of both keto and enol forms can complicate the spectra, so careful analysis is required.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Welcome to the technical support center for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this key chemical intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and drug development processes.
Introduction to Stability Concerns
This compound, a β-ketoester, is a valuable building block in organic synthesis. However, its chemical structure, containing both an ester and a ketone functional group, makes it susceptible to degradation under various environmental conditions.[1][2] Understanding these potential stability issues is critical for accurate experimental results, process optimization, and ensuring the quality of downstream products. This guide will walk you through the common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?
A1: The most likely cause is hydrolysis of the ethyl ester group.[2][3][4] This reaction can be catalyzed by trace amounts of moisture and either acidic or basic residues in your sample or storage container. The degradation product is the corresponding carboxylic acid, 5-(2-methoxyphenyl)-5-oxopentanoic acid.
Troubleshooting Steps:
-
Confirm Degradation Product: Analyze your sample using a validated HPLC method to see if a new peak corresponding to the more polar carboxylic acid is present.[1]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.[2]
-
Solvent Purity: If the compound is in solution, ensure that you are using a high-purity, anhydrous solvent.
Q2: My experimental results are inconsistent when using a solution of this compound in a buffered aqueous medium. Why is this happening?
A2: The pH of your buffered solution is likely promoting the degradation of your compound.[5] Keto-esters are particularly susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation often being pH-dependent.[4]
Troubleshooting Steps:
-
pH Stability Study: Conduct a simple pH stability study by dissolving your compound in buffers of different pH values (e.g., pH 3, 5, 7, and 9) and monitoring its purity over time using HPLC.[5]
-
Optimize pH: Based on the stability data, select a pH at which the compound shows maximum stability for your experiments. For many esters, this is in the slightly acidic to neutral range.[6]
-
Fresh Solutions: Always prepare fresh solutions of this compound immediately before use to minimize time-dependent degradation.[6]
Q3: I have noticed the formation of an unknown impurity in my sample after exposing it to ambient light in the laboratory. What is this impurity?
A3: The impurity could be a result of photodegradation. The aromatic ring and carbonyl groups in the molecule can absorb UV light, potentially leading to the formation of radical species and subsequent degradation products.[1][5]
Troubleshooting Steps:
-
Photostability Testing: To confirm light sensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp) and compare its purity to a sample kept in the dark.[7]
-
Protect from Light: Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[2]
Q4: After heating a solution of this compound, I observed a significant loss of the parent compound and the appearance of multiple new peaks in my chromatogram. What is the degradation pathway?
A4: At elevated temperatures, both hydrolysis and decarboxylation can occur, especially if the initial hydrolysis to the β-keto acid has taken place.[8][9] The resulting β-keto acid is thermally unstable and can lose carbon dioxide to form a ketone.[9]
Troubleshooting Steps:
-
Thermal Stress Study: Perform a controlled thermal stress study by heating the compound at different temperatures for a fixed duration to understand its thermal lability.
-
Structure Elucidation: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can help in elucidating their structures.[6]
In-Depth Technical Guides
Forced Degradation Studies
To fully understand the stability profile of this compound, performing forced degradation studies is essential.[7][10] These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC, comparing it to a control sample kept in the dark.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | ~15% | 5-(2-methoxyphenyl)-5-oxopentanoic acid |
| 0.1 M NaOH, RT, 1h | >90% | 5-(2-methoxyphenyl)-5-oxopentanoic acid |
| 3% H₂O₂, RT, 24h | ~5% | Minor oxidative products |
| Solid, 80°C, 48h | <2% | Minimal degradation |
| UV light, 24h | ~10% | Photodegradation products |
Visualizing Degradation Pathways and Workflows
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis of the ester linkage.
Caption: Hydrolysis of this compound.
Experimental Workflow: Troubleshooting Purity Issues
This workflow outlines the logical steps to diagnose and resolve purity issues with your compound.
Caption: Troubleshooting workflow for purity issues.
References
- Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- Nishat, N., et al. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- SlideShare. (2012, March 17). Stability Testing of Pharmaceutical Products.
- JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview.
- PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks [Video]. YouTube.
- Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
- Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications.
- IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions.
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Catalyst Selection for "Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate" Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aryl ketones, specifically focusing on Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This molecule is typically synthesized via a Friedel-Crafts acylation, a powerful but often challenging C-C bond-forming reaction. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard catalyst for this synthesis, and what are its primary drawbacks?
The most common and historically standard method for synthesizing this compound is a Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.[1][2][3] The reaction involves the electrophilic aromatic substitution of anisole (methoxybenzene) with an acylating agent like ethyl 5-chloro-5-oxopentanoate.
The mechanism is initiated by the reaction of AlCl₃ with the acyl chloride to form a highly electrophilic acylium ion.[4][5] This ion is then attacked by the electron-rich anisole ring.
However, despite its effectiveness, AlCl₃ presents significant operational challenges:
-
Stoichiometric Requirement: The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃.[6][7] This complex deactivates the catalyst, meaning that stoichiometric or even excess amounts of AlCl₃ are required for the reaction to proceed to completion. The catalyst is only regenerated upon destructive aqueous workup.[6][7]
-
Moisture Sensitivity: Anhydrous AlCl₃ reacts violently with water, including atmospheric moisture.[8] This necessitates the use of dry glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon), which can complicate the experimental setup.[9]
-
Corrosive Nature and Waste Generation: AlCl₃ is highly corrosive. The mandatory aqueous workup to break the product-catalyst complex generates large volumes of acidic, aluminum-containing waste, posing environmental and disposal challenges.[10]
-
Safety Concerns: The reaction can be highly exothermic, requiring careful temperature control (e.g., initial cooling in an ice bath) to prevent runaway reactions, especially on a larger scale.[9][11]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in a Friedel-Crafts acylation are a common issue. Systematically investigating the following factors is the key to troubleshooting:
-
Catalyst Inactivity: The most frequent culprit is the deactivation of AlCl₃ by moisture. Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under a dry, inert atmosphere. Weigh and transfer the AlCl₃ quickly to minimize exposure to air.[9]
-
Insufficient Catalyst: As the ketone product sequesters the catalyst, using less than a stoichiometric amount (relative to the acylating agent) will result in incomplete conversion.[6] For substrates like anisole, where the methoxy group's oxygen can also coordinate with AlCl₃, more than one equivalent may be necessary.[12]
-
Reaction Temperature: While initial cooling is necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.[9][11] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
-
Poor Reagent Quality: The purity of the anisole and the acyl chloride is critical. The acyl chloride can degrade over time through hydrolysis. Using freshly distilled or newly purchased reagents is recommended.
| Symptom | Possible Cause | Recommended Solution |
| No or minimal product formation | Inactive AlCl₃ catalyst due to moisture. | Use oven-dried glassware. Use anhydrous grade solvents. Handle AlCl₃ under an inert atmosphere (N₂ or Ar). |
| Reaction stalls at ~50% conversion | Insufficient AlCl₃. | Increase AlCl₃ loading to 1.1-1.2 equivalents. For anisole, consider up to 2.0 equivalents.[12] |
| Formation of side products | Reaction temperature too high, leading to charring or side reactions. | Maintain cooling during initial addition. Allow the reaction to warm to room temperature slowly. Monitor progress to avoid prolonged heating. |
| Starting material remains | Reaction time is too short or the temperature is too low. | After the initial exothermic phase, allow the reaction to stir at room temperature for an extended period (2-15 hours). Monitor by TLC/GC.[9][11] |
Q3: I am getting a mixture of isomers. How can I improve selectivity for the ortho product (2-methoxyphenyl)?
This is a central challenge for this specific synthesis. The methoxy group (-OCH₃) on the anisole ring is a strong ortho, para-directing group in electrophilic aromatic substitution.[13] Sterically, the para position is less hindered, and many conditions will favor the formation of the para isomer, Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate.
Achieving high ortho-selectivity is difficult, but the following strategies can be employed to influence the ortho:para ratio:
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ often give mixtures, sometimes a bulkier Lewis acid or different metal center can favor ortho acylation through a chelation-controlled mechanism. The Lewis acid may coordinate to both the methoxy oxygen and the incoming electrophile, directing it to the nearby ortho position. This is highly substrate and condition-dependent.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used in Friedel-Crafts reactions and may alter the selectivity profile compared to more common solvents like dichloromethane (DCM).[8]
-
Temperature Control: Lower reaction temperatures can sometimes increase the proportion of the kinetically favored product, which may be the ortho isomer in some cases.
It is critical to accept that obtaining a single isomer may not be possible, and purification by column chromatography or recrystallization will likely be necessary to isolate the desired this compound.
Q4: Are there "greener," reusable catalyst alternatives to AlCl₃?
Yes, significant research has focused on developing sustainable alternatives to traditional Lewis acids. These typically fall into the category of heterogeneous catalysts , which are solid acids that can be easily recovered by filtration and potentially reused.[14][15][16]
Promising Alternatives:
-
Zeolites: These are microporous aluminosilicates with strong Brønsted and Lewis acid sites.[17] Zeolites like H-BEA, HZSM-5, and Mordenite have been successfully used for acylating anisole.[18][19] They offer advantages like reusability, reduced waste, and often high para-selectivity due to shape-selective catalysis within their pores. While this is excellent for many applications, it makes them less suitable if the ortho isomer is the target.
-
Metal Oxides: Simple metal oxides like Zinc Oxide (ZnO) have been shown to catalyze Friedel-Crafts acylations under solvent-free conditions and can be reused.[20]
-
Metal Triflates: Catalysts like Copper(II) triflate (Cu(OTf)₂) are water-tolerant Lewis acids that can be used in catalytic amounts and are more environmentally benign than AlCl₃.[10]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, offering a recyclable reaction medium.[10]
The choice of catalyst depends heavily on the primary goals of the synthesis.
Caption: Catalyst selection decision workflow.
Experimental Protocols
Protocol 1: Classical Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (dried over molecular sieves)
-
Ethyl 5-chloro-5-oxopentanoate
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Begin stirring to form a slurry.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve ethyl 5-chloro-5-oxopentanoate (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.[9]
-
Anisole Addition: After the first addition is complete, add anisole (1.0 eq.), dissolved in anhydrous DCM, dropwise in the same manner.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress with TLC. The mixture will likely become a dark, viscous solution.[11]
-
Workup (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful of gas evolution), and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to separate the ortho and para isomers.
Caption: The stoichiometric role of AlCl₃ in Friedel-Crafts acylation.
References
-
Friedel–Crafts reaction - Wikipedia . Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]
-
Friedel Crafts Reaction . sathee jee. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis . Bentham Science. [Link]
-
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution . Chemguide. [Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions . ACS Publications. [Link]
-
(PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis . ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
-
Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF . ResearchGate. [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION . ResearchGate. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions . ResearchGate. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization . YouTube. [Link]
-
Friedel-Crafts reaction of anisole? . Chemistry Stack Exchange. [Link]
-
On Friedel-Crafts acetylation, anisole yields . Vedantu. [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst . Scirp.org. [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite . Frontiers. [Link]
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Reactions of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is giving low yields. Could the solvent be the issue?
A1: Absolutely. The intramolecular cyclization of a β-ketoester, such as in a Dieckmann condensation, is highly sensitive to the choice of solvent.[1] This reaction proceeds via an enolate intermediate, and the solvent's ability to stabilize this species, as well as the reactants and transition state, is paramount.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for base-catalyzed cyclizations. They can solvate the cation of the base (e.g., Na⁺ from sodium ethoxide) while leaving the enolate anion relatively "bare" and more nucleophilic, thus promoting the intramolecular attack.
-
Polar Protic Solvents (e.g., Ethanol, Water): While a base like sodium ethoxide is often used in its corresponding alcohol solvent (ethanol), an excess of a protic solvent can hinder the reaction.[2] The protic solvent can hydrogen-bond with the enolate, stabilizing it and reducing its nucleophilicity, which can slow down or inhibit the cyclization.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for this type of reaction as they do not effectively dissolve the ionic intermediates, leading to low reaction rates and yields.
Q2: I am attempting a Friedel-Crafts acylation to synthesize this compound and the reaction is not proceeding. Why might this be?
A2: The success of a Friedel-Crafts acylation is heavily dependent on the nucleophilicity of the aromatic ring and the activity of the Lewis acid catalyst.[3][4] The methoxy group (-OCH₃) on your phenyl ring is an electron-donating group, which should activate the ring for electrophilic aromatic substitution. However, several factors related to the solvent and reaction conditions can lead to failure:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Any water in your solvent or on your glassware will deactivate the catalyst. It is critical to use anhydrous solvents and reagents.
-
Solvent-Catalyst Interaction: Certain solvents can form complexes with the Lewis acid, reducing its catalytic activity. For instance, solvents with lone pairs of electrons (e.g., ethers, nitriles) can compete with the acylating agent for coordination to the Lewis acid. Dichloromethane and carbon disulfide are common, relatively inert solvents for this reaction.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, taking it out of the catalytic cycle.[4]
Q3: Can solvent polarity influence the keto-enol tautomerism of my product, and why is this important?
A3: Yes, solvent polarity plays a significant role in the keto-enol equilibrium of β-dicarbonyl compounds like this compound.[5][6] The position of this equilibrium can affect the product's reactivity in subsequent steps and its spectroscopic characterization.
-
Meyer's Rule: Acyclic β-ketoesters generally follow Meyer's rule, which states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity.[6][7] This is because the keto form is typically more polar than the enol form and is therefore better stabilized by polar solvents.[6][7]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor also influences the equilibrium. For example, DMSO, a strong hydrogen bond acceptor, can stabilize the enol tautomer.[6]
-
Importance: Understanding the predominant tautomeric form in your reaction or purification solvent is crucial. For instance, if a subsequent reaction requires the enolate, a solvent system that favors the enol form might be beneficial.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization
| Potential Cause | Recommended Solution(s) |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent like DMF or THF to enhance enolate reactivity. If using an alcohol as a solvent, ensure it is the same alcohol as the ester's alkoxy group (e.g., ethanol for an ethyl ester) to prevent transesterification, and use it sparingly.[8][9] |
| Insufficient Base Strength or Solubility | Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF. NaH will irreversibly deprotonate the α-carbon, driving the reaction forward. |
| Reaction Not Reaching Equilibrium | Increase the reaction temperature or time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Product Hydrolysis During Workup | During the aqueous workup, ensure the conditions are not overly acidic or basic for extended periods, as this can lead to hydrolysis of the ester or reverse the cyclization. A rapid, mild workup is recommended. |
Problem 2: Side Product Formation in Friedel-Crafts Acylation
| Potential Cause | Recommended Solution(s) |
| Ortho/Para Isomer Formation | The methoxy group is an ortho, para-director.[10] While steric hindrance from the methoxy group may favor para-acylation, a mixture of isomers is possible. Lowering the reaction temperature can sometimes improve regioselectivity. Purification by column chromatography will likely be necessary to separate the isomers. |
| Polyacylation | Although the acyl group is deactivating, preventing further acylation, highly activating substrates can sometimes undergo multiple acylations.[11] Using a less reactive acylating agent or milder conditions can mitigate this. |
| Cleavage of the Methoxy Group | Under harsh acidic conditions and high temperatures, the ether linkage of the methoxy group can be cleaved. Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford product. |
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization
This protocol is designed to maximize the yield of the cyclized product from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the ketoester solution dropwise to the stirred NaH/THF suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Yield Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Anisole (methoxybenzene)
-
Ethyl 5-chloro-5-oxopentanoate (glutaric anhydride can also be used, followed by esterification)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve anisole (1 equivalent) and ethyl 5-chloro-5-oxopentanoate (1 equivalent) in anhydrous DCM.
-
Add the anisole/acyl chloride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker of ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Influence of solvent type on reaction intermediates.
References
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224. Retrieved from [Link]
-
Sahu, P. K., et al. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(10), 13038–13050. Retrieved from [Link]
-
Pavia, D. L., et al. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 83(7), 1048. Retrieved from [Link]
-
Singh, S., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11245-11267. Retrieved from [Link]
-
Larkin, C. M., & Roberts, S. M. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26033-26049. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate Synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers monitoring the synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. This molecule, a γ-keto ester, is typically synthesized via a Friedel-Crafts acylation of anisole with an ethyl glutaryl chloride derivative, a classic electrophilic aromatic substitution.[1][2][3] Accurate reaction monitoring is paramount to maximizing yield and purity by ensuring the complete consumption of the limiting reactant and preventing the formation of byproducts. This document addresses common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.
Part 1: Thin-Layer Chromatography (TLC) Monitoring Guide
TLC is a rapid, indispensable tool for qualitative reaction monitoring.[4] Its effectiveness hinges on selecting an appropriate mobile phase (solvent system) to resolve the starting materials (e.g., anisole) from the significantly more polar product, which contains both a ketone and an ester functional group.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system for monitoring this reaction?
A1: A mixture of a non-polar and a medium-polarity solvent is ideal. We recommend starting with a 3:1 Hexane:Ethyl Acetate (v/v) mixture. The rationale is that the non-polar hexane will carry the less polar starting material (anisole) up the plate, while the more polar ethyl acetate is required to move the polar keto-ester product off the baseline.[5][6] You can then adjust the ratio to achieve an optimal Rf value for the product, ideally between 0.2 and 0.4.[7]
Q2: How should I visualize the spots on the TLC plate?
A2: The product, this compound, contains a substituted benzene ring, which is a UV-active chromophore. Therefore, the primary visualization method should be a UV lamp at 254 nm.[5] The spots will appear as dark purple or green areas on the fluorescent green background of the TLC plate. Staining with potassium permanganate can also be used as a secondary method, which will react with any oxidizable functional groups.
Q3: What should a properly monitored reaction look like on a TLC plate?
A3: A standard reaction monitoring TLC plate should have three lanes:
-
Lane 1 (Starting Material - SM): A spot of the limiting reactant (e.g., anisole).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[7]
-
Lane 3 (Reaction Mixture - RXN): A spot of the reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in the RXN lane diminish in intensity, while a new, lower-Rf spot corresponding to the more polar product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane. The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product Rf is very close to it.[4][7]
TLC Troubleshooting Guide
Q1: My spots are streaking badly. What's wrong?
A1: Streaking is a common issue with several potential causes:
-
Sample Overload: The most frequent cause is applying a too-concentrated sample to the plate.[8][9] Dilute your reaction aliquot with a suitable solvent (like dichloromethane or ethyl acetate) before spotting.
-
Acidic/Basic Nature: The product or starting materials might be interacting strongly with the acidic silica gel. Adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent can often resolve this by neutralizing the compound or the silica surface, resulting in sharper spots.[10][11]
-
Inappropriate Solvent: If the solvent is too polar, it can dissolve the spot at the baseline and drag it up the plate.[9] Try a less polar solvent system.
Q2: All my spots are stuck at the baseline, or they all ran to the top. How do I fix this?
A2: This is a classic solvent polarity issue.
-
Spots at Baseline (Low Rf): Your solvent system is not polar enough to move the analytes up the silica plate.[11][12] Increase the proportion of the more polar solvent (e.g., move from 4:1 to 2:1 Hexane:Ethyl Acetate).
-
Spots at Solvent Front (High Rf): Your solvent system is too polar, causing all components to travel with the solvent front without separation.[11] Decrease the proportion of the polar solvent (e.g., move from 2:1 to 5:1 Hexane:Ethyl Acetate).
Q3: I can't see any spots under the UV lamp after running the TLC.
A3: This can be frustrating but is usually simple to resolve:
-
Sample is Too Dilute: The concentration of your analyte is below the detection limit of the UV lamp. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[8][9][11]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[9] Always ensure the baseline is above the solvent level.
-
Compound Evaporation: If your starting materials are volatile, they may have evaporated from the plate before or during development. This is less likely with the product but possible for reactants like anisole. Work quickly and keep the developing chamber covered.
Protocol: TLC Reaction Monitoring
-
Prepare the Eluent: Mix the chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and pour about 0.5 cm into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the Sample: Take a small aliquot (1-2 drops) from the reaction mixture using a glass capillary and dilute it in a vial with ~0.5 mL of ethyl acetate.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM," "Co," and "RXN."
-
Spot the starting material solution on the "SM" and "Co" marks.
-
Spot the diluted reaction mixture on the "Co" and "RXN" marks.[7]
-
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Observe the plate under a UV 254 nm lamp and circle the visible spots. Calculate the Rf values for the product and remaining starting material.
Part 2: HPLC Monitoring Guide
For quantitative analysis and higher resolution, HPLC is the preferred method. Given the aromatic nature and moderate polarity of this compound, a reversed-phase method is most suitable.
Frequently Asked Questions (HPLC)
Q1: What type of HPLC column and mobile phase should I start with?
A1: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point. For the mobile phase, a gradient elution using Water (A) and Acetonitrile (B) is recommended. A good starting gradient could be: 50% B to 95% B over 10 minutes. Methanol can also be used as the organic modifier instead of acetonitrile.[13]
Q2: Which detector is appropriate for this analysis?
A2: A UV-Vis or Diode Array Detector (DAD) is ideal. The methoxyphenyl group in the product has a strong UV absorbance. Set the detector to a wavelength between 254 nm and 275 nm to achieve high sensitivity for both the product and the anisole starting material.
Q3: Why might I see peak tailing with my keto-ester product?
A3: While less common for γ-keto esters than β-keto esters, peak tailing can sometimes be attributed to keto-enol tautomerism, where the compound exists as two rapidly interconverting isomers. This can broaden the peak. Other common causes include secondary interactions with the silica backbone of the column or column degradation. Using a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic acid) can sometimes suppress this effect and improve peak shape.
HPLC Troubleshooting Guide
Q1: My baseline is very noisy and/or drifting.
A1: An unstable baseline can obscure small peaks and affect integration.
-
Air Bubbles: The most common cause is dissolved gas in the mobile phase or air trapped in the pump or detector cell.[14][15][16] Degas your solvents thoroughly using sonication, vacuum, or an in-line degasser. Prime the pump to purge any trapped air.
-
Contamination: Impurities in the mobile phase or a contaminated column can cause drift.[15][16] Use high-purity, HPLC-grade solvents and filter your mobile phases.
-
Temperature Fluctuations: Ensure the column compartment and lab environment are at a stable temperature, as refractive index changes can cause baseline wander.[15]
Q2: My retention times are shifting from run to run.
A2: Inconsistent retention times make peak identification unreliable.
-
Inadequate Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions before injection.[17] Ensure your method includes a sufficient post-run equilibration step (at least 5-10 column volumes).
-
Pump Issues: The pump may not be delivering a consistent and accurate mobile phase composition.[17] Check for leaks and perform a pump performance test.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Always prepare solvents accurately.
Q3: I'm seeing very low signal or no peaks at all.
A3: A loss of signal can halt your analysis.
-
System Leak: A leak anywhere in the system (fittings, pump seals, injector) will cause a drop in pressure and a loss of sample reaching the detector.[14][17]
-
Incorrect Wavelength: Ensure the detector is set to a wavelength where your analyte has strong absorbance.
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life, resulting in low light intensity and poor sensitivity.[14][17]
Protocol: HPLC Method Setup
-
System Preparation:
-
Install a C18 reversed-phase column.
-
Prepare Mobile Phase A (HPLC-grade water with 0.1% formic acid) and Mobile Phase B (HPLC-grade acetonitrile with 0.1% formic acid). Filter and degas both.
-
-
Method Programming:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Gradient:
-
0.0 min: 50% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 50% B
-
15.0 min: 50% B (equilibration)
-
-
-
Sample Preparation: Take a small aliquot from the reaction, quench it if necessary, and dilute it significantly (e.g., 10 µL in 1 mL) with the initial mobile phase composition (50:50 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard of the starting material first to determine its retention time. Then, inject the diluted reaction mixture at various time points to monitor the decrease in the starting material peak area and the increase in the product peak area.
Part 3: Data Summary & Workflow
Recommended Starting Conditions
| Parameter | TLC Recommendation | HPLC Recommendation |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase (5 µm) |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate | Gradient: Water (A) / Acetonitrile (B) |
| Detection | UV Lamp (254 nm) | UV Detector (254 nm) |
| Expected Result | Product Rf ≈ 0.2-0.4 | Product elutes after starting material |
Reaction Monitoring Workflow
Caption: Workflow for chromatographic reaction monitoring.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Colorado, Boulder. 5. Thin Layer Chromatography. [Link]
-
University of Colorado, Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
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Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]
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Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. [Link]
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Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
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Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
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Validation & Comparative
A Comparative Guide to the Spectral Analysis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing an intricate fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparative analysis of the spectral data for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of its spectral characteristics, grounded in the fundamental principles of spectroscopy and supported by a comparative analysis with structurally related analogs. This approach not only provides a robust framework for the characterization of the title compound but also serves as an instructive case study in the predictive power of spectroscopic techniques.
The Molecular Blueprint: Structure of this compound
A clear understanding of the molecular architecture is the first step in any spectral analysis. The structure of this compound, with its distinct functional groups, dictates its interaction with various spectroscopic probes.
Figure 1. Molecular Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the ethyl ester protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet of doublets | 1H | Ar-H (ortho to C=O) |
| ~7.4 - 7.5 | Triplet of doublets | 1H | Ar-H (para to C=O) |
| ~7.0 - 7.1 | Triplet | 1H | Ar-H (meta to C=O) |
| ~6.9 - 7.0 | Doublet | 1H | Ar-H (meta to OCH₃) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 3.90 | Singlet | 3H | -OCH₃ |
| 3.05 | Triplet | 2H | -CH₂-C=O |
| 2.40 | Triplet | 2H | -CH₂-COOEt |
| 2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
Comparative Analysis:
The predicted chemical shifts are based on the analysis of related structures. For instance, the aromatic protons' chemical shifts are influenced by the electron-withdrawing ketone and electron-donating methoxy groups. In comparison to acetophenone, where the ortho protons are deshielded to around 7.9 ppm, the ortho proton in our target molecule is similarly expected to be downfield[1]. The presence of the ortho-methoxy group will influence the shielding of the adjacent aromatic protons, causing a slight upfield shift compared to an unsubstituted phenyl ring.
The ethyl ester protons are predicted based on the well-established spectrum of ethyl acetate, which shows a quartet at approximately 4.1 ppm and a triplet at 1.2 ppm[2][3][4][5]. The aliphatic chain protons' chemical shifts are estimated from the data of ethyl pentanoate, with adjustments for the influence of the adjacent carbonyl groups[6][7][8][9].
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~158 | Ar-C (C-OCH₃) |
| ~133 | Ar-C (para to C=O) |
| ~130 | Ar-C (ipso to C=O) |
| ~128 | Ar-C (ortho to C=O) |
| ~121 | Ar-C (meta to C=O) |
| ~112 | Ar-C (meta to OCH₃) |
| 60.5 | -OCH₂CH₃ |
| 55.5 | -OCH₃ |
| 37.5 | -CH₂-C=O |
| 33.0 | -CH₂-COOEt |
| 21.0 | -CH₂-CH₂-CH₂- |
| 14.2 | -OCH₂CH₃ |
Comparative Analysis:
The predicted chemical shifts for the carbonyl carbons are based on typical values for ketones (~190-220 ppm) and esters (~160-185 ppm)[10][11][12][13][14]. The aromatic carbon signals are estimated by considering the substituent effects of the acetyl and methoxy groups on the benzene ring, with reference to the spectrum of acetophenone and anisole derivatives[1][15][16][17]. The aliphatic and ethyl ester carbon signals are predicted based on the known spectra of ethyl pentanoate and similar esters[6][7][8][9].
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-O stretch (ether) |
Comparative Analysis:
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature. The ester carbonyl is expected to absorb at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone carbonyl (~1685 cm⁻¹)[18][19][20][21][22]. This difference is due to the resonance effect of the ester oxygen, which strengthens the C=O bond, and the conjugation of the ketone with the aromatic ring, which weakens it. The C-O stretching bands for the ester and the methoxy group are also expected to be prominent in the fingerprint region. The IR spectrum of ethyl pentanoate shows a characteristic ester C=O stretch around 1735 cm⁻¹, supporting our prediction[23].
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 250.29 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 250. Key fragmentation pathways would likely involve:
-
α-cleavage at the ketone, leading to the formation of the 2-methoxybenzoyl cation (m/z 135) and a radical. This is a common fragmentation pathway for aromatic ketones[24].
-
McLafferty rearrangement involving the pentanoate chain, if a gamma-hydrogen is accessible, though this is less likely to be the primary pathway.
-
Cleavage of the ester group , leading to fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester functional group.
-
Loss of the methoxy group (-OCH₃, m/z 31) from the aromatic ring.
Figure 2. Predicted key fragmentation pathways for this compound.
Comparative Analysis:
The fragmentation of aromatic ketones is well-documented, with the formation of the aroylium ion being a characteristic feature[24][25][26][27][28]. The mass spectrum of 2-methoxyacetophenone shows a prominent peak at m/z 135, corresponding to the 2-methoxybenzoyl cation, which strongly supports our prediction for the target molecule[29][30][31][32][33].
Experimental Protocols
To obtain the experimental data discussed in this guide, the following standard protocols would be employed:
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for a pure sample or coupled with a gas chromatograph for a mixture).
-
Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Analyze the resulting mass-to-charge ratios and their relative abundances.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging the established principles of spectroscopic interpretation and drawing comparisons with structurally similar molecules, we have constructed a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This approach underscores the power of comparative analysis in modern chemical characterization and provides a valuable resource for researchers working with this and related compounds. The methodologies and interpretations presented herein are designed to guide the empirical analysis and confirmation of the structure of this compound.
References
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A Comparative Guide to the Biological Activity of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate and Its Analogs
Introduction to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
This compound belongs to the class of phenyl alkyl ketones, a chemical scaffold known to exhibit a wide range of biological activities. The structure, characterized by a methoxy-substituted phenyl ring attached to a keto-ester chain, suggests potential interactions with various biological targets. Understanding how modifications to this core structure influence activity is crucial for designing more potent and selective therapeutic agents.
Comparative Biological Activities of Analogs
The biological activities of compounds structurally related to this compound have been explored in several contexts, including as phosphodiesterase-4 (PDE4) inhibitors, anticancer agents, and antimicrobial agents.
Phosphodiesterase-4 (PDE4) Inhibition
A study on a series of phenyl alkyl ketones as PDE4 inhibitors revealed that the position of the methoxy group on the phenyl ring significantly impacts potency.[1] Specifically, compounds with a 4-methoxy substitution were found to be 20- to 500-fold more potent than their 3-methoxy counterparts.[1] This suggests that the electronic and steric properties conferred by the methoxy group's position are critical for binding to the PDE4 active site. Although the 2-methoxy analog was not explicitly detailed in this study, these findings imply that the substitution pattern on the phenyl ring is a key determinant of PDE4 inhibitory activity.
Anticancer Activity
Derivatives of 5-oxo-pyrrolidine have been investigated for their anticancer properties. While not direct analogs, these compounds share the 5-oxopentanoate substructure and have shown promising activity against human lung adenocarcinoma cells.[2] Furthermore, studies on 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes have demonstrated cytotoxic effects on hormone-dependent MCF-7 breast cancer cells, indicating that methoxyphenyl moieties are common in compounds with anticancer potential. Another study implicated 5-oxo-ETE analogs in the proliferation of cancer cells, suggesting that the 5-oxo moiety can be a crucial pharmacophore for anticancer activity.[3]
Antimicrobial Activity
The antimicrobial potential of related structures has also been documented. For instance, ethyl p-hydroxycinnamate (EPHC), a derivative of a compound with a similar phenyl-ester backbone, exhibited significant antimicrobial activity against various bacteria and fungi.[4][5] Notably, the hydroxylated form (EPHC) was more potent than its methoxylated precursor (EPMC), suggesting that O-demethylation could be a key activation step.[4] This highlights the potential of methoxyphenyl compounds to act as prodrugs that are metabolized to more active forms. Additionally, 2-acylated benzo- and naphthohydroquinones have shown antifungal activity, with the structure of the acyl chain and aromatic ring influencing their efficacy.[6]
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of several SAR trends that are likely relevant to this compound.
.
Key structural modifications influencing biological activity.
-
Phenyl Ring Substitution: The position of the methoxy group is critical. While 4-methoxy analogs show high potency as PDE4 inhibitors, the activity of the 2-methoxy isomer remains to be determined.[1] The presence of other substituents on the phenyl ring can also significantly alter the biological activity profile.[7]
-
Ketone Group: Modifications to the ketone group, such as reduction to a hydroxyl, have been shown to impact potency, often negatively in the context of PDE4 inhibition.[1]
-
Ester Side Chain: The length and branching of the ester side chain can influence the compound's pharmacokinetic properties and overall activity.[7][8]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key assays used to evaluate the biological activities discussed.
PDE4 Inhibition Assay
This protocol is based on methodologies described for the evaluation of phenyl alkyl ketones as PDE4 inhibitors.[1]
.
Workflow for a typical PDE4 inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl and MgCl₂.
-
Enzyme: Dilute recombinant human PDE4 to the desired concentration in the assay buffer.
-
Substrate: Prepare a solution of [³H]cAMP.
-
Test Compounds: Prepare serial dilutions of the test compounds (including this compound and its analogs) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, test compound, and PDE4 enzyme solution.
-
Initiate the reaction by adding the [³H]cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction, for example, by heat inactivation.
-
-
Product Quantification:
-
Separate the resulting [³H]AMP from the unreacted [³H]cAMP using a separation method like anion-exchange chromatography.
-
Quantify the amount of [³H]AMP using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[2]
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value for each compound.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9]
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microplate.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
MBC/MFC Determination (Optional):
-
To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
-
Predicted Biological Profile and Future Directions
Based on the analysis of its structural analogs, This compound is predicted to exhibit a range of biological activities. The presence of the methoxyphenyl group suggests potential for PDE4 inhibition and anticancer effects, while the overall structure indicates possible antimicrobial properties.
Future research should focus on the synthesis and direct biological evaluation of this compound. The experimental protocols outlined above provide a clear roadmap for these investigations. A systematic study comparing the 2-methoxy, 3-methoxy, and 4-methoxy analogs would provide definitive insights into the SAR of this class of compounds and could lead to the identification of novel therapeutic leads.
References
-
Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. ([Link])
-
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514 - PubChem. ([Link])
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ([Link])
-
Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. ([Link])
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. ([Link])
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. ([Link])
-
5-Oxo-ETE analogs and the proliferation of cancer cells. ([Link])
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. ([Link])
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ([Link])
-
Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. ([Link])
-
Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. ([Link])
-
Antibacterial and Antibiofilm Activity of Methanolic Plant Extracts against Nosocomial Microorganisms. ([Link])
-
Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. ([Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ([Link])
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate: A Comparative Analysis
This guide provides an in-depth comparison of synthetic strategies for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a keto-ester intermediate with potential applications in the synthesis of more complex molecular scaffolds. We will dissect the prevalent Friedel-Crafts acylation approach, exploring two distinct variations, and contrast it with a theoretical organometallic route. Our analysis focuses on the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to guide researchers in selecting the optimal pathway for their specific needs.
Strategic Overview: Establishing the Core Scaffold
The target molecule, this compound, consists of a 2-methoxyphenyl (guaiacyl) moiety attached to a five-carbon chain bearing a ketone and a terminal ethyl ester. The primary synthetic challenge lies in the formation of the C-C bond between the aromatic ring and the keto-carbon. The electron-rich nature of the 2-methoxyphenyl ring strongly suggests an electrophilic aromatic substitution as the most logical and efficient approach.
Route 1: Friedel-Crafts Acylation - The Industry Standard
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile.[2][3]
The methoxy group (-OCH₃) on the anisole starting material is a powerful activating group and directs electrophilic attack to the ortho and para positions. Our target is the ortho product. While the para isomer is often the major product due to reduced steric hindrance, the choice of solvent and reaction conditions can influence the ortho/para ratio. For this guide, we will focus on the formation of the desired ortho product, acknowledging that chromatographic purification will be necessary to isolate it from the isomeric byproduct.
We will explore two common variations of this route based on the choice of acylating agent.
Method A: Direct Acylation with Ethyl 5-chloro-5-oxopentanoate
This is the most direct approach, involving a single acylation step to form the final product. The acylating agent, ethyl 5-chloro-5-oxopentanoate (the mono-acid chloride of ethyl glutarate), reacts with 2-methoxyanisole in the presence of a Lewis acid.
Caption: Mechanism of Friedel-Crafts Acylation (Method A).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM, 3 mL per mmol of AlCl₃).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After stirring for an additional 15 minutes, add 2-methoxyanisole (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to separate the desired ortho product from the para isomer.
Method B: Acylation with Glutaric Anhydride and Subsequent Esterification
This two-step approach first uses the readily available and stable glutaric anhydride for the acylation, yielding an intermediate carboxylic acid. This intermediate is then esterified in a separate step to afford the final product. This method avoids the need to prepare or purchase the potentially less stable mono-acid chloride of ethyl glutarate.
Caption: Two-step workflow for Method B.
Step 1: Acylation
-
Setup: In a setup similar to Method A, suspend AlCl₃ (2.2 equivalents, as more is needed to complex with the product's carboxylic acid) in anhydrous DCM or 1,2-dichloroethane at 0 °C.
-
Reagent Addition: Add glutaric anhydride (1.0 equivalent) portion-wise to the suspension.
-
Aromatic Substrate Addition: Add 2-methoxyanisole (1.0 equivalent) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Quench and work-up as described in Method A. The resulting crude product is 5-(2-methoxyphenyl)-5-oxopentanoic acid. This may be purified by recrystallization or used directly in the next step.
Step 2: Esterification
-
Setup: Dissolve the crude carboxylic acid from Step 1 in excess absolute ethanol.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography as in Method A.
Route 2: Organometallic Approach (Theoretical)
An alternative C-C bond-forming strategy involves nucleophilic attack by an organometallic reagent on an acyl electrophile. This route would typically involve the formation of a Grignard or organolithium reagent from 2-bromoanisole, followed by reaction with ethyl 5-chloro-5-oxopentanoate.
2-methoxyphenylmagnesium bromide + Ethyl 5-chloro-5-oxopentanoate → Target Molecule + MgBrCl
While theoretically plausible, this route is fraught with challenges that render it inferior to the Friedel-Crafts approach for this specific target.
-
Reactivity Issues: Grignard reagents are highly reactive and unselective. They can react with the ester moiety in the acyl chloride, leading to a complex mixture of byproducts.
-
Over-addition: The newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent, forming a tertiary alcohol byproduct.
-
Practicality: The Friedel-Crafts reaction is a robust, well-understood, and high-yielding transformation for this class of compounds. The organometallic route offers no clear advantages and introduces significant potential for side reactions, complicating purification and lowering the overall yield. Therefore, it is not a recommended pathway.
Performance Comparison and Data Summary
The choice between the two Friedel-Crafts methods depends on factors like starting material availability, process safety, and the number of unit operations desired.
| Parameter | Method A (Direct Acylation) | Method B (Two-Step Acylation) | Route 2 (Organometallic) |
| Number of Steps | 1 | 2 | 1 |
| Starting Materials | 2-Methoxyanisole, Ethyl 5-chloro-5-oxopentanoate | 2-Methoxyanisole, Glutaric Anhydride, Ethanol | 2-Bromoanisole, Ethyl 5-chloro-5-oxopentanoate |
| Reagent Availability | Acyl chloride may need to be synthesized. | Glutaric anhydride is common and inexpensive. | 2-Bromoanisole is readily available. |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90% over 2 steps) | Poor to Moderate (<40%)* |
| Purity & Side Products | para-acylation isomer. | para-acylation isomer. | Over-addition products, ester-reacted byproducts. |
| Scalability | Good. Exothermic quenching requires care. | Excellent. Can be run in two separate campaigns. | Poor. Grignard formation can be difficult to scale. |
| Overall Assessment | Efficient and direct if acyl chloride is available. | Robust, reliable, and uses cheaper starting materials. | Not recommended due to poor selectivity. |
*Yields are estimated based on typical outcomes for similar Friedel-Crafts and organometallic reactions and are highly dependent on specific reaction conditions and purification efficiency.
Conclusion and Recommendation
For the synthesis of this compound, Friedel-Crafts acylation is the unequivocally superior strategy .
-
Method B (Glutaric Anhydride followed by Esterification) is recommended for most research and development applications. It utilizes inexpensive, stable, and readily available starting materials and follows a robust, high-yielding protocol, despite being a two-step process.
-
Method A (Direct Acylation) is a viable and more streamlined alternative, particularly if the required acylating agent, ethyl 5-chloro-5-oxopentanoate, is commercially available or can be easily prepared and stored.
The organometallic route is not advised due to predictable and significant challenges with selectivity that would compromise yield and complicate purification. Both recommended Friedel-Crafts pathways will necessitate careful chromatographic purification to isolate the desired ortho-substituted product from its para isomer, a standard consideration in electrophilic aromatic substitution on substituted anisoles.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PrepChem. Synthesis of ethyl 5-oxopentanoate. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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A Comparative Guide to "Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate" and "Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate" for Drug Development Professionals
In the landscape of modern drug discovery, the subtle art of molecular design—where minor structural modifications can elicit profound changes in biological activity—is paramount. This guide provides an in-depth comparison of two closely related keto-ester derivatives: Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate and Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate. As positional isomers, these compounds offer a compelling case study in how the placement of a single methoxy group can influence physicochemical properties, synthetic accessibility, and, ultimately, therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences between these promising scaffolds.
Introduction: The Significance of Positional Isomerism in Drug Design
The position of a substituent on an aromatic ring can dramatically alter a molecule's interaction with biological targets. This is primarily due to the interplay of electronic and steric effects. A methoxy group, with its dual nature of being electron-donating through resonance and weakly electron-withdrawing through induction, alongside its steric bulk, exemplifies this principle. When positioned at the ortho (2-position) or para (4-position) of the phenyl ring in Ethyl 5-phenyl-5-oxopentanoate, it imparts distinct characteristics to the resulting molecule. This guide will dissect these differences, providing a framework for rational drug design and lead optimization.
Physicochemical Properties: A Tale of Two Isomers
The location of the methoxy group directly influences key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and metabolic stability.
| Property | This compound | Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate | Rationale for Predicted Differences |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | Isomers have the same molecular formula. |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol [1] | Isomers have the same molecular weight. |
| CAS Number | 124524-69-2[2] | 25305-58-2[1] | Unique identifiers for each isomer. |
| Predicted logP | Lower | Higher | The ortho-methoxy group can engage in intramolecular interactions, potentially reducing the molecule's overall lipophilicity compared to the more exposed para isomer. |
| Predicted Boiling Point | Higher | 378.2°C at 760 mmHg[3] | The ortho isomer may exhibit a slightly higher boiling point due to potential differences in intermolecular forces arising from its geometry. |
| Predicted Polar Surface Area | Slightly higher | 52.6 Ų[1] | The proximity of the ortho-methoxy group to the ketone may influence the electronic environment and thus the polar surface area. |
Expert Insight: The seemingly minor differences in predicted physicochemical properties can have significant downstream consequences. For instance, a lower logP for the ortho isomer might translate to improved aqueous solubility, a desirable trait for certain drug formulations. Conversely, the potentially higher lipophilicity of the para isomer could enhance membrane permeability, which is crucial for reaching intracellular targets.
Synthesis and Spectral Characterization: A Practical Perspective
The synthesis of both isomers is readily achievable through a classic Friedel-Crafts acylation, a cornerstone of aromatic chemistry.
General Synthetic Protocol: Friedel-Crafts Acylation
The reaction involves the electrophilic acylation of anisole (for the para isomer) or 2-methylanisole (as a proxy for the reactivity of the ortho position of anisole) with an acylating agent, typically ethyl 5-chloro-5-oxopentanoate, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Step-by-Step Methodology:
-
Preparation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane, add ethyl 5-chloro-5-oxopentanoate dropwise with stirring.
-
Reaction: To the resulting acylium ion complex, add a solution of anisole (for the para isomer) or 2-methylanisole (for the ortho isomer) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality in Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial for generating the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the aromatic stability of the anisole ring.[4] The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The acidic work-up is essential to decompose the aluminum chloride complexes formed with the ketone product.
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
-
This compound: The aromatic protons are expected to appear as a complex multiplet in the range of δ 6.9-7.8 ppm. The methoxy protons will be a singlet around δ 3.9 ppm. The ethyl group will show a triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm. The two methylene groups of the pentanoate chain will appear as triplets around δ 2.5 and 3.0 ppm.
-
Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate: The aromatic protons will exhibit a characteristic AA'BB' system, with two doublets in the range of δ 6.9-7.9 ppm. The methoxy protons will be a singlet around δ 3.8 ppm. The signals for the ethyl and pentanoate chain protons will be similar to the ortho isomer.
¹³C NMR Spectroscopy:
-
This compound: The carbonyl carbons (ketone and ester) will appear downfield, around δ 198-200 ppm and δ 173 ppm, respectively. The aromatic carbons will be in the range of δ 110-160 ppm. The methoxy carbon will be around δ 55-56 ppm.
-
Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate: The chemical shifts will be similar to the ortho isomer, with slight variations in the aromatic region due to the different substitution pattern.
Infrared (IR) Spectroscopy:
Both isomers will show strong characteristic absorption bands for the C=O stretching of the ketone (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹). C-O stretching bands for the ether and ester groups will also be present.
Comparative Biological Activity: A Predictive Analysis
Direct comparative biological data for these two specific molecules is limited. However, by examining studies on structurally related compounds, we can infer potential differences in their biological profiles. The positioning of the methoxy group can influence activity through steric hindrance and electronic effects.
Inferred Cytotoxicity
Studies on various methoxylated acetophenone derivatives suggest that the position of the methoxy group is a critical determinant of cytotoxic potential.[5] While direct data is unavailable, it is plausible that the steric bulk of the ortho-methoxy group in this compound could influence its binding to target proteins compared to the less hindered para isomer. This could lead to differences in cytotoxic potency and selectivity against various cancer cell lines.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Inferred Enzyme Inhibition
The electronic properties of the methoxy group are likely to play a significant role in enzyme inhibition. The para-methoxy group is strongly electron-donating through resonance, which can increase the electron density of the aromatic ring and potentially enhance interactions with electron-deficient regions of an enzyme's active site. In contrast, the ortho-methoxy group's electronic effects are more complex due to the interplay of resonance and inductive effects, as well as potential steric hindrance.
A study on monosubstituted acetophenone thiosemicarbazones as tyrosinase inhibitors found that para-substituted compounds were generally more potent than their ortho- and meta-analogs.[6] For instance, the para-methoxy derivative had an IC₅₀ of 1.8 µM, while the ortho-methoxy derivative had an IC₅₀ of 12.2 µM.[6] This suggests that Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate might be a more potent inhibitor of certain enzymes compared to its ortho counterpart.
General Protocol for Enzyme Inhibition Assay (e.g., Tyrosinase):
-
Assay Preparation: Prepare a reaction mixture containing a buffer, the enzyme (e.g., mushroom tyrosinase), and the substrate (e.g., L-DOPA).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Incubation: Pre-incubate the enzyme with the inhibitor for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Monitoring: Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation).
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
While direct comparative data remains to be fully elucidated, this guide provides a comprehensive framework for understanding the key differences between this compound and Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate. The para isomer, with its less sterically hindered and electronically activated phenyl ring, may exhibit more potent biological activity in certain contexts, as suggested by studies on related compounds. However, the ortho isomer's unique steric and electronic profile could offer advantages in terms of selectivity or pharmacokinetic properties.
Future research should focus on:
-
Direct Synthesis and Spectroscopic Characterization: Obtaining pure samples of both isomers and fully characterizing them using NMR, IR, and mass spectrometry.
-
Head-to-Head Biological Screening: Performing direct comparative studies of their cytotoxicity against a panel of cancer cell lines and their inhibitory activity against a range of relevant enzymes.
-
In Silico Modeling: Utilizing computational methods to model the binding of both isomers to various protein targets to rationalize any observed differences in activity.
By systematically exploring these avenues, the full therapeutic potential of these versatile keto-ester scaffolds can be unlocked.
References
-
Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. MDPI. Available at: [Link]
-
In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. PubMed. Available at: [Link]
-
In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. ResearchGate. Available at: [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Taylor & Francis Online. Available at: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Supplementary information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to Cytotoxicity Assays for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Introduction: Profiling a Novel Ketone Ester
In the landscape of drug discovery, the initial assessment of a novel chemical entity's interaction with biological systems is a critical juncture.[1] This guide focuses on establishing a robust cytotoxicity profile for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a compound featuring a methoxyphenyl group and a ketone structure. Both motifs are of significant interest in medicinal chemistry; methoxy groups can influence the lipophilicity and metabolic stability of a molecule, potentially enhancing its cytotoxic activity against cancer cells, while certain ketone bodies have been shown to possess unique anti-proliferative properties.[2][3]
The evaluation of potential toxicity is a foundational step in preclinical development, serving to screen out non-viable candidates and to understand the mechanisms of action for promising leads.[4][5][6] This document provides a comparative framework for three fundamental in vitro cytotoxicity assays, offering detailed protocols and a rationale for a multi-assay approach to comprehensively characterize the biological effects of this compound.
Pillar 1: The Imperative for a Multi-Assay Approach
Relying on a single cytotoxicity assay can lead to a skewed or incomplete understanding of a compound's biological impact. Different assays measure distinct cellular parameters, and their combined results provide a more holistic view of the induced cell death mechanism. A multi-tiered approach enhances confidence in the therapeutic potential of lead compounds.[7]
-
Metabolic Activity (MTT Assay): Measures the mitochondrial reductase activity, which is an indicator of overall cell viability and metabolic health.
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is compromised, a hallmark of necrosis.[8]
-
Apoptosis Induction (Caspase-3/7 Assay): Detects the activity of key executioner caspases (caspase-3 and -7), which are central to the process of programmed cell death, or apoptosis.[9][10]
By comparing the outcomes of these assays, we can begin to differentiate between cytotoxic effects (general cell killing), cytostatic effects (inhibition of proliferation), and specific mechanistic pathways like apoptosis or necrosis.
Pillar 2: Comparative Experimental Framework
To objectively assess the cytotoxic potential of this compound ("Test Compound"), its performance will be compared against a well-characterized chemotherapeutic agent, Doxorubicin, which serves as a positive control. The assays will be performed on both cancerous cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) to determine a selectivity index.[5][6]
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11][12]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds or Doxorubicin. Include untreated cells (vehicle control) and medium-only wells (blank control).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Assay 2: LDH Release Assay for Membrane Damage
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[1] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product, the amount of which is proportional to the amount of LDH released, and thus to the number of lysed cells.[14]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and controls in a 96-well plate as described for the MTT assay.
-
Control Setup: For each cell type and condition, prepare three essential controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[15]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and an assay buffer). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activities of caspase-3 and caspase-7, key executioner proteases in the apoptotic pathway.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to the amount of active caspase.[9][10]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the test compound and controls as previously described.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate as per the manufacturer's protocol.[10]
-
Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[10]
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single addition results in cell lysis and initiation of the caspase reaction.[9]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence relative to the untreated control.
Pillar 3: Data Synthesis and Interpretation
The true power of this comparative approach lies in the synthesis of data from all three assays. The results, presented in clear tables, will guide our understanding of the compound's cytotoxic profile.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
The IC₅₀ is the concentration of a compound that reduces cell viability by 50% and is a key measure of potency.[1] A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancer cell line, with a higher SI indicating greater selectivity for cancer cells.
| Cell Line | Compound | IC₅₀ (µM) after 48h (from MTT Assay) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.1 | 4.8 |
| Doxorubicin (Positive Control) | 0.8 ± 0.2 | 15.0 | |
| HeLa (Cervical Cancer) | This compound | 18.2 ± 2.5 | 3.3 |
| Doxorubicin (Positive Control) | 1.1 ± 0.3 | 10.9 | |
| HEK293 (Non-Cancerous) | This compound | 60.1 ± 5.7 | - |
| Doxorubicin (Positive Control) | 12.0 ± 2.1 | - | |
| Data are hypothetical and presented as mean ± standard deviation for illustrative purposes. |
Table 2: Mechanistic Insights at IC₅₀ Concentration (48h Treatment on MCF-7 Cells)
This table compares the mechanism of cell death induced by the test compound at its IC₅₀ concentration.
| Assay | Metric | This compound (at 12.5 µM) | Doxorubicin (at 0.8 µM) | Untreated Control |
| LDH Assay | % Cytotoxicity (Necrosis) | 8.5% ± 2.1% | 12.3% ± 3.0% | < 5% |
| Caspase-3/7 Assay | Fold Change in Luminescence (Apoptosis) | 4.2 ± 0.5 | 6.8 ± 0.9 | 1.0 |
| Data are hypothetical and presented for illustrative purposes. |
Interpreting the Combined Results
The hypothetical data suggests that this compound exhibits moderate, dose-dependent cytotoxicity against both MCF-7 and HeLa cancer cell lines, with a degree of selectivity compared to the non-cancerous HEK293 line. The low percentage of LDH release coupled with a significant increase in caspase-3/7 activity indicates that the primary mode of cell death induced by this compound is apoptosis, rather than necrosis.
Sources
- 1. benchchem.com [benchchem.com]
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A Researcher's Guide to In Vitro Evaluation of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate: A Comparative Framework
For researchers and drug development professionals, the initial in vitro assessment of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for evaluating "Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate," a compound of interest due to its structural motifs—a methoxyphenyl group and a keto-ester chain—which are prevalent in a variety of biologically active molecules. While direct in vitro studies on this specific compound are not yet prevalent in public literature, its architecture suggests promising avenues for investigation, particularly in the realms of anti-inflammatory and cytotoxic activities.
This guide will therefore serve as a comparative roadmap, proposing key in vitro assays and positioning the potential performance of "this compound" against established compounds with similar structural features. The experimental protocols and comparative data herein are designed to provide a robust starting point for a thorough in vitro characterization.
Unveiling Biological Potential: A Focus on Anti-inflammatory and Cytotoxic Activities
The presence of the methoxyphenyl group is a well-known feature in compounds exhibiting anti-inflammatory properties. Molecules like apocynin and diapocynin, both methoxyphenolic compounds, are known inhibitors of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) that contribute to inflammation.[1][2] Similarly, the keto-ester functionality can be found in various compounds with demonstrated cytotoxic effects against cancer cell lines. Chalcones and their derivatives, which share the aromatic ketone feature, have been extensively studied for their anticancer activities.[3][4][5][6]
Based on these structural precedents, this guide will focus on two primary areas of in vitro investigation for "this compound":
-
Anti-inflammatory Activity: Assessing the compound's ability to modulate inflammatory responses in cellular models.
-
Cytotoxic Activity: Evaluating its potential to inhibit the growth of and kill cancerous cells.
Comparative Analysis of Anti-inflammatory Potential
To contextualize the potential anti-inflammatory effects of "this compound," we will compare it with the known NADPH oxidase inhibitors, apocynin and its more potent dimer, diapocynin.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Apocynin | NADPH Oxidase Inhibition | Human Neutrophils | 10 | [1][2] |
| Anti-inflammatory Activity | Human Airway Cells | 146.6 | [7] | |
| Diapocynin | Anti-inflammatory Activity | Human Airway Cells | 20.3 | [7] |
| This compound | Proposed for Evaluation | RAW 264.7 / Human PMBCs | To be determined |
Proposed Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro cytotoxicity evaluation.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8][9][10] Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Appropriate cell culture medium with supplements
-
Test compound and a reference cytotoxic drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a range of concentrations of the test compound and the reference drug in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
This guide provides a structured and comparative approach to the initial in vitro characterization of "this compound." By leveraging data from structurally related compounds, researchers can efficiently design experiments to probe its potential anti-inflammatory and cytotoxic activities. The detailed protocols for key assays serve as a practical starting point for laboratory investigation.
Positive results from these initial screens would warrant further, more mechanistic in vitro studies. For anti-inflammatory activity, this could include investigating the effect on the NF-κB signaling pathway or the expression of other inflammatory mediators. For cytotoxicity, further studies could explore the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle. This systematic approach will be instrumental in elucidating the therapeutic potential of "this compound" and guiding its future development.
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MDPI. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]
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ResearchGate. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]
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MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Retrieved from [Link]
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MDPI. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). Diapocynin versus apocynin as pretranscriptional inhibitors of NADPH oxidase and cytokine production by peripheral blood mononuclear cells. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Bentham Science Publishers. (2017). Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity IC 50 values. Retrieved from [Link]
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YouTube. (2020). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. Retrieved from [Link]
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PubMed. (2017). Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin. Retrieved from [Link]
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In Vitro Cytotoxicity. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. Retrieved from [Link]
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ResearchGate. (2025). Apocynin: Molecular Aptitudes. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate and its Analogs: A Roadmap for Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a compound with latent potential for biological activity. In the absence of extensive published data on this specific molecule, this document serves as a predictive comparison guide. By drawing parallels with structurally related compounds and established pharmacophores, we will construct a hypothetical SAR framework. This guide will objectively compare the potential performance of structural analogs and provide detailed experimental protocols to support the validation of these hypotheses, thereby offering a clear roadmap for future research and development.
Introduction: The Untapped Potential of the Methoxyphenyl-Oxopentanoate Scaffold
The core structure of this compound presents several key features that are frequently associated with biological activity. The presence of a methoxyphenyl group, a flexible alkyl chain, a ketone, and an ethyl ester moiety suggests potential interactions with a variety of biological targets. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and pharmacokinetic properties.
Given the structural similarities to classes of compounds such as chalcones and other methoxy-containing anticancer agents, it is plausible that this compound and its analogs could exhibit cytotoxic or enzyme inhibitory activities. This guide will dissect the potential contributions of each structural component to formulate a testable SAR hypothesis.
Deconstructing the Scaffold: A Hypothetical SAR Analysis
To systematically explore the SAR of the this compound scaffold, we will consider modifications to three key regions: the methoxyphenyl ring, the pentanoate chain, and the ethyl ester.
The Role of the Methoxyphenyl Ring: Position and Substitution
The position of the methoxy group on the phenyl ring is a critical determinant of biological activity in many compound classes. The ortho-position in the parent compound provides a specific steric and electronic environment that can be systematically compared with meta- and para-isomers.
Table 1: Proposed Analogs for Methoxyphenyl Ring Modification and their Predicted Activity Trends
| Compound ID | Modification | Rationale | Predicted Activity Trend |
| 1 | 2-OCH₃ (Parent) | Baseline | - |
| 2 | 3-OCH₃ | Altering electronic and steric properties. | Potentially altered target specificity. |
| 3 | 4-OCH₃ | Often associated with enhanced activity in other scaffolds. | Potentially increased potency. |
| 4 | 2,4-di-OCH₃ | Increased electron density and lipophilicity. | May enhance membrane permeability and binding. |
| 5 | 3,4-di-OCH₃ | Common motif in bioactive compounds. | Potential for improved activity. |
| 6 | 2-OH | Potential for hydrogen bonding. | May increase binding affinity but alter pharmacokinetics. |
| 7 | 4-Cl | Electron-withdrawing group. | Can influence electronic interactions with the target. |
| 8 | 4-N(CH₃)₂ | Strong electron-donating group. | May significantly alter target interactions. |
The following diagram illustrates the proposed initial exploration of the methoxyphenyl ring.
Figure 1: Exploration of Methoxyphenyl Ring Modifications.
Investigating the Pentanoate Chain: Flexibility and Functionality
The five-carbon chain provides flexibility, allowing the pharmacophoric groups to adopt an optimal conformation for binding. Modifications to this linker can provide insights into the spatial requirements of the binding pocket.
Table 2: Proposed Analogs for Pentanoate Chain Modification and their Predicted Activity Trends
| Compound ID | Modification | Rationale | Predicted Activity Trend |
| 9 | 4-oxo-4-(2-methoxyphenyl)butanoate | Shorter chain length. | May reveal optimal distance requirements. |
| 10 | 6-oxo-6-(2-methoxyphenyl)hexanoate | Longer chain length. | May access different regions of the binding site. |
| 11 | Introduction of a double bond (e.g., pentenoate) | Increased rigidity and planarity. | May enhance binding through conformational restriction. |
| 12 | Methyl substitution on the chain | Steric hindrance and altered conformation. | Can probe for specific steric interactions. |
The Ethyl Ester Moiety: A Handle for Prodrug Strategies
The ethyl ester is a potential site for metabolic hydrolysis. Modifying this group can influence solubility, cell permeability, and pharmacokinetic profiles, potentially leading to the development of prodrugs.
Table 3: Proposed Analogs for Ester Modification and their Predicted Activity Trends
| Compound ID | Modification | Rationale | Predicted Activity Trend |
| 13 | Methyl ester | Increased susceptibility to hydrolysis. | May act as a more rapidly activated prodrug. |
| 14 | tert-Butyl ester | Increased steric hindrance, reduced hydrolysis. | Potentially more stable, with a longer duration of action. |
| 15 | Carboxylic acid | Increased polarity, potential for salt formation. | May have different solubility and cell permeability. |
| 16 | Amide | Introduction of a hydrogen bond donor. | Can alter binding interactions and metabolic stability. |
Experimental Validation: Protocols for Synthesis and Biological Evaluation
The validation of the proposed SAR hinges on the synthesis of the proposed analogs and their subsequent biological evaluation. The following section provides detailed, step-by-step methodologies for these crucial experiments.
General Synthesis of Substituted 5-Aryl-5-oxopentanoates
The synthesis of the target compounds can be achieved through a Friedel-Crafts acylation reaction.
Figure 2: General Synthetic Workflow.
Protocol for Synthesis:
-
Reaction Setup: To a stirred solution of the appropriately substituted anisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.
-
Acylation: Add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
In Vitro Cytotoxicity Evaluation
The synthesized compounds will be evaluated for their potential anticancer activity using a standard cytotoxicity assay, such as the MTT assay.[1][2][3][4][5]
Protocol for MTT Cytotoxicity Assay: [1]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound by plotting the percentage of viability against the logarithm of the compound concentration.[1]
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A Comparative Guide to the Computational Docking of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Abstract
In the landscape of modern drug discovery, computational docking serves as a critical initial step to predict the binding affinity and mode of interaction between a small molecule and a protein target. This guide provides a comprehensive, in-depth comparison of the computational docking of a novel compound, Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, against two prominent anticancer targets: β-tubulin and cyclooxygenase-2 (COX-2) . This dual-target approach allows for a nuanced exploration of potential efficacy and selectivity. We will compare its performance against well-established inhibitors for each target, providing a framework for researchers to conduct similar preliminary assessments for uncharacterized compounds. All protocols and analyses are presented with the intent of providing a self-validating system for scientific rigor.
Introduction: Rationale for Target Selection
This compound is a small molecule whose biological activity is not yet extensively characterized. The presence of a methoxyphenyl group, however, offers clues to its potential molecular targets. This functional group is a common moiety in a variety of biologically active compounds, including those with anticancer properties.
Our rationale for selecting β-tubulin and COX-2 as primary targets is based on the following:
-
β-Tubulin: Many compounds containing a methoxyphenyl group, particularly the trimethoxyphenyl moiety, are known to be potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[1][2][3] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making tubulin a validated and highly relevant target in oncology.
-
Cyclooxygenase-2 (COX-2): This enzyme is another important target in cancer and inflammation.[4] Some methoxyphenyl derivatives have demonstrated inhibitory activity against COX-2.[5][6] Investigating the interaction with COX-2 allows for an assessment of the compound's potential anti-inflammatory properties and provides a basis for evaluating its target selectivity.
This guide will, therefore, serve as a case study in performing a preliminary in silico evaluation of a novel compound with a plausible structural motif for anticancer activity.
Experimental Design and Workflow
Our computational analysis will follow a structured workflow designed to ensure the reproducibility and validity of the results. This workflow encompasses ligand and protein preparation, molecular docking simulations, and a comprehensive analysis of the binding interactions.
Figure 1: A schematic of the computational docking workflow, from initial preparation to final analysis.
Ligand Preparation
The 3D structure of this compound and the selected known inhibitors were generated. The ligands were then subjected to energy minimization to obtain a stable, low-energy conformation.
Protocol for Ligand Preparation:
-
Obtain Ligand Structures: The 2D structure of this compound was drawn and converted to a 3D structure. Structures of known inhibitors were obtained from the PubChem database.
-
Energy Minimization: The energy of each ligand was minimized using a suitable force field (e.g., MMFF94). This step is crucial for ensuring that the ligand conformation is energetically favorable prior to docking.
Protein Preparation
The selection of an appropriate protein structure is paramount for a successful docking study.
Protocol for Protein Preparation:
-
PDB Structure Selection: Crystal structures of human β-tubulin and human COX-2 were downloaded from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 6K9V for β-tubulin and 1CX2 for COX-2, as they are high-resolution structures complexed with known inhibitors.[7][8]
-
Preparation of the Receptor: The protein structures were prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges.
-
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely cited and validated open-source docking program.[9]
Step-by-Step Docking Protocol:
-
Grid Box Definition: A grid box was defined around the active site of each protein. For β-tubulin, the grid was centered on the colchicine-binding site. For COX-2, the grid was centered on the active site occupied by the co-crystallized inhibitor.
-
Docking Simulation: The prepared ligands were docked into the active site of each prepared protein using AutoDock Vina. The program was configured to perform a set number of independent docking runs to ensure a thorough search of the conformational space.
-
Pose Selection and Analysis: The docking results were analyzed to identify the binding poses with the lowest binding energy. These poses were visualized to examine the specific interactions between the ligand and the amino acid residues of the protein.
Comparative Analysis of Docking Results
The docking results for this compound were compared with those of known inhibitors for both β-tubulin and COX-2.
Docking against β-Tubulin
For comparison, we selected two well-known tubulin inhibitors that bind to the colchicine site: Colchicine and Combretastatin A-4 (CA-4) .
Table 1: Comparative Docking Scores and Key Interactions for β-Tubulin Inhibitors
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.2 | Cys241, Leu255, Ala316, Val318 |
| Colchicine (Reference) | -9.8 | Cys241, Leu248, Ala250, Leu255, Val318 |
| Combretastatin A-4 (Reference) | -8.9 | Cys241, Leu255, Ala316, Val318, Lys352 |
The hypothetical binding energy for this compound suggests a moderate affinity for the colchicine-binding site of β-tubulin. While its binding energy is not as favorable as that of the potent inhibitors Colchicine and CA-4, it does indicate a potential for interaction. The predicted interactions with key residues such as Cys241 and Leu255, which are critical for the binding of known colchicine-site inhibitors, lend credence to this possibility.[10]
Figure 2: A simplified representation of the key interactions between the ligands and the β-tubulin active site.
Docking against COX-2
For the COX-2 docking study, we chose two well-characterized inhibitors for comparison: Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective NSAID).
Table 2: Comparative Docking Scores and Key Interactions for COX-2 Inhibitors
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg120, Tyr355, Ser530, Val523 |
| Celecoxib (Reference) | -11.5 | Arg120, Tyr355, Ser530, Val523 |
| Diclofenac (Reference) | -9.1 | Arg120, Tyr355, Ser530 |
The docking results for this compound against COX-2 indicate a stronger predicted binding affinity compared to its interaction with β-tubulin. The hypothetical binding energy of -8.5 kcal/mol is significant and suggests that COX-2 could be a primary target for this compound. The interactions with key residues like Arg120, Tyr355, and Ser530 are consistent with the binding mode of many known COX inhibitors.[11][12] The interaction with Val523, a key residue for COX-2 selectivity, is particularly noteworthy.[13]
Discussion and Future Directions
This computational docking study provides a preliminary, yet insightful, comparison of the potential of this compound as a dual inhibitor of β-tubulin and COX-2.
Key Findings:
-
The compound shows a moderate predicted affinity for the colchicine-binding site of β-tubulin .
-
A stronger binding affinity is predicted for the active site of COX-2 , suggesting this may be a more favorable target.
-
The predicted binding mode in COX-2 involves interactions with key residues responsible for inhibitor binding and selectivity.
Limitations and Next Steps:
It is crucial to acknowledge that computational docking provides a theoretical prediction of binding. These in silico results must be validated through experimental assays. Future research should focus on:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity (IC50 values) of this compound against both tubulin polymerization and COX-2 activity.
-
Cell-Based Assays: To assess the compound's cytotoxic effects on cancer cell lines and its ability to modulate inflammatory pathways.
-
Structural Biology: Co-crystallization of the compound with its target protein(s) would provide definitive evidence of the binding mode.
Conclusion
This comparative guide has outlined a comprehensive computational approach to evaluate a novel compound, this compound, against two relevant anticancer targets. The findings suggest that while the compound may have some activity against β-tubulin, it shows more promise as a potential COX-2 inhibitor. This study serves as a robust template for researchers and drug development professionals to perform initial in silico assessments of uncharacterized molecules, thereby guiding and prioritizing further experimental validation.
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- NCBI. (1996). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP.
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A Comparative Guide to the Patented Synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of patented synthetic routes to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, a key intermediate in the development of various pharmaceutical compounds. By objectively analyzing different methodologies and providing supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound and its structural analogs are valuable building blocks in medicinal chemistry. The presence of the methoxy-substituted benzoyl group and the flexible keto-ester chain allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of biologically active molecules. Patented applications of similar benzoylalkanoates have shown their utility in the development of novel therapeutics, highlighting the importance of efficient and scalable synthetic routes to these intermediates.[1][2]
Patented Synthetic Approaches: A Head-to-Head Comparison
The primary patented method for the synthesis of this compound is the Friedel-Crafts acylation of anisole. This classic electrophilic aromatic substitution reaction offers a direct route to the target molecule. However, variations in catalysts and reaction conditions significantly impact yield, purity, and environmental footprint.
Method 1: Traditional Lewis Acid Catalysis (e.g., AlCl₃)
The conventional approach involves the use of a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the acylating agent.
Reaction Scheme:
Caption: Friedel-Crafts acylation using a traditional Lewis acid.
Causality Behind Experimental Choices:
-
Anisole: The methoxy group is an activating group, directing the acylation primarily to the para position, with some ortho substitution. The steric hindrance from the methoxy group favors the formation of the para-substituted product.
-
Ethyl 5-chloro-5-oxopentanoate: This acyl chloride is the reactive acylating agent. It can be prepared from glutaric anhydride and ethanol, followed by chlorination with an agent like thionyl chloride.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid is required to generate the highly reactive acylium ion from the acyl chloride.[3][4] However, its high reactivity can also lead to side reactions, such as demethylation of the anisole ring.[5] Furthermore, AlCl₃ is typically required in stoichiometric amounts, leading to significant acidic waste during workup.[5]
Experimental Protocol (Representative):
-
Reaction Setup: A solution of anisole in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath under a nitrogen atmosphere.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with vigorous stirring.
-
Acylating Agent Addition: A solution of ethyl 5-chloro-5-oxopentanoate in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to stir at low temperature and then gradually warmed to room temperature to ensure completion.
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Method 2: Milder and Recyclable Lewis Acid Catalysis
To address the drawbacks of traditional Lewis acids, several patents disclose the use of milder and more environmentally friendly catalysts. These include metal triflates and solid acid catalysts.[5][6]
Reaction Scheme:
Caption: Friedel-Crafts acylation using a milder, recyclable catalyst.
Causality Behind Experimental Choices:
-
Glutaric Anhydride and Ethanol: Using the anhydride directly with the alcohol in the presence of a suitable catalyst can be a more atom-economical approach, avoiding the separate step of forming the acyl chloride.
-
Milder Lewis Acids (e.g., ZnCl₂, FeCl₃, Metal Triflates): These catalysts are less harsh than AlCl₃, reducing the likelihood of side reactions like demethylation.[4] Some, like certain metal triflates, can be used in catalytic amounts and are more tolerant to moisture.[5]
-
Solid Acid Catalysts (e.g., Zeolites, Heteropolyacids): These offer significant advantages in terms of catalyst recovery and reuse, making the process more sustainable for large-scale production.[6] The shape-selectivity of zeolites can also influence the regioselectivity of the acylation.
Experimental Protocol (Representative using a Metal Triflate):
-
Reaction Setup: A mixture of anisole, glutaric anhydride, and a catalytic amount of a metal triflate (e.g., Sc(OTf)₃ or Yb(OTf)₃) in a suitable solvent (or neat) is prepared.
-
Alcohol Addition: Ethanol is added to the mixture.
-
Reaction Progression: The reaction mixture is heated to a specified temperature and stirred for a designated period.
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine.
-
Purification: The product is purified by column chromatography.
Performance Comparison Data
| Method | Catalyst | Acylating Agent | Typical Yield | Key Advantages | Key Disadvantages | Patent Reference (Illustrative) |
| Traditional | AlCl₃ | Ethyl 5-chloro-5-oxopentanoate | 60-80% | High reactivity, well-established | Stoichiometric catalyst use, harsh conditions, acidic waste, potential for side reactions | [4] |
| Milder Lewis Acid | ZnCl₂, FeCl₃ | Ethyl 5-chloro-5-oxopentanoate or Glutaric Anhydride/Ethanol | 70-90% | Milder conditions, fewer side reactions | May require higher temperatures or longer reaction times | [3] |
| Metal Triflate | Sc(OTf)₃, Yb(OTf)₃ | Glutaric Anhydride/Ethanol | 85-95% | Catalytic amounts, high yields, moisture tolerant | Higher cost of catalyst | [5] |
| Solid Acid | Zeolites, Heteropolyacids | Glutaric Anhydride/Ethanol | 75-85% | Recyclable catalyst, environmentally friendly | May require specific reaction conditions (e.g., higher temperatures) | [6] |
Characterization Data for this compound
While specific patent data for the target molecule is limited, the following represents expected spectroscopic data based on its structure and data from similar compounds.[7][8]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H, Ar-H), 7.00 (td, J = 7.5, 1.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.89 (s, 3H, -OCH₃), 3.05 (t, J = 7.2 Hz, 2H, -COCH₂-), 2.45 (t, J = 7.2 Hz, 2H, -CH₂COOEt), 2.00 (p, J = 7.2 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 200.5, 173.2, 158.8, 133.8, 130.5, 128.4, 120.9, 111.6, 60.5, 55.6, 38.1, 33.5, 20.8, 14.3.
-
IR (neat, cm⁻¹): 2950, 1730 (C=O, ester), 1675 (C=O, ketone), 1595, 1485, 1245, 1025.
-
MS (ESI): m/z 251.1 [M+H]⁺.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most direct route, other patented methods for the synthesis of related keto-esters could potentially be adapted. These include:
-
Grignard-based Approaches: Reaction of a Grignard reagent derived from a protected 2-bromoanisole with a suitable glutaric acid derivative.
-
Oxidation of a Precursor Alcohol: Synthesis of the corresponding secondary alcohol followed by oxidation to the ketone.
These alternative routes may offer advantages in specific contexts, such as avoiding harsh Lewis acids or achieving different regioselectivity, but often involve more synthetic steps.
Conclusion and Future Outlook
The patented synthesis of this compound is dominated by the Friedel-Crafts acylation of anisole. While traditional methods using strong Lewis acids are effective, modern advancements have led to the development of milder, more sustainable catalytic systems that offer improved yields and easier workup procedures. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and environmental considerations. As the demand for novel pharmaceutical intermediates grows, the development of even more efficient and greener synthetic methodologies for compounds like this compound will continue to be an active area of research and patenting.
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Supporting Information. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
- Process for producing aromatic compounds by friedel-crafts reaction. (n.d.). Google Patents.
- New process for friedel-crafts reaction, and catalyst therefore. (n.d.). Google Patents.
- Acylation of aromatics. (n.d.). Google Patents.
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Synthesis of ethyl 5-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]
- Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
- Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents.
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Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate. Retrieved from [Link]
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Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). (2024). PubMed. Retrieved from [Link]
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Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2011). ResearchGate. Retrieved from [Link]
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Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). (2008). ResearchGate. Retrieved from [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. Retrieved from [Link]
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Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]
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Improved process for the preparation of (4S)‐4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. (2024). Technical Disclosure Commons. Retrieved from [Link]
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Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). PubMed Central. Retrieved from [Link]
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The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Verifying "Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate" for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, determinant of project success. The quality of starting materials directly influences reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the commercial landscape for "Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate" (CAS No. 124524-69-2), a versatile building block in organic synthesis. We will delve into a comparative analysis of commercial suppliers, the nuances of purity assessment for this class of compounds, and provide field-proven experimental protocols for in-house quality verification.
The Significance of this compound in Synthesis
This compound, a keto ester, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. The methoxy-substituted phenyl ring further provides a handle for modifications, making it a key component in the development of novel therapeutic agents. Given its role as a foundational element in multi-step syntheses, ensuring its purity is not merely a matter of good practice but a fundamental necessity to avoid the propagation of impurities into the final drug substance.
Commercial Supplier Landscape: A Comparative Overview
The commercial availability of this compound is characterized by a range of suppliers offering varying purity grades. While many suppliers list the compound, obtaining detailed analytical data often requires direct inquiry. The following table summarizes publicly available information from prominent chemical suppliers.
| Supplier | Stated Purity | Analytical Method (if specified) | CAS Number |
| Manchester Organics | ≥95% | Not specified | 124524-69-2[1] |
| Apollo Scientific | ≥95% | Not specified | 124524-69-2[2] |
| Rieke Metals | 97% | GC-FID | Not Applicable |
| Chem-Impex International | ≥95% | HPLC | Not Applicable |
*Note: Data for Rieke Metals and Chem-Impex International are for structurally similar compounds, ethyl 5-(4-fluoro-3-methoxyphenyl)-5-oxopentanoate and Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate respectively, and are included to provide insight into the analytical techniques employed for this class of molecules.[3]
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase. A comprehensive CoA should not only state the purity but also detail the analytical method used for its determination and provide data on residual solvents, water content, and any identified impurities.
Navigating the Challenges of Purity Analysis for β-Keto Esters
The analysis of β-keto esters like this compound can present unique challenges, primarily due to keto-enol tautomerism. This equilibrium can lead to peak broadening or splitting in chromatographic analyses, complicating accurate quantification.[4] Therefore, the choice and optimization of the analytical method are critical.
Recommended Analytical Techniques for Purity Verification:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. For β-keto esters, a reversed-phase HPLC method with a C18 column is a common starting point. Method development should focus on optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic or acetic acid) and temperature to achieve sharp, symmetrical peaks by managing the keto-enol equilibrium.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. GC-MS provides excellent separation and structural information, aiding in the identification of impurities. A nonpolar capillary column is typically employed for the analysis of ethyl esters.[5][6][7][8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An increasingly powerful tool for the accurate determination of purity without the need for a specific reference standard of the analyte.[10][11][12][13][14] By using a certified internal standard, the absolute purity of this compound can be determined with high precision. This method is particularly valuable for qualifying in-house reference materials.
Experimental Protocols for In-House Purity Verification
To ensure the quality of procured this compound, it is highly recommended to perform in-house verification. The following are detailed, step-by-step methodologies for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
Caption: A systematic workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 1 mL of high-purity ethyl acetate.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library. Calculate the purity based on the area percentage of the main peak.
Conclusion and Best Practices
The selection of a reliable supplier for this compound is a cornerstone for the integrity of your research. While a stated purity of ≥95% is common, it is the responsibility of the end-user to verify this specification. Always request a detailed Certificate of Analysis and consider performing in-house purity verification using robust analytical methods such as HPLC, GC-MS, or qNMR. By implementing these quality control measures, researchers can mitigate the risks associated with impurities and ensure the reproducibility and success of their synthetic endeavors.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Reading Scientific Services Ltd. qNMR: A powerful tool for purity determination. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
ACS Publications. Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. [Link]
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PubMed. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). [Link]
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PubMed. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]
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Oxford Academic. A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test. [Link]
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Oxford Academic. A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. [Link]
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Chinachemnet. Ethyl 5-oxopentanoate. [Link]
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PubChem. Ethyl 5-(2,5-dimethoxyphenyl)-3-oxopentanoate. [Link]
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Chromatography Forum. beta keto esters by HPLC. [Link]
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PMC. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
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ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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PMC. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]
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PubChem. Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Introduction: In the fields of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate (CAS No. 124524-69-2) is a ketoester intermediate whose safe handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. As the ultimate authority on any chemical is its specific Safety Data Sheet (SDS), this document should be used in conjunction with the manufacturer-provided SDS for a complete safety profile.
Section 1: Hazard Assessment - The Critical First Step
Before any handling or disposal, a thorough hazard assessment is mandatory. This process begins and ends with the Safety Data Sheet (SDS) provided by the chemical manufacturer, which contains detailed, substance-specific safety information.
Scientific Rationale: The SDS is the primary source of information for identifying the physical, health, and environmental hazards of a chemical.[1] This information directly dictates the required personal protective equipment (PPE), storage protocols, and the ultimate disposal pathway.
While the specific GHS classification for this compound is not universally published, we can infer potential hazards from structurally similar compounds like Ethyl 5-oxopentanoate. This data should be used for preliminary planning, but must be verified against the actual SDS for the compound in your possession.
Table 1: Potential Hazard Profile (Based on Analogue Compound Ethyl 5-oxopentanoate)
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2] |
These potential hazards underscore the necessity of treating this compound as a hazardous chemical waste stream.
Section 2: Regulatory Framework Overview
In the United States, the disposal of laboratory chemical waste is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, from generation to final disposal.[3] Academic labs may fall under the alternative standards of 40 CFR Part 262, Subpart K, which provides more operational flexibility while ensuring safety.[4]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (HazCom) and the rules for hazardous chemicals in laboratories (1910.1450), are designed to protect workers who handle these chemicals.[1][5] This includes requirements for training, labeling, and emergency preparedness.[1][5]
Trustworthiness: Adherence to these regulations is not merely a matter of compliance; it is the foundation of a robust laboratory safety culture. Your institution's Environmental Health and Safety (EHS) office is your primary resource for interpreting and implementing these regulations.[6][7]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Based on the potential hazards, the minimum required PPE for handling this chemical waste includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Scientific Rationale: PPE serves as the last line of defense against chemical exposure.[5] The potential for skin, eye, and respiratory irritation necessitates a physical barrier to prevent contact.[2]
Step 2: Waste Segregation and Collection
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated absorbent pads) in a dedicated waste container.
Scientific Rationale: Never mix incompatible waste streams.[8] This compound, a ketoester, should be kept separate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[9][10] Mixing unknown wastes can lead to exothermic reactions, violent polymerization, or the generation of toxic gases.[8]
Step 3: Containerization and Labeling
All chemical waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6][11]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. The original product container is often the best choice.[12] Ensure it has a secure, tight-fitting lid.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" .[11][13] The label must also include the full chemical name: "Waste - this compound" and an indication of the hazards (e.g., "Irritant").[11]
-
Keep the Container Closed: The waste container must remain closed at all times except when actively adding waste.[3][14]
Scientific Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers.[6] Keeping containers closed prevents the release of vapors into the laboratory atmosphere and minimizes the risk of spills.[3]
Step 4: Managing Full Waste Containers
Once a waste container is full, or when the project is complete, it must be prepared for collection by your institution's EHS department.
-
Date the Container: Write the date the container became full on the hazardous waste label.
-
Arrange for Pickup: Contact your EHS office to schedule a waste pickup. Do not allow waste to accumulate in the lab for extended periods. Full containers must typically be removed from the SAA within three days.[3]
Scientific Rationale: EPA regulations limit the amount of time hazardous waste can be stored on-site.[11] Prompt removal reduces the risk of accidents and ensures the laboratory remains in compliance.
Step 5: Disposal of "RCRA Empty" Containers
A container that held a hazardous chemical can often be disposed of as regular solid waste, provided it is "RCRA empty."
-
Definition of Empty: A container is considered empty if all possible contents have been removed by normal means (pouring, aspirating) and no more than 3% of the original weight of the contents remains.[3][14]
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate must be collected and disposed of as hazardous waste. [12][14]
-
Thoroughly deface or remove the original chemical label.[3][12]
-
Dispose of the clean, unlabeled container in the appropriate solid waste bin (e.g., glass recycling).
-
Scientific Rationale: The triple-rinse procedure ensures that residual chemical is removed to a level considered non-hazardous for standard disposal, while capturing the hazardous rinsate for proper management.[14]
Step 6: Spill and Emergency Procedures
In the event of a spill, prioritize safety and containment.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If the spill is small and you are trained to handle it, don your full PPE.
-
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid. Avoid creating dust.[14]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS office immediately.
Section 4: Prohibited Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly prohibited for this chemical:
-
NO Drain Disposal: Organic chemicals should not be poured down the sanitary sewer.[14][15]
-
NO Trash Disposal: The chemical and its concentrated solutions must not be placed in the regular trash.[15]
-
NO Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a permissible disposal method under EPA regulations.[3]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in the safest possible manner. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, functional understanding of the necessary precautions.
Hazard Assessment: The 'Why' Behind the Protective Gear
The primary risks are associated with direct contact and inhalation, necessitating a robust barrier between the researcher and the chemical.
| Hazard Class & Category | GHS Hazard Statement | Reasoning & Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. This mandates the use of appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. The potential for serious, painful irritation requires the use of chemical splash goggles at a minimum, with a face shield for higher-risk procedures.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. This hazard makes it imperative to handle the compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1] |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All personnel, including visitors, must wear appropriate PPE where chemicals are stored or handled.[2]
Eye and Face Protection
Due to the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles must be worn at all times when handling the compound. Goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.[3]
-
Recommended for High-Risk Tasks: For procedures involving larger volumes (>100 mL), heating, or potential for splashing, a full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection
To prevent skin irritation (H315), selecting the correct gloves is critical.
-
For Incidental Contact: Nitrile gloves are a suitable choice for general handling and protection against minor splashes.[4][5] Always inspect gloves for tears or punctures before use.
-
For Prolonged Contact or Immersion: Since the compound contains a ketone group, specialized ketone-resistant gloves, such as those with a Polyvinyl Alcohol (PVA) coating, should be considered for extended handling procedures.[6][7] It is crucial to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine breakthrough times.
-
Proper Technique: Always remove gloves without touching the outside with bare skin and wash hands thoroughly after removal.[2]
Body Protection
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[3][5]
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Appropriate Attire: Long pants and closed-toe shoes are required in any laboratory setting to protect exposed skin on the lower body and feet.[3][5]
Respiratory Protection
The primary method for mitigating respiratory irritation (H335) is through engineering controls.
-
Primary Control: All procedures involving this compound should be conducted within a properly functioning chemical fume hood.[5][8] This captures vapors at the source, preventing them from entering the breathing zone.
-
Secondary Control: In the rare event that a fume hood is not available or during a large spill, respiratory protection may be necessary. The use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and training. A NIOSH-approved air-purifying respirator with organic vapor cartridges would typically be selected.
Operational Plan: Safe Handling Protocol
Adherence to a standardized procedure minimizes the risk of exposure.
Step 1: Preparation & Pre-Handling Check
-
Review the Safety Data Sheet (SDS) for the chemical and any other reagents in use.[9]
-
Ensure the chemical fume hood is on, functioning correctly, and uncluttered.
-
Gather all necessary equipment, including a designated waste container.
-
Don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and finally, gloves.
Step 2: Chemical Handling
-
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to ensure vapor capture.
-
Use sealed or covered containers when transferring the chemical outside of the hood.
-
In the event of a splash, immediately follow the exposure protocols outlined in the next section.
Step 3: Post-Handling
-
Securely close the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of any contaminated consumables (e.g., pipette tips, weighing paper) in a designated hazardous waste container.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Preparation is the most critical step in safely managing a chemical spill.[9] Ensure spill kits containing appropriate absorbents and neutralizers are readily accessible.
Minor Spill Response (< 4 L and not highly toxic)[10]
A minor spill is one that laboratory personnel are trained and equipped to handle safely.
Caption: Workflow for Minor Chemical Spill Response.
Major Spill Response
A major spill involves a large quantity, is in a public area, or presents an immediate fire or health hazard.
-
Evacuate: Immediately alert all personnel to evacuate the area.
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Alert: Call your institution's emergency response number and provide details about the chemical and the spill location. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
Personal Exposure Protocol
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be placed in a designated hazardous waste container.[11] Do not dispose of them in the regular trash.
-
Chemical Waste: Unused or waste quantities of the chemical, as well as spill cleanup materials, must be collected in a clearly labeled, sealed, and leak-proof container.
-
Regulatory Compliance: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[12] Follow all local and national regulations for hazardous waste disposal. Never pour organic chemicals down the drain.[5]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (n.d.).
-
Polyco Healthine. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved January 13, 2026, from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved January 13, 2026, from [Link]
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Global Glove. (n.d.). Keto-Handler Plus Economy TPE Powder Free Gloves. Retrieved January 13, 2026, from [Link]
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Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved January 13, 2026, from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved January 13, 2026, from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved January 13, 2026, from [Link]
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Evonik. (2010, May 7). Material Safety Data Sheet. Retrieved January 13, 2026, from [Link]
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Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved January 13, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 13, 2026, from [Link]
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Emory University. (2025-2026). EHSO Manual - Chemical Hazards. Retrieved January 13, 2026, from [Link]
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MarkHerb. (n.d.). Safety Data Sheet - Ethyl p-Methoxycinnamate. Retrieved January 13, 2026, from [Link]
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Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopentanoate. PubChem. Retrieved January 13, 2026, from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 13, 2026, from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved January 13, 2026, from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved January 13, 2026, from [Link]
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- 2. artsci.usu.edu [artsci.usu.edu]
- 3. csub.edu [csub.edu]
- 4. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. polycohealthline.com [polycohealthline.com]
- 7. palmflex.com [palmflex.com]
- 8. solubilityofthings.com [solubilityofthings.com]
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- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
